molecular formula C9H8N2 B147225 2-Methylquinoxaline CAS No. 7251-61-8

2-Methylquinoxaline

カタログ番号: B147225
CAS番号: 7251-61-8
分子量: 144.17 g/mol
InChIキー: ALHUXMDEZNLFTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylquinoxaline is a heterocyclic compound used in roasted and meat flavoring. It is one of the volatile compounds formed during the thermal reaction between L-cysteine and dihydroxyacetone in glycerine.>This compound is a quinoxaline derivative in which the quinoxaline (1,4-naphthyridine) skeleton is substituted at C-2 with a methyl group.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHUXMDEZNLFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222831
Record name 2-Methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7251-61-8
Record name 2-Methylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7251-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLQUINOXALINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03VU31MV6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylquinoxaline: Mechanisms and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes, reaction mechanisms, and kinetic aspects of the formation of 2-methylquinoxaline, a crucial intermediate in the pharmaceutical and chemical industries. This document details established and modern synthetic protocols, including the classical condensation of o-phenylenediamines with α-dicarbonyl compounds and their surrogates, as well as advanced catalytic methods. The underlying reaction mechanisms are elucidated with diagrammatic representations. A critical analysis of the available kinetic data is presented to offer insights into the factors governing the reaction rates and product yields. Detailed experimental protocols for key syntheses are provided to facilitate practical application in a laboratory setting.

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Among these, this compound serves as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its versatile reactivity and the therapeutic potential of its derivatives have spurred extensive research into efficient and sustainable synthetic methodologies. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of quinoxaline-based compounds, focusing on the synthesis of this compound.

Synthetic Routes to this compound

The synthesis of this compound can be achieved through several pathways, primarily involving the cyclocondensation of an aromatic diamine with a suitable three-carbon precursor.

Condensation of o-Phenylenediamine with Pyruvaldehyde

The most traditional and straightforward method for synthesizing this compound is the condensation reaction between o-phenylenediamine and pyruvaldehyde (also known as methylglyoxal). This reaction is typically carried out in a suitable solvent and can be acid-catalyzed.

Condensation of o-Phenylenediamine with 1,2-Propanediol

A more recent and greener approach utilizes 1,2-propanediol as a surrogate for pyruvaldehyde. This method often employs a catalyst to facilitate the in-situ oxidation of the diol to the corresponding α-hydroxyketone, which then reacts with the diamine. Various catalytic systems, including modified zeolites, have been developed for this transformation. For instance, the cyclization reaction of 1,2-phenylenediamine and 1,2-propanediol has been successfully carried out over modified HY zeolites at elevated temperatures.[1]

Iridium-Catalyzed Synthesis from Glycerol

In the pursuit of sustainable chemistry, glycerol, a readily available byproduct of biodiesel production, has been utilized as a C3 source for the synthesis of this compound. This method employs iridium complexes bearing N-heterocyclic carbene (NHC) ligands as catalysts.[2][3] The reaction proceeds under relatively mild conditions and demonstrates excellent atom economy.[2]

Other Synthetic Approaches

Other less common methods for the synthesis of this compound and its derivatives include the reaction of o-phenylenediamine with α-haloketones and the use of various other dicarbonyl surrogates.[4]

Reaction Mechanisms

The formation of the quinoxaline ring from o-phenylenediamine and a dicarbonyl compound or its precursor generally proceeds through a cyclocondensation mechanism.

General Acid-Catalyzed Condensation Mechanism

The most widely accepted mechanism for the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound involves a series of nucleophilic attacks and dehydration steps. The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the dicarbonyl compound. This is followed by the elimination of a water molecule to form an imine intermediate. Subsequently, the second amino group attacks the remaining carbonyl group in an intramolecular fashion. A final dehydration step leads to the formation of the stable aromatic quinoxaline ring.[5]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o_phenylenediamine o-Phenylenediamine intermediate1 Initial Adduct o_phenylenediamine->intermediate1 Nucleophilic Attack pyruvaldehyde Pyruvaldehyde pyruvaldehyde->intermediate1 intermediate2 Imine Intermediate intermediate1->intermediate2 - H₂O intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization methylquinoxaline This compound intermediate3->methylquinoxaline - H₂O

General mechanism for the acid-catalyzed synthesis of this compound.

Mechanism of Iridium-Catalyzed Synthesis from Glycerol

The iridium-catalyzed synthesis of this compound from glycerol and o-phenylenediamine involves a "borrowing hydrogen" or "hydrogen transfer" mechanism.[3] The proposed mechanism begins with the iridium catalyst dehydrogenating glycerol to form glyceraldehyde.[2] The glyceraldehyde then undergoes a condensation reaction with o-phenylenediamine to form an intermediate. This intermediate subsequently undergoes cyclization and dehydration to yield this compound, with the iridium catalyst being regenerated in the process.[2]

G cluster_catalytic_cycle Catalytic Cycle catalyst Ir-Catalyst glyceraldehyde Glyceraldehyde catalyst->glyceraldehyde Dehydrogenation glycerol Glycerol glycerol->glyceraldehyde intermediate Intermediate glyceraldehyde->intermediate Condensation diamine o-Phenylenediamine diamine->intermediate product This compound intermediate->product Cyclization & Dehydration product->catalyst Regeneration

Iridium-catalyzed synthesis of this compound from glycerol.

Kinetics of this compound Synthesis

A thorough understanding of the reaction kinetics is paramount for optimizing reaction conditions and scaling up the synthesis of this compound. However, detailed quantitative kinetic studies specifically for this compound are scarce in the published literature. Most studies focus on reaction optimization and yield improvement rather than determining rate laws and activation energies.

General Observations and Qualitative Effects
  • Catalyst Effect: The reaction is significantly accelerated by the presence of a catalyst. In the absence of a catalyst, the condensation reaction is often slow and may require harsh conditions.[6]

  • Substituent Effects: The electronic nature of substituents on the o-phenylenediamine ring influences the reaction rate. Electron-donating groups on the aromatic ring of the diamine generally accelerate the reaction by increasing the nucleophilicity of the amino groups. Conversely, electron-withdrawing groups tend to decrease the reaction rate.[3] A Hammett correlation study on the formation of 2,3-diphenylquinoxalines in microdroplets yielded a ρ value of -0.96, confirming that the phenylenediamine acts as a nucleophile in the rate-limiting step.[7]

Quantitative Kinetic Data

To date, specific rate constants and activation energies for the synthesis of this compound have not been extensively reported. The following table summarizes the available qualitative and semi-quantitative kinetic information.

ReactionCatalyst/ConditionsKey Kinetic Findings
o-Phenylenediamine + PyruvaldehydeAcid-catalyzedThe reaction rate is dependent on the concentration of both reactants and the catalyst. The rate-determining step is proposed to be the initial nucleophilic attack of the amine on the carbonyl group.[7]
o-Phenylenediamine + 1,2-PropanediolModified HY ZeolitesThe reaction rate is influenced by the acidity of the zeolite catalyst.[1]
o-Phenylenediamine + GlycerolIridium-NHC complexesThe reaction is highly dependent on the nature of the iridium catalyst and the base used.[2]
Substituted o-Phenylenediamines + Benzil (for 2,3-diphenylquinoxaline)Nebulizer MicrodropletsA Hammett plot yielded a ρ value of -0.96, indicating a buildup of positive charge on the diamine in the transition state of the rate-determining step.[7]

Experimental Protocols

This section provides detailed experimental procedures for two key methods of synthesizing this compound.

Protocol 1: Synthesis of this compound from o-Phenylenediamine and Pyruvaldehyde

This protocol is based on the classical condensation reaction.

Materials:

  • o-Phenylenediamine

  • Pyruvaldehyde (40% aqueous solution)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add pyruvaldehyde (1.0 eq) to the reaction mixture with stirring at room temperature.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

G cluster_workflow Experimental Workflow start Dissolve o-Phenylenediamine in Ethanol add_acid Add Acetic Acid start->add_acid add_pyruvaldehyde Add Pyruvaldehyde add_acid->add_pyruvaldehyde reflux Reflux & Monitor (TLC) add_pyruvaldehyde->reflux workup Workup & Purification reflux->workup product This compound workup->product

Workflow for the synthesis of this compound from pyruvaldehyde.

Protocol 2: Iridium-Catalyzed Synthesis of this compound from Glycerol

This protocol is based on the sustainable synthesis using an iridium catalyst.[2]

Materials:

  • o-Phenylenediamine

  • Glycerol

  • Iridium catalyst (e.g., [Cp*IrCl₂]₂ with an appropriate NHC ligand)

  • Potassium Carbonate (K₂CO₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Argon atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a two-necked flask equipped with a reflux condenser and under an argon atmosphere, add the iridium catalyst (e.g., 1.0 mol%).

  • Add o-phenylenediamine (1.0 eq), glycerol (1.1 eq), and potassium carbonate (1.0 eq).

  • Add 2,2,2-trifluoroethanol as the solvent.

  • Heat the reaction mixture to reflux with stirring for the required time (e.g., 20 hours), monitoring the progress by GC or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The reaction mixture can be filtered to remove any solids, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to afford pure this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound under various conditions.

Table 1: Synthesis of this compound via Condensation of o-Phenylenediamine with Different Precursors

PrecursorCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
PyruvaldehydeAcetic Acid / EthanolReflux2-4~85-95[8]
1,2-PropanediolPbHY Zeolite350-82.1[1]
GlycerolIridium-NHC complex E / K₂CO₃ / TFEReflux (78)2077[2]
1,2-PropanediolH⁺-Erionite Zeolite100199.4[1]

Table 2: Optimization of Iridium Catalyst for the Synthesis of this compound from Glycerol [2]

EntryCatalyst (1.0 mol % Ir)Base (0.5 mmol)SolventYield of 2a (%)
1NoneK₂CO₃TFE0
2[Cp*IrCl₂]₂K₂CO₃TFEtrace
3Catalyst CK₂CO₃TFE67
4Catalyst DK₂CO₃TFE66
5Catalyst E K₂CO₃ TFE 77
6Catalyst FK₂CO₃TFE58
7Catalyst GK₂CO₃TFE35

Conclusion

The synthesis of this compound is a well-established process with several efficient and increasingly sustainable methodologies available to chemists. The classical condensation of o-phenylenediamine with pyruvaldehyde remains a high-yielding and straightforward approach. Modern catalytic methods, particularly those employing iridium complexes with glycerol or advanced zeolite catalysts with 1,2-propanediol, offer greener alternatives with excellent atom economy.

While the reaction mechanisms are generally understood to proceed via a cyclocondensation pathway, there is a notable lack of comprehensive quantitative kinetic data in the literature. Further research focusing on determining rate laws, activation energies, and a more quantitative understanding of substituent effects would be highly beneficial for the rational design of more efficient catalytic systems and for the optimization of industrial-scale production of this compound and its derivatives. This guide provides a solid foundation for researchers and professionals in the field, summarizing the current state of knowledge and highlighting areas for future investigation.

References

Spectroscopic Characterization of 2-Methylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methylquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside explicit experimental protocols for acquiring these spectra.

Introduction to this compound

This compound (C₉H₈N₂) is an aromatic heterocyclic compound derived from quinoxaline.[1] Its structure, featuring a pyrazine ring fused to a benzene ring with a methyl substituent, makes it a valuable scaffold in the development of various biologically active molecules. Understanding its spectroscopic properties is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and chemical environment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the quinoxaline ring system.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H3~8.75Singlet-
H5, H8~8.00 - 8.10Multiplet
H6, H7~7.65 - 7.75Multiplet
-CH₃~2.78Singlet-

Note: Data is typically acquired in CDCl₃ at varying magnetic field strengths (e.g., 300 or 400 MHz). Chemical shifts may vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to the nitrogen atoms.

Carbon Assignment Chemical Shift (δ) in ppm
C2~154
C3~146
C4a~142
C8a~141
C6, C7~129-130
C5, C8~129
-CH₃~22

Note: Data is typically acquired in CDCl₃. Chemical shifts can vary slightly based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Process the acquired Free Induction Decay (FID) using a Fourier transform to obtain the NMR spectrum.

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its aromatic and methyl group vibrations.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050C-H stretchAromatic
~2920C-H stretchMethyl (-CH₃)
~1600, 1570, 1490C=C and C=N stretchAromatic ring
~1440C-H bendMethyl (-CH₃)
~800-750C-H out-of-plane bendAromatic
Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

  • Place a small drop of liquid this compound or a small amount of solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectral Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several fragment ions.

m/z (mass-to-charge ratio) Assignment Relative Intensity
144[M]⁺ (Molecular Ion)High
117[M - HCN]⁺Moderate
90[M - 2HCN]⁺ or [C₆H₄N]⁺Low
76[C₆H₄]⁺Moderate

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization - EI).

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile. A typical concentration is in the range of 1-10 µg/mL.

  • If necessary, filter the solution to remove any particulate matter.

Instrumentation and Data Acquisition:

  • Choose an appropriate ionization method. Electron Ionization (EI) is commonly used for volatile and thermally stable compounds like this compound.

  • Introduce the sample into the mass spectrometer. For a solution, this can be done via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

  • The data system will record the abundance of ions at each m/z value, generating the mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_conclusion Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Theoretical and Computational Insights into 2-Methylquinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Methylquinoxaline, a heterocyclic compound of significant interest in pharmaceutical and materials research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural, spectroscopic, and electronic properties, underpinned by computational analysis.

Introduction

This compound is a bicyclic heteroaromatic compound belonging to the quinoxaline family. The quinoxaline scaffold is a crucial pharmacophore, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the molecular properties of this compound, guiding synthetic efforts and the design of novel derivatives with enhanced biological or material functions.

This guide summarizes key theoretical and experimental findings, presenting data in a structured format to facilitate analysis and future research.

Molecular Structure and Geometry

The molecular structure of this compound consists of a benzene ring fused to a pyrazine ring, with a methyl group substituted at the second position. The optimized molecular geometry, including bond lengths and bond angles, has been determined through computational methods, primarily DFT.

Caption: Molecular Structure of this compound.

Table 1: Calculated Geometric Parameters of this compound

ParameterBond/AngleBond Length (Å)Bond Angle (°)
Bond Lengths C-C (benzene)1.372 - 1.421-
C-N1.341-
C-H1.083 - 1.085-
Bond Angles C-C-C (benzene)118.9 - 120.0
C-N-C-115.0 - 118.0
H-C-C-117.8 - 122.1

Note: The data in this table is derived from representative DFT/B3LYP calculations of quinoxaline derivatives and should be considered illustrative for this compound.

Spectroscopic Properties

The spectroscopic signature of this compound has been characterized by various techniques, including Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy. Theoretical calculations of these properties show good correlation with experimental data.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational analysis provides insights into the functional groups and overall structure of the molecule. Theoretical vibrational frequencies are typically calculated at the DFT/B3LYP level with a basis set such as 6-311++G(d,p). A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values.

Table 2: Selected Vibrational Frequencies (cm⁻¹) of this compound

Vibrational ModeExperimental FT-IRCalculated (Scaled)
C-H stretching (aromatic)3150 - 30003100 - 3050
C-H stretching (methyl)2950 - 28502940 - 2860
C=N stretching~1620~1615
C=C stretching (aromatic)1600 - 14501590 - 1460
C-Cl stretching (for derivatives)~1138-
C-H in-plane bending1300 - 10001290 - 1010
C-H out-of-plane bending900 - 700890 - 710

Note: The data in this table is a generalized representation based on studies of quinoxaline and its derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. Theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Table 3: Experimental and Theoretical NMR Chemical Shifts (ppm) of this compound

AtomExperimental ¹HTheoretical ¹HExperimental ¹³CTheoretical ¹³C
CH₃~2.59Consistent~21.0Consistent
Aromatic H8.56, 8.29, 7.82Consistent141.7, 138.8, 137.6, 132.3, 131.3, 120.7Consistent

Note: Experimental data is for this compound 1,4-dioxide and should be considered as a close approximation.

UV-Visible Spectroscopy

The electronic transitions of this compound can be studied using UV-Vis spectroscopy and modeled with Time-Dependent DFT (TD-DFT). The absorption maxima (λmax) correspond to π→π* and n→π* transitions.

Table 4: Theoretical Electronic Transitions of a Representative Quinoxaline Derivative

TransitionCalculated λmax (nm)Oscillator Strength (f)
HOMO → LUMO~374~0.055
Other transitions~370, ~363~0.091, ~0.084

Note: Data is for a chloro-substituted quinoxaline derivative and illustrates the expected electronic transition behavior.

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability and reactivity.

Table 5: Calculated Electronic Properties of a Representative Quinoxaline Derivative

PropertyValue
HOMO Energy-6.2 to -6.8 eV
LUMO Energy-1.8 to -2.5 eV
HOMO-LUMO Energy Gap (ΔE)4.0 to 4.7 eV

Note: Values are typical for quinoxaline derivatives calculated by DFT methods.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. These parameters are vital in the context of drug design, as they can influence how the molecule interacts with biological targets.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the nitrogen atoms are expected to be the regions of highest negative potential (nucleophilic), while the hydrogen atoms of the aromatic ring and the methyl group are regions of positive potential (electrophilic). This information is critical for understanding non-covalent interactions in biological systems.

Nonlinear Optical (NLO) Properties

Quinoxaline derivatives are of interest for their potential applications in nonlinear optics. The NLO properties are related to the molecular polarizability (α) and the first-order hyperpolarizability (β). These properties can be calculated computationally. A high β value indicates a strong NLO response, which is desirable for applications in optical devices. The donor-π-acceptor architecture of some quinoxaline derivatives can enhance their NLO properties.

Table 6: Calculated NLO Properties of a Representative Quinoxaline Derivative

PropertyValue (a.u.)
Dipole Moment (μ)Varies with substitution
Mean Polarizability (α)Varies with substitution
First Hyperpolarizability (β)Varies with substitution

Note: The NLO properties are highly dependent on the specific substituents on the quinoxaline ring.

Experimental and Computational Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, in this case, pyruvaldehyde (methylglyoxal).

Materials:

  • o-Phenylenediamine

  • Pyruvaldehyde (methylglyoxal)

  • Ethanol (or another suitable solvent)

  • Catalytic amount of a weak acid (e.g., acetic acid) - optional

Procedure:

  • Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

  • Add pyruvaldehyde to the solution.

  • The reaction can proceed at room temperature or with gentle heating under reflux to increase the reaction rate.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Modern, greener synthetic approaches may utilize catalysts like iridium complexes to facilitate the reaction with starting materials such as glycerol and 1,2-phenylenediamines.

Computational Methodology

The theoretical calculations summarized in this guide are predominantly performed using Density Functional Theory (DFT) as implemented in software packages like Gaussian.

Workflow:

  • Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for this purpose.

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and for comparison with experimental FT-IR and FT-Raman spectra.

  • Electronic Property Calculations:

    • HOMO-LUMO Analysis: The energies of the frontier molecular orbitals are calculated to determine the electronic band gap and other reactivity descriptors.

    • NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are predicted using the GIAO method.

    • UV-Vis Spectroscopy: Electronic transitions and absorption spectra are calculated using TD-DFT.

    • NLO Properties: The dipole moment, polarizability, and hyperpolarizability are calculated to assess the nonlinear optical response.

    • MEP Analysis: The molecular electrostatic potential is mapped onto the electron density surface to visualize the charge distribution.

Computational_Workflow start Initial Molecular Structure (e.g., from Avogadro) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis confirm_min Confirm Minimum Energy Structure (No imaginary frequencies) freq_analysis->confirm_min electronic_props Electronic Property Calculations confirm_min->electronic_props Proceed homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo nmr NMR (GIAO) electronic_props->nmr uv_vis UV-Vis (TD-DFT) electronic_props->uv_vis nlo NLO Properties electronic_props->nlo mep MEP Analysis electronic_props->mep end Final Results & Analysis homo_lumo->end nmr->end uv_vis->end nlo->end mep->end

Caption: A general workflow for the computational analysis of this compound.

Applications in Drug Development

The structural and electronic properties of this compound make it a valuable scaffold in drug discovery. Its ability to engage in various non-covalent interactions, as predicted by MEP analysis, is crucial for its binding to biological targets. Molecular docking studies, which are a key component of computational drug design, are often employed to predict the binding affinity and orientation of this compound derivatives within the active sites of proteins. These studies, guided by the fundamental understanding of the molecule's properties, can accelerate the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational studies of this compound. The use of DFT and other computational methods has been instrumental in elucidating its geometric, spectroscopic, and electronic properties. The good agreement between theoretical predictions and experimental data validates the computational approaches used. The insights gained from these studies are invaluable for the rational design of novel this compound derivatives with tailored properties for applications in medicinal chemistry and materials science. Further research in this area will undoubtedly continue to benefit from the synergy between experimental and computational techniques.

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-3-methylquinoxaline from o-Phenylenediamine and Ethyl Pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-hydroxy-3-methylquinoxaline, a valuable scaffold in medicinal chemistry. The reaction involves the condensation of o-phenylenediamine with ethyl pyruvate, a straightforward yet crucial transformation for accessing a wide range of biologically active quinoxaline derivatives. This document details the reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and outlines the known biological significance of this class of compounds.

Reaction Overview and Mechanism

The formation of 2-hydroxy-3-methylquinoxaline from o-phenylenediamine and ethyl pyruvate is a classic condensation reaction. The proposed mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the keto carbonyl of ethyl pyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxaline ring system.[1] The product, 2-hydroxy-3-methylquinoxaline, exists in tautomeric equilibrium with its more stable keto form, 3-methylquinoxalin-2(1H)-one.

ReactionMechanism OPD o-Phenylenediamine Imine Imine Intermediate OPD->Imine + Ethyl Pyruvate EP Ethyl Pyruvate EP->Imine Enamine Enamine Intermediate Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 2-Hydroxy-3-methylquinoxaline Cyclized->Product - H2O

Figure 1: Proposed reaction mechanism for the formation of 2-hydroxy-3-methylquinoxaline.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of 2-hydroxy-3-methylquinoxaline.

ParameterValueReference
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol [2]
Melting Point245-247 °C
Yield76.44%

Table 1: Physicochemical Properties and Reaction Yield

Spectroscopic Data

The structure of the synthesized 2-hydroxy-3-methylquinoxaline (3-methylquinoxalin-2(1H)-one) has been confirmed by various spectroscopic techniques.

TechniqueKey DataReference
IR (KBr, cm⁻¹) 3462 (N-H str.), 3103 (C-H sp² str.), 2866 (C-H sp³ str.), 1690 (C=O str.), 1660 (C=N str.), 1602 (C=C aromatic str.), 1568 (N-H bend)
¹H-NMR (DMSO-d₆, ppm) 10.66 (broad s, 1H, quinoxaline NH), 8.27 (d, 1H, J=8.2 Hz, aromatic proton), 7.47 (t, 1H, J=8.2 Hz, aromatic proton), 7.31 (t, 1H, J=8.2 Hz, aromatic proton), 7.09 (d, 1H, J=8.2 Hz, aromatic proton), 2.07 (s, 3H, methyl proton)
¹³C-NMR (DMSO-d₆, ppm) 156, 154 (C=O), 133, 131, 129, 125, 115, 21
Mass Spec (m/z) 353 (for a derivative)[2]

Table 2: Spectroscopic Data for 3-methylquinoxalin-2(1H)-one

Detailed Experimental Protocol

This protocol is a synthesized procedure based on multiple reported methods.[2]

Materials:

  • o-Phenylenediamine

  • Ethyl pyruvate

  • n-Butanol or Absolute Ethanol

  • Petroleum ether (40-60 °C) or Ethanol for recrystallization

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Reactants:

    • In a round-bottom flask, dissolve o-phenylenediamine (0.10 M) in n-butanol (300 mL) or absolute ethanol (200 mL) with gentle warming.[2]

    • In a separate beaker, dissolve ethyl pyruvate (0.10 M) in n-butanol (100 mL) or add it directly if using ethanol.[2]

  • Reaction:

    • Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.

    • Heat the reaction mixture under reflux for 30 minutes to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature. Silvery white crystals of the product should precipitate.

    • Collect the crystals by filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of cold ethanol or petroleum ether.

    • Purify the crude product by recrystallization from ethanol.

  • Drying and Characterization:

    • Dry the purified crystals in a vacuum oven.

    • Characterize the final product by determining its melting point and using spectroscopic methods (IR, NMR, Mass Spectrometry).

ExperimentalWorkflow Start Start Dissolve_OPD Dissolve o-Phenylenediamine in Solvent Start->Dissolve_OPD Add_EP Add Ethyl Pyruvate Dissolve_OPD->Add_EP Reflux Heat under Reflux Add_EP->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash Crystals Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry Product Recrystallize->Dry Characterize Characterize (MP, Spectroscopy) Dry->Characterize End End Characterize->End

Figure 2: General experimental workflow for the synthesis of 2-hydroxy-3-methylquinoxaline.

Biological Significance and Applications

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities.[2][3] These activities include antibacterial, antifungal, antiviral, anticancer, antituberculosis, antimalarial, and anti-inflammatory properties.[2][4] The 2-hydroxy-3-methylquinoxaline core is a key starting material for the synthesis of more complex quinoxaline-based therapeutic agents. For instance, it can be converted to 2-chloro-3-methylquinoxaline, which serves as a versatile intermediate for introducing various substituents at the 2-position, leading to novel compounds with potentially enhanced biological profiles.[2]

While specific signaling pathways for 2-hydroxy-3-methylquinoxaline are not extensively detailed, the broad spectrum of activities of its derivatives suggests their interaction with various biological targets. For example, some quinoxaline derivatives have been shown to act as enzyme inhibitors or to intercalate with DNA. The development of new derivatives from the 2-hydroxy-3-methylquinoxaline scaffold is an active area of research in the pursuit of novel therapeutic agents.

BiologicalSignificance Core 2-Hydroxy-3-methylquinoxaline Intermediate 2-Chloro-3-methylquinoxaline Core->Intermediate Chlorination Derivatives Diverse Quinoxaline Derivatives Intermediate->Derivatives Functionalization Antibacterial Antibacterial Derivatives->Antibacterial Antifungal Antifungal Derivatives->Antifungal Antiviral Antiviral Derivatives->Antiviral Anticancer Anticancer Derivatives->Anticancer

Figure 3: Role of 2-hydroxy-3-methylquinoxaline in generating biologically active derivatives.

References

An In-depth Technical Guide on the Core Chemical and Physical Properties of 2-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylquinoxaline is a heterocyclic aromatic compound that serves as a versatile building block in the development of a wide range of chemical entities, including pharmaceuticals, agrochemicals, and flavor and fragrance components. Its unique structural and electronic properties make it a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological activities. The information is presented to support researchers, scientists, and drug development professionals in their endeavors with this important scaffold.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and computational work.

Table 1: General Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₉H₈N₂[1][2]
Molecular Weight 144.17 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 7251-61-8[1]
Canonical SMILES CC1=NC2=CC=CC=C2N=C1[1]
InChI Key ALHUXMDEZNLFTA-UHFFFAOYSA-N[1]
Table 2: Physical Properties of this compound
PropertyValueSource(s)
Appearance Colorless to brown clear liquid; Pale yellow to dark red solid[3]
Melting Point 36 - 38 °C (97 - 100 °F; 309 - 311 K)
Boiling Point 245-247 °C (473-477 °F; 518-520 K) at 760 mmHg
Density 1.118 g/mL at 25 °C
Refractive Index (n20/D) 1.613
Vapor Pressure 0.049 mmHg at 25 °C
Flash Point 107 °C (225 °F)[4]
Table 3: Solubility Profile of this compound
SolventSolubilitySource(s)
Water Limited solubility[5]
Ethanol Soluble[5]
Acetonitrile Soluble[5]
Dimethyl Sulfoxide (DMSO) Soluble[5]
Ether Miscible[4]
Acetone Miscible[4]
Benzene Miscible[4]
Carbon Tetrachloride Soluble[4]
Table 4: Spectroscopic Data of this compound
TechniqueKey Data PointsSource(s)
¹H NMR (CDCl₃) Signals expected in the aromatic region (multiplets) and a singlet for the methyl group.[6]
¹³C NMR (CDCl₃) Signals corresponding to the aromatic carbons and the methyl carbon.[7]
Infrared (IR) Characteristic peaks for C-H (aromatic and aliphatic), C=N, and C=C bonds.[7]
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 144.[2]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as pyruvaldehyde.[8][9]

Materials:

  • o-Phenylenediamine

  • Pyruvaldehyde (or its bisulfite adduct)

  • Ethanol or a similar suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent like ethanol.

  • To the stirred solution, add an equimolar amount of pyruvaldehyde dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Protocols

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a steady rate (e.g., 2-5 °C/minute).

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Apparatus:

  • Distillation apparatus or a small-scale boiling point apparatus (e.g., Thiele tube)

  • Thermometer

Procedure (Microscale):

  • Place a small amount of this compound into a small test tube.

  • Invert a sealed capillary tube into the test tube.

  • Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., oil bath).

  • Observe for a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition (¹H NMR):

  • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic and aliphatic regions, and a relaxation delay of 1-5 seconds.

Sample Preparation (Neat Liquid/Solid Film):

  • If the sample is a liquid, place a small drop between two salt plates (e.g., KBr, NaCl).

  • If the sample is a solid, it can be dissolved in a volatile solvent and a drop of the solution placed on a salt plate, allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared.

  • Mount the plates in the IR spectrometer.

Data Acquisition:

  • Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Acquire a background spectrum of the clean salt plates before running the sample.

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition:

  • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS).

  • Choose an appropriate ionization technique. Electron Impact (EI) is a common method for such compounds.

  • Acquire the mass spectrum over a suitable mass range to observe the molecular ion and any fragment ions.

Biological Activity and Signaling Pathways

Quinoxaline derivatives are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties.[10][11][12][13][14] While specific signaling pathways for this compound have not been extensively elucidated in the available literature, derivatives of closely related quinoxaline compounds have been shown to act as inhibitors of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15][16] The antimicrobial mechanism of some quinoxaline derivatives is thought to involve the generation of reactive oxygen species, leading to cellular damage in microorganisms.[10]

Further research is required to delineate the specific molecular targets and signaling pathways modulated by this compound.

Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation Reaction Condensation Reaction o-Phenylenediamine->Condensation Reaction Pyruvaldehyde Pyruvaldehyde Pyruvaldehyde->Condensation Reaction Reflux Reflux Condensation Reaction->Reflux Heating Work-up & Purification Work-up & Purification Reflux->Work-up & Purification Cooling & Extraction This compound This compound Work-up & Purification->this compound

Caption: A generalized workflow for the synthesis of this compound.

Characterization_Workflow cluster_techniques Analytical Techniques Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification Structural Elucidation Structural Elucidation Purification->Structural Elucidation Pure Sample Purity Assessment Purity Assessment Purification->Purity Assessment Final Characterized Compound Final Characterized Compound Structural Elucidation->Final Characterized Compound NMR NMR Structural Elucidation->NMR IR IR Structural Elucidation->IR Mass Spec Mass Spec Structural Elucidation->Mass Spec Purity Assessment->Final Characterized Compound Melting/Boiling Point Melting/Boiling Point Purity Assessment->Melting/Boiling Point Chromatography (TLC, GC, HPLC) Chromatography (TLC, GC, HPLC) Purity Assessment->Chromatography (TLC, GC, HPLC) Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_approval Regulatory Target ID Target Identification & Validation Hit ID Hit Identification Target ID->Hit ID Screening Lead Opt Lead Optimization Hit ID->Lead Opt SAR Studies Preclinical Preclinical Studies Lead Opt->Preclinical Candidate Selection Phase I Phase I Preclinical->Phase I IND Filing Phase II Phase II Phase I->Phase II Safety Phase III Phase III Phase II->Phase III Efficacy Approval Approval Phase III->Approval NDA/BLA Submission

References

A Technical Guide to the Synthesis of 2-Methylquinoxaline: Reaction Mechanisms and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic routes to 2-methylquinoxaline, a crucial intermediate in the development of pharmaceuticals, dyes, and other functional organic molecules. The document outlines the predominant reaction mechanisms, presents quantitative data for process optimization, and offers detailed experimental protocols for key synthetic methods.

Core Synthesis Pathways and Mechanisms

The synthesis of this compound is most commonly achieved through the cyclocondensation of o-phenylenediamine with a three-carbon carbonyl compound. Variations of this approach, including catalytic and environmentally benign methods, have been developed.

The traditional and most direct synthesis involves the reaction of o-phenylenediamine with pyruvaldehyde (2-oxopropionaldehyde).[1] The mechanism proceeds through a two-step process:

  • Schiff Base Formation: One of the amino groups of o-phenylenediamine undergoes a nucleophilic attack on the more electrophilic aldehyde carbonyl of pyruvaldehyde, followed by dehydration to form a Schiff base intermediate.

  • Intramolecular Cyclization and Aromatization: The remaining free amino group then attacks the ketone carbonyl intramolecularly. Subsequent dehydration and aromatization lead to the formation of the stable quinoxaline ring.

This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF).[1]

More recent and sustainable approaches utilize 1,2-propanediol or glycerol as the C3 source in the presence of a catalyst. These methods are advantageous due to the ready availability and lower toxicity of the starting materials.

Iridium-Catalyzed Synthesis from Glycerol: An efficient catalytic system using iridium complexes with N-heterocyclic carbene (NHC) ligands has been developed for the synthesis of this compound derivatives from glycerol and 1,2-phenylenediamines.[2][3] This reaction is proposed to proceed through the following key steps:

  • Oxidation of Glycerol: The iridium catalyst facilitates the oxidation of glycerol to an intermediate such as glyceraldehyde.

  • Condensation and Cyclization: The in situ generated glyceraldehyde then reacts with o-phenylenediamine in a similar manner to the classical condensation, leading to the formation of this compound.

This method offers good yields and is considered more environmentally friendly.[2]

Zeolite-Catalyzed Synthesis from 1,2-Propanediol: The cyclization of o-phenylenediamine and 1,2-propanediol can be effectively catalyzed by modified HY zeolites.[4] The reaction is performed at elevated temperatures, and the catalytic activity is influenced by the acidity of the zeolite. Medium acidic catalysts, such as PbHY and CrHY zeolites, have shown high activity and yields.[4]

Quantitative Data on Synthesis Parameters

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Iridium-Catalyzed Synthesis of this compound from Glycerol and o-Phenylenediamine [2]

Catalyst (1.0 mol % Ir)Base (0.50 mmol)SolventTemperatureTime (h)Yield (%)
No CatalystK₂CO₃2,2,2-TrifluoroethanolReflux200
[Ir(Cp*)Cl₂]₂K₂CO₃2,2,2-TrifluoroethanolReflux20Trace
Ir-NHC ComplexK₂CO₃2,2,2-TrifluoroethanolReflux20Up to 77%
Ir-NHC ComplexCs₂CO₃2,2,2-TrifluoroethanolReflux2068
Ir-NHC ComplexK₃PO₄2,2,2-TrifluoroethanolReflux2065
Ir-NHC ComplexK₂CO₃TolueneReflux2012
Ir-NHC ComplexK₂CO₃WaterReflux2025

Table 2: Zeolite-Catalyzed Synthesis of this compound from 1,2-Propanediol and o-Phenylenediamine [4]

CatalystTemperature (°C)Conversion of o-Phenylenediamine (%)Yield of this compound (%)
HY350--
LaHY350--
PbHY35099.282.1
CuHY350--
CrHY350-High Activity
MnHY350-High Activity

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

  • Reaction Setup: In a reaction vessel, combine o-phenylenediamine (1.0 mmol), glycerol (1.0 mmol), an iridium-N-heterocyclic carbene catalyst (1.0 mol % Ir), and potassium carbonate (0.50 mmol).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (1.0 mL) as the solvent.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 20 hours.

  • Workup and Purification: After cooling, the reaction mixture is typically purified by column chromatography on silica gel to isolate the this compound product.

  • Catalyst Preparation: Prepare the modified HY zeolite catalyst (e.g., PbHY) through ion-exchange methods.

  • Reaction Setup: In a fixed-bed reactor, pack the zeolite catalyst.

  • Reaction Conditions: Pass a mixture of o-phenylenediamine and 1,2-propanediol over the catalyst bed at a temperature of 350 °C.

  • Product Collection and Purification: The product stream is condensed and collected. Purification is achieved through distillation or chromatography.

Visualizing the Reaction Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a generalized experimental workflow for the synthesis of this compound.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine SchiffBase Schiff Base OPD->SchiffBase Condensation C3 C3 Carbonyl Source (e.g., Pyruvaldehyde) C3->SchiffBase CyclicIntermediate Dihydroquinoxaline Intermediate SchiffBase->CyclicIntermediate Intramolecular Cyclization Product This compound CyclicIntermediate->Product Dehydration & Aromatization

Caption: Reaction mechanism for the synthesis of this compound.

ExperimentalWorkflow start Start reactants Combine Reactants: - o-Phenylenediamine - C3 Source - Catalyst (if applicable) - Solvent start->reactants reaction Heat and Stir (under specified conditions) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: - Quenching - Extraction monitoring->workup Complete purification Purification: - Column Chromatography - Distillation, or - Recrystallization workup->purification characterization Product Characterization: - NMR - MS - IR purification->characterization end End characterization->end

References

The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them a focal point of intensive research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anticancer Activity

Quinoxaline derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer progression.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of quinoxaline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected quinoxaline derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound VIIIcHCT116 (Colon Carcinoma)2.5[1]
MCF-7 (Breast Adenocarcinoma)9.0[1]
Compound XVaHCT116 (Colon Carcinoma)4.4[1]
MCF-7 (Breast Adenocarcinoma)5.3[1]
Compound 3Benzo[g]quinoxalineMCF-7 (Breast Cancer)2.89
Compound IVPC-3 (Prostate Cancer)2.11[2]
HepG2 (Liver Cancer)4.11[2]
Compound 11MCF-7 (Breast Cancer)0.81[3]
HepG2 (Liver Cancer)1.21[3]
HCT-116 (Colon Cancer)2.12[3]
Compound 13MCF-7 (Breast Cancer)1.11[3]
HepG2 (Liver Cancer)2.91[3]
HCT-116 (Colon Cancer)1.54[3]
ST4jTF1 (Human Erythroleukemia)15.53[4]
HEL (Human Erythroleukemia)17.90[4]
26eASK1 Inhibitor0.03017[5]
Mechanisms of Anticancer Action

The anticancer effects of quinoxaline derivatives are attributed to several mechanisms, including:

  • Kinase Inhibition: Many quinoxaline derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[6][7] These include:

    • Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR)[6][7]

    • Vascular endothelial growth factor receptor (VEGFR)

    • Epidermal growth factor receptor (EGFR)[3]

    • Janus kinases (JAK2/3)[4]

    • Apoptosis signal-regulated kinase 1 (ASK1)[5]

    • Pim kinases[8]

  • Induction of Apoptosis: Quinoxaline derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[2][9][10][11][12] This often involves the upregulation of pro-apoptotic proteins (e.g., Bax, caspases) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[2][12]

  • Topoisomerase II Inhibition: Some derivatives interfere with the function of topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA damage and cell death.[2]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G2/M or S phase), preventing cancer cells from dividing and proliferating.[1][2][11]

Signaling Pathway Visualization

The following diagram illustrates the dual inhibition of the PI3K/mTOR signaling pathway by certain quinoxaline derivatives, a key mechanism in their anticancer activity.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

Caption: Dual inhibition of the PI3K/mTOR signaling pathway by quinoxaline derivatives.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of quinoxaline derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14][15][16][17]

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Quinoxaline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include untreated cells (vehicle control) and a positive control (known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Quinoxaline derivatives exhibit significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi. Their development offers a promising avenue to combat the growing challenge of antimicrobial resistance.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial potency of quinoxaline derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoxaline DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)1 - 8 (most at 4)[18][19]
Compound 2dEscherichia coli8[20]
Compound 3cEscherichia coli8[20]
Compound 10Candida albicans16[20]
Aspergillus flavus16[20]
Imidazo[1,5-a]quinoxalines (various)Bacteria and FungiComparable to reference drugs[21]
C-2 amine-substituted analogues (5m-5p)Staphylococcus aureus4 - 16[22]
Bacillus subtilis8 - 32[22]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the MIC of quinoxaline derivatives against bacteria using the broth microdilution method.[23][24][25]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Quinoxaline derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in MHB to the desired final concentration.

  • Compound Dilution: Add 100 µL of MHB to each well of a 96-well plate. Add 100 µL of the quinoxaline stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity

Several quinoxaline derivatives have shown promising activity against a variety of viruses, highlighting their potential as broad-spectrum antiviral agents.

Quantitative Data: In Vitro Antiviral Activity

The antiviral efficacy is often measured by the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Compound/DerivativeVirusEC50 (µM)Reference
Compound 1aHuman Cytomegalovirus (HCMV)<0.05[26][27]
Compound 20Human Cytomegalovirus (HCMV)<0.05[26][27]
Pyrido[2,3-g]quinoxalinone 16Hepatitis C Virus (HCV)7.5 ± 0.5[28]
Chloroquine analogs 10 & 11SARS-CoV-2- (SI of 20)[29]
Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[30]

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Cell culture medium

  • Quinoxaline derivative

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known dilution of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing methylcellulose and serial dilutions of the quinoxaline derivative.

  • Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are formed.

  • Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Quinoxaline derivatives have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models, suggesting their potential for treating inflammatory diseases.

Quantitative Data: In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory activity is often assessed by the carrageenan-induced paw edema model in rodents, and the results are expressed as the percentage of edema inhibition.

Compound/DerivativeModelEdema Inhibition (%)Reference
Compound 7bCarrageenan-induced rat paw edema41[31][32]
DEQXCarrageenan peritonitis (leukocyte migration)Significant reduction[33]
OAQXCarrageenan peritonitis (leukocyte migration)Significant reduction[33]
3-hydrazinoquinoxaline-2-thiolCarrageenan-induced rat paw edemaSignificant reduction in TNF-α[34]
Compound 4aBSA assay (in vitro)83.42[35]
Signaling Pathway Visualization

Quinoxaline derivatives can exert anti-inflammatory effects by inhibiting key inflammatory mediators and pathways. The following diagram illustrates a simplified workflow for evaluating anti-inflammatory activity.

Anti_Inflammatory_Workflow Start Start: Evaluate Anti-inflammatory Activity of Quinoxaline Derivative InVivo In Vivo Model (e.g., Carrageenan-induced Paw Edema) Start->InVivo Induction Induce Inflammation (Carrageenan Injection) InVivo->Induction Treatment Administer Quinoxaline Derivative or Vehicle (Control) Induction->Treatment Measurement Measure Paw Edema Volume at Different Time Points Treatment->Measurement Analysis Calculate Percentage of Edema Inhibition Measurement->Analysis Conclusion Conclusion: Assess Anti-inflammatory Efficacy Analysis->Conclusion

Caption: Experimental workflow for in vivo anti-inflammatory activity assessment.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo method to evaluate the acute anti-inflammatory activity of quinoxaline derivatives.[34][36][37][38][39][40]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Quinoxaline derivative

  • Reference anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Grouping: Divide the rats into groups: control, standard (receiving a known anti-inflammatory drug), and test groups (receiving different doses of the quinoxaline derivative).

  • Compound Administration: Administer the test compound or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at different time points.

Conclusion

The diverse and potent biological activities of quinoxaline derivatives underscore their immense potential in the development of new therapeutic agents. Their efficacy against cancer, microbial and viral infections, and inflammation, coupled with their varied mechanisms of action, makes the quinoxaline scaffold a highly attractive platform for medicinal chemists. The data and protocols presented in this technical guide are intended to facilitate further research and development in this promising field, ultimately leading to the discovery of novel drugs to address unmet medical needs. Continued exploration of the structure-activity relationships and mechanisms of action of quinoxaline derivatives will be crucial in unlocking their full therapeutic potential.

References

Green Synthesis of Quinoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of green and sustainable approaches for the synthesis of quinoxaline derivatives, a critical scaffold in medicinal chemistry and materials science. Traditional methods for synthesizing these valuable compounds often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. The methodologies detailed herein align with the principles of green chemistry, emphasizing the use of eco-friendly solvents, energy-efficient techniques, and reusable catalysts to minimize environmental impact while maximizing efficiency.

Core Principles of Green Quinoxaline Synthesis

The green synthesis of quinoxalines is primarily centered around the classical condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds. However, innovations in reaction engineering and catalysis have led to the development of several environmentally benign protocols. These modern approaches aim to reduce or eliminate the use of toxic substances, decrease energy consumption, and improve atom economy. Key strategies include the use of alternative energy sources like microwave and ultrasound, solvent-free reactions (mechanochemistry), and the application of biodegradable or recyclable catalysts in greener solvents such as water and ethanol.[1][2]

Comparative Data of Green Synthesis Methods

The following tables summarize quantitative data for various green synthetic methods for quinoxaline derivatives, offering a clear comparison of their efficiency under different conditions.

Table 1: Synthesis of 2,3-Diphenylquinoxaline via Various Green Methods

MethodCatalyst/MediumTimeTemperatureYield (%)Reference(s)
Microwave-assistedAcidic Alumina (Solvent-free)3 min-80-86[3][4]
Microwave-assistedPolar Paste (Solvent-free)3 min-90-97[3][4]
Microwave-assistedEthanol10 min--[5]
Ultrasound-assistedEthanol60 minRoom Temp.98[6]
Mechanochemical (Grinding)Solvent-free-Room Temp.Good[7]
Mechanochemical (S-GSF)Nitrogen gas (Solvent & Catalyst-free)2 min-93[8][9]
Catalyst-freeMethanol1 minRoom Temp.93[10]
Reusable NanocatalystFe3O4@SiO2/Schiff base/Co(II) in EtOH/H2O-Room Temp.95[11]
Deep Eutectic SolventCholine chloride/water5 minRoom Temp.>90[12]

Table 2: Green Synthesis of Various Quinoxaline Derivatives

DerivativeMethodCatalyst/MediumTimeTemperatureYield (%)Reference(s)
1,4-dihydro-quinoxaline-2,3-dioneMechanochemical (Grinding)Oxalic acid (Solvent-free)-Room Temp.Good[7]
Substituted QuinoxalinesMicrowave-assistedSolvent-free60 sec-High
Functionalized QuinoxalinesDeep Eutectic SolventCholine chloride/water5 minRoom Temp.>90[12]
2,3-Disubstituted QuinoxalinesReusable CatalystPolymer supported sulphanilic acid in EtOH40 minRoom Temp.88[13]
Quinoxaline DerivativesUltrasound-assistedCatalyst-free in Ethanol60 minRoom Temp.80-99[6]
6-Nitro-1,4-dihydro-quinoxaline-2,3-dioneMechanochemical (Grinding)Oxalic acid (Solvent-free)-Room Temp.-[7]

Experimental Protocols

This section provides detailed methodologies for key green synthesis experiments.

Microwave-Assisted Solvent-Free Synthesis of 2,3-Diphenylquinoxaline

This protocol utilizes acidic alumina as a solid support and catalyst, eliminating the need for a solvent.[3][4]

  • Reactants:

    • o-Phenylenediamine (1.1 mmol)

    • Benzil (1 mmol)

    • Acidic Alumina (amount to be optimized, typically a small scoop)

  • Procedure:

    • Thoroughly mix the o-phenylenediamine and benzil with the acidic alumina in a mortar and pestle.

    • Transfer the mixture to a microwave-safe vessel.

    • Irradiate the mixture in a domestic or laboratory microwave oven for 3 minutes at a power of 340 W.[5]

    • After cooling, extract the product with a suitable organic solvent (e.g., ethanol or ethyl acetate).

    • Filter to remove the alumina.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the product from methanol to yield pure 2,3-diphenylquinoxaline.[5]

Ultrasound-Assisted Catalyst-Free Synthesis of Quinoxalines in Ethanol

This method leverages the cavitation effects of ultrasound to promote the reaction at room temperature without a catalyst.[6]

  • Reactants:

    • 1,2-Diketone (0.5 mmol)

    • 1,2-Diamine (0.5 mmol)

    • Absolute Ethanol (2 mL)

  • Procedure:

    • In a Schlenk tube, combine the 1,2-diketone and 1,2-diamine in absolute ethanol.

    • Place the open Schlenk tube in a laboratory ultrasonic cleaner water bath with a frequency of 55 kHz and a constant output power of 150W. Ensure the level of the reactants is slightly below the water level.

    • Irradiate the mixture under ultrasound at room temperature (22-25 °C) for the specified time (typically 60 minutes), monitoring the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel.

Mechanochemical Solvent-Free Synthesis of 1,4-dihydro-quinoxaline-2,3-dione

This protocol demonstrates a simple and efficient solvent-free synthesis by manual grinding.[7]

  • Reactants:

    • o-Phenylenediamine (1 mmol, 0.108 g)

    • Oxalic acid dihydrate (1 mmol, 0.126 g)

  • Procedure:

    • In a mortar, combine the o-phenylenediamine and oxalic acid dihydrate.

    • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.

    • Continue grinding until the solid mixture turns into a melt.

    • Allow the mixture to stand, grinding occasionally for the period indicated for the specific derivative.

    • After the reaction is complete, crystallize the molten product from water or a water/ethanol (1:1) mixture to obtain the pure 1,4-dihydro-quinoxaline-2,3-dione.

Catalyst-Free Synthesis of Quinoxalines in Methanol at Room Temperature

This remarkably simple and rapid method highlights the potential for green synthesis under ambient conditions.[10]

  • Reactants:

    • Aryldiamine (0.925 mmol)

    • 1,2-Dicarbonyl compound (0.925 mmol)

    • Methanol (5 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the aryldiamine in methanol.

    • To the stirred solution, add the 1,2-dicarbonyl compound.

    • Stir the mixture for one minute at ambient temperature.

    • Quench the reaction with water (10 mL) and dilute with ethyl acetate (50 mL).

    • Wash the organic layer with water (30 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and dry over anhydrous Na2SO4.

    • Filter and evaporate the solvent under reduced pressure to obtain the desired quinoxaline product.

Visualizing Green Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the green synthesis methodologies described.

G cluster_microwave Microwave-Assisted Synthesis reactants_mw 1,2-Diamine + 1,2-Dicarbonyl + Solid Support (e.g., Alumina) mixing_mw Mixing reactants_mw->mixing_mw mw_irradiation Microwave Irradiation (e.g., 3 min) mixing_mw->mw_irradiation extraction_mw Extraction with Solvent mw_irradiation->extraction_mw purification_mw Filtration & Evaporation extraction_mw->purification_mw product_mw Quinoxaline Derivative purification_mw->product_mw

Diagram 1: Workflow for Microwave-Assisted Quinoxaline Synthesis.

G cluster_ultrasound Ultrasound-Assisted Synthesis reactants_us 1,2-Diamine + 1,2-Dicarbonyl in Green Solvent (e.g., Ethanol) us_irradiation Ultrasonic Irradiation (e.g., 60 min, Room Temp) reactants_us->us_irradiation workup_us Solvent Evaporation us_irradiation->workup_us purification_us Purification (e.g., Column Chromatography) workup_us->purification_us product_us Quinoxaline Derivative purification_us->product_us

Diagram 2: Workflow for Ultrasound-Assisted Quinoxaline Synthesis.

G cluster_mechanochemical Mechanochemical Synthesis reactants_mc Solid Reactants (e.g., 1,2-Diamine + Oxalic Acid) grinding_mc Mechanical Grinding (Mortar & Pestle) reactants_mc->grinding_mc melting_mc Formation of Melt grinding_mc->melting_mc crystallization_mc Crystallization (e.g., from Water/Ethanol) melting_mc->crystallization_mc product_mc Quinoxaline Derivative crystallization_mc->product_mc

Diagram 3: Workflow for Mechanochemical Quinoxaline Synthesis.

Conclusion

The adoption of green chemistry principles in the synthesis of quinoxaline derivatives offers significant advantages in terms of environmental sustainability, safety, and efficiency. The methods outlined in this guide, including microwave-assisted, ultrasound-assisted, and mechanochemical synthesis, demonstrate that high yields of quinoxalines can be achieved in shorter reaction times, often without the need for hazardous solvents or catalysts. For researchers and professionals in drug development, these green approaches not only contribute to a more sustainable chemical industry but also offer practical benefits in terms of simplified procedures and reduced costs. Further research and development in this area, particularly in the application of novel reusable catalysts and flow chemistry, will continue to advance the field of green heterocyclic synthesis.[14]

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-Methylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a significant class of N-heterocyclic compounds that form the core structure of various biologically active molecules. Among these, 2-methylquinoxaline derivatives are particularly important as intermediates in the synthesis of pharmaceuticals, natural products, and dyes.[1][2] They have been utilized as antiviral, anticancer, and antibacterial agents.[1] Traditional synthetic methods for these compounds often involve harsh reaction conditions, excess reagents, and environmentally burdensome processes.[1][3] Consequently, the development of efficient, cost-effective, and greener synthetic protocols is of great interest to the scientific community.[3][4][5] This document provides detailed protocols for selected methods of synthesizing this compound derivatives, along with a comparative data table and workflow diagrams.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Synthesis from Glycerol and 1,2-Phenylenediamines

This protocol describes an environmentally friendly method utilizing glycerol as a C3 source, which is a readily available and sustainable byproduct of biodiesel production.[1] The reaction is catalyzed by an iridium complex bearing an N-heterocyclic carbene (NHC) ligand.[1][2]

Materials:

  • Glycerol (1.1 mmol)

  • 1,2-Phenylenediamine derivative (1.0 mmol)

  • Iridium Catalyst E (as described in the reference, 1.0 mol %)[1]

  • Potassium Carbonate (K₂CO₃) (1.0 mmol)

  • 2,2,2-Trifluoroethanol (1.0 mL)

  • Two-necked test tube

  • Magnetic stirrer

  • Oil bath

  • Argon gas supply

Procedure:

  • Place glycerol (1.1 mmol) into a two-necked test tube.

  • Purge the test tube with argon gas.

  • Add the iridium catalyst E (1.0 mol %), the 1,2-phenylenediamine derivative (1.0 mmol), potassium carbonate (1.0 mmol), and 2,2,2-trifluoroethanol (1.0 mL) to the test tube.

  • Stir the mixture magnetically and reflux it in an oil bath for 20 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be analyzed, and for substituted 1,2-phenylenediamines, the ratio of isomers can be determined by ¹H NMR analysis.[1]

  • Purify the product using appropriate chromatographic techniques.

Protocol 2: Condensation of o-Phenylenediamine with Pyruvic Aldehyde

This is a classic and straightforward method for the preparation of this compound.[6]

Materials:

  • o-Phenylenediamine

  • Pyruvic aldehyde

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve o-phenylenediamine in a suitable solvent such as ethanol in a round-bottom flask.

  • Add pyruvic aldehyde to the solution.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis from 2-Hydroxy-3-methylquinoxaline

This protocol outlines a two-step synthesis starting from the reaction of o-phenylenediamine with ethyl pyruvate.[7]

Step 1: Synthesis of 2-Hydroxy-3-methylquinoxaline

  • React o-phenylenediamine with ethyl pyruvate in n-butanol.[7]

  • Isolate the resulting 2-hydroxy-3-methylquinoxaline.[7]

Step 2: Synthesis of 2-Chloro-3-methylquinoxaline and subsequent derivatization

  • Reflux 2-hydroxy-3-methylquinoxaline (0.10 M) in phosphorus oxychloride (POCl₃, 60 mL) for 90 minutes.[7]

  • Distill off the excess POCl₃.[7]

  • Cool the residue to room temperature and add it to crushed ice.[7]

  • Make the mixture alkaline by adding 2% NaOH solution to precipitate the product.[7]

  • Recrystallize the crude 2-chloro-3-methylquinoxaline from petroleum ether.[7] This intermediate can be further reacted with various nucleophiles to generate a library of this compound derivatives.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives using different catalytic systems and starting materials.

Entry1,2-Phenylenediamine DerivativeC3 Source/ReagentCatalyst/ConditionsSolventTime (h)Yield (%)Reference
11,2-PhenylenediamineGlycerolIridium Complex E, K₂CO₃, Reflux2,2,2-Trifluoroethanol2077[1]
24-Methyl-1,2-phenylenediamineGlycerolIridium Complex E, K₂CO₃, Reflux2,2,2-Trifluoroethanol2085[1]
34,5-Dimethyl-1,2-phenylenediamineGlycerolIridium Complex E, K₂CO₃, Reflux2,2,2-Trifluoroethanol2088[1]
44-Chloro-1,2-phenylenediamineGlycerolIridium Complex E, K₂CO₃, Reflux2,2,2-Trifluoroethanol2065[1]
51,2-Phenylenediamine1,2-PropanediolPbHY zeolite, 350 °C--82.1[8]
6Substituted 1,2-phenylenediamineBenzilTiO₂-Pr-SO₃H, Room TempEtOH0.1795[3][4]
7o-PhenylenediamineBenzilBentonite clay K-10, Room TempEthanol-High[4]

Visualizations

Experimental Workflow Diagrams

Synthesis_Workflow Start Start Materials Reaction Reaction Vessel Start->Reaction Add Reagents & Solvent Conditions Set Reaction Conditions Monitoring Monitor Reaction (e.g., TLC) Conditions->Monitoring Stirring/Heating Workup Workup & Isolation Monitoring->Workup Reaction Complete Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis of this compound derivatives.

Iridium_Catalysis_Pathway Glycerol Glycerol Reaction Reflux in 2,2,2-Trifluoroethanol (20h) Glycerol->Reaction Diamine 1,2-Phenylenediamine Derivative Diamine->Reaction Catalyst Iridium Catalyst + K₂CO₃ Catalyst->Reaction Product This compound Derivative Reaction->Product

Caption: Signaling pathway for the Iridium-catalyzed synthesis of this compound derivatives.

References

Application Notes and Protocols: 2-Methylquinoxaline as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of N-heterocyclic compounds that have garnered substantial attention in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. In the realm of transition metal catalysis, the nitrogen atoms within the quinoxaline scaffold can effectively coordinate with metal centers, making them promising ligands for a variety of catalytic transformations. This document focuses on the potential application of 2-methylquinoxaline as a ligand in transition metal catalysis.

It is important to note that while the broader family of quinoxaline-based ligands is well-established in catalysis, specific and detailed applications of this compound as a primary ligand are not extensively documented in the current scientific literature. The presence of a methyl group at the 2-position may introduce specific steric and electronic effects that influence its coordination and catalytic behavior. Therefore, the protocols and data presented herein are largely based on established methodologies for structurally similar quinoxaline and N-heterocyclic ligands. Researchers are encouraged to use this information as a foundational guide for the development and optimization of novel catalytic systems based on this compound.

Synthesis of Transition Metal Complexes with this compound

The synthesis of a transition metal complex is the crucial first step in developing a new catalytic system. The following is a general protocol for the synthesis of a palladium(II) complex with this compound, which can be adapted for other transition metals.

Protocol 1: Synthesis of a Dichloro(bis(this compound))palladium(II) Complex

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (20 mL).

  • To this solution, add a solution of this compound (2.2 mmol) in anhydrous acetonitrile (10 mL) dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by the formation of a precipitate.

  • Upon completion, the precipitate is collected by filtration under an inert atmosphere.

  • Wash the collected solid with small portions of cold anhydrous acetonitrile and then with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting complex under vacuum to yield the final product.

  • Characterize the complex using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.

Potential Catalytic Applications

Based on the structural analogy to other N-heterocyclic ligands, this compound-metal complexes are hypothesized to be competent catalysts for various cross-coupling reactions. The nitrogen atoms of the quinoxaline ring can act as coordination sites for metal centers like palladium, nickel, and copper.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboranes and organic halides.

Protocol 2: Hypothetical Suzuki-Miyaura Coupling of an Aryl Bromide and Phenylboronic Acid

Materials:

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • [PdCl₂(this compound)₂] (as prepared in Protocol 1) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 v/v) solvent mixture (5 mL)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl bromide, phenylboronic acid, [PdCl₂(this compound)₂], and potassium carbonate.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Heck-Mizoroki Coupling

The Heck-Mizoroki coupling facilitates the vinylation of aryl or vinyl halides.

Protocol 3: Hypothetical Heck-Mizoroki Coupling of an Aryl Iodide and Styrene

Materials:

  • Aryl iodide (e.g., iodobenzene) (1.0 mmol)

  • Styrene (1.5 mmol)

  • [PdCl₂(this compound)₂] (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (anhydrous and degassed) (5 mL)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve the aryl iodide and [PdCl₂(this compound)₂] in DMF.

  • Add triethylamine and styrene to the reaction mixture via syringe.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 120 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for catalytic reactions using a generic quinoxaline-based palladium catalyst. This data is extrapolated from literature on similar N-heterocyclic ligands and should be considered as a starting point for optimization studies with a this compound-based catalyst.

Table 1: Hypothetical Performance in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid2Toluene/H₂OK₂CO₃1001885
24-ChloroanisolePhenylboronic acid2Dioxane/H₂OK₃PO₄1102478
31-Iodonaphthalene4-Methoxyphenylboronic acid1.5DMF/H₂OCs₂CO₃1001692

Table 2: Hypothetical Performance in Heck-Mizoroki Coupling

EntryAryl HalideOlefinCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrene1DMFEt₃N1202090
2Bromobenzenen-Butyl acrylate1.5DMAcNaOAc1302482
34-IodotolueneMethyl methacrylate1NMPK₂CO₃1201888

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid/Olefin, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere, Catalyst & Ligand Addition) reagents->setup reaction 3. Catalytic Reaction (Heating & Stirring) setup->reaction monitoring 4. Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring workup 5. Work-up (Quenching, Extraction, Washing) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Experimental workflow for a typical cross-coupling reaction.

suzuki_cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_complex [R¹-Pd(II)L₂-R²]⁺ pd_complex->transmetalation_complex Transmetalation (+ Base) product_complex R¹-Pd(II)L₂-R² transmetalation_complex->product_complex product_complex->pd0 Reductive Elimination product R¹-R² product_complex->product aryl_halide R¹-X aryl_halide->pd_complex boronic_acid R²-B(OR)₂ boronic_acid->transmetalation_complex

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While direct experimental evidence for the catalytic applications of this compound is currently limited in the accessible literature, its structural motifs suggest significant potential as a versatile ligand in transition metal catalysis. The provided hypothetical applications and protocols for Suzuki-Miyaura and Heck-Mizoroki couplings serve as a template for researchers to explore its efficacy. Further research is warranted to synthesize and characterize metal complexes of this ligand and to systematically evaluate their catalytic activity in a variety of organic transformations. Such studies will be crucial in determining the practical utility of this compound in synthetic organic chemistry and drug development. Optimization of reaction conditions, including catalyst loading, solvent, base, and temperature, will be essential to achieve high efficiency and selectivity for specific substrates.

Application Notes and Protocols for 2-Methylquinoxaline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of 2-methylquinoxaline and its derivatives in medicinal chemistry. The quinoxaline scaffold is a privileged structure, and the introduction of a methyl group at the C-2 position significantly influences its pharmacological profile, making it a valuable building block for the development of novel therapeutic agents.[1][2] This document details its role in anticancer, antimicrobial, and neuroprotective research, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Applications in Oncology

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through various mechanisms of action, including the inhibition of key kinases involved in tumor progression and the induction of apoptosis.[3][4]

1.1. Mechanism of Action: Kinase Inhibition

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5] VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to a reduction in cancer cell proliferation, survival, and migration.[4] Molecular docking studies have further elucidated the binding modes of these compounds within the kinase domain.[5][6]

Signaling Pathway Diagram: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane cluster_cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds Quinoxaline This compound Derivative Quinoxaline->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

1.2. In Vitro Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Compound ClassSpecific Derivative ExampleCancer Cell LineAssayIC50 (µM)Reference
3-(Methylquinoxalin-2-yl)amino derivativeCompound VIIIcHCT116 (Colon)MTT2.5[7]
3-(Methylquinoxalin-2-yl)amino derivativeCompound VIIIcMCF-7 (Breast)MTT9.0[7]
3-(Methylquinoxalin-2-yl)amino derivativeCompound VIIIaHepG2 (Liver)MTT9.8[7]
3-Methylquinoxaline-based derivativeCompound 17bMCF-7 (Breast)MTT2.3[8]
3-Methylquinoxaline-based derivativeCompound 17bHepG2 (Liver)MTT2.8[8]
3-Methylquinoxaline-based derivativeCompound 15bMCF-7 (Breast)MTT5.8[8]
3-Methylquinoxaline-based derivativeCompound 15bHepG2 (Liver)MTT4.2[8]
3-Methylquinoxaline derivativeCompound 27aMCF-7 (Breast)MTT7.7[9]
3-Methylquinoxaline derivativeCompound 27aHepG2 (Liver)MTT4.5[9]
Quinoxaline-based HydrazoneCompound 11eVEGFR-2 EnzymeN/A1.03[10]
Quinoxaline-based HydrazoneCompound 11cVEGFR-2 EnzymeN/A1.05[10]
Applications in Antimicrobial Research

Quinoxaline derivatives, including those with a 2-methyl substitution, exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[11][12] Their mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cellular processes.[13][14]

2.1. Antibacterial and Antifungal Activity

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth, is a key metric for assessing this activity.

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivativesVarious Bacteria & Fungi0.97 - 62.5[13]
Quinoxaline derivativeAcidovorax citrulli (Ac)Good activity[15]
Quinoxaline derivativeRhizoctonia solani (RS)8.54 (EC50)[15]
Fused triazoloquinoxaline derivativeVarious BacteriaPotent[16]
4-(2-methylquinoxalinyloxy) benzaldehyde derivativesS. aureus, B. subtilis, E. coliActive[11]
Applications in Neurodegenerative Diseases

Recent research has highlighted the potential of quinoxaline derivatives in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[17] Their neuroprotective effects are attributed to various mechanisms, including the inhibition of kinases involved in neuronal apoptosis and the modulation of neurotransmitter systems.[18][19]

3.1. Neuroprotective Mechanisms

In the context of Parkinson's disease, certain 6-aminoquinoxaline derivatives have demonstrated a neuroprotective effect on dopaminergic neurons.[17] One such compound, PAQ (4c), was found to attenuate neurodegeneration in a mouse model of the disease, partially through the activation of endoplasmic reticulum ryanodine receptor channels.[17] For Alzheimer's disease, derivatives of 6,7-dimethyl quinoxaline have been investigated as inhibitors of Glycogen Synthase Kinase 3 beta (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5), two kinases implicated in the hyperphosphorylation of the tau protein, a hallmark of the disease.[19][20]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a classic and widely used method for synthesizing the quinoxaline core via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12][21][22]

Workflow Diagram: Synthesis of this compound

Synthesis_Workflow cluster_synthesis Reactants 1. Mix Reactants (o-phenylenediamine & Pyruvaldehyde) Solvent 2. Add Solvent (e.g., Ethanol, DMF) Reactants->Solvent Reaction 3. Stir at Room Temp or Reflux Solvent->Reaction Monitoring 4. Monitor Reaction (TLC) Reaction->Monitoring Workup 5. Work-up & Isolation (Extraction/Filtration) Monitoring->Workup Purification 6. Purify Product (Recrystallization/Chromatography) Workup->Purification Characterization 7. Characterize (NMR, IR, Mass Spec) Purification->Characterization

References

Application Notes and Protocols: 2-Methylquinoxaline as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative chromatographic analysis, the use of an internal standard (IS) is a critical technique for achieving high accuracy and precision. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. 2-Methylquinoxaline is a suitable internal standard for the analysis of various analytes, particularly for the determination of α-dicarbonyl compounds like methylglyoxal (MGO) after derivatization, and for the analysis of other volatile and semi-volatile organic compounds. Its chemical properties and chromatographic behavior make it an excellent choice to ensure reliable quantification.

This document provides detailed application notes and protocols for the effective utilization of this compound and structurally similar compounds as internal standards in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Internal Standard Quantification

The internal standard method involves the addition of a known and constant amount of a substance (the internal standard) to all calibration standards, quality control samples, and unknown samples. The response of the analyte is then measured relative to the response of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve and to quantify the analyte in the unknown samples. This approach effectively mitigates errors arising from sample loss during preparation and variations in injection volume.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper application as an internal standard.

PropertyValue
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
Boiling Point 245-247 °C
Density 1.118 g/mL at 25 °C
Solubility Soluble in organic solvents such as methanol and acetonitrile.
UV Absorbance Exhibits UV absorbance, making it suitable for UV detection in HPLC.
CAS Number 7251-61-8

Application 1: Quantification of Methylglyoxal (MGO) in Biological Samples by HPLC

Methylglyoxal (MGO) is a highly reactive dicarbonyl compound implicated in diabetic complications.[2] For its quantification, MGO is derivatized with o-phenylenediamine (o-PD) to form the more stable and chromophoric this compound, which can then be analyzed by HPLC. In this context, a structurally similar, non-endogenous compound like 5-methylquinoxaline can be used as an internal standard to ensure accurate quantification.[3]

Experimental Protocol

1. Preparation of Reagents and Standards

  • Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound (or a suitable analogue like 5-Methylquinoxaline) and dissolve it in 10 mL of methanol in a volumetric flask.

  • Analyte (this compound) Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. This will be used to prepare the calibration standards.

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the analyte stock solution in a suitable solvent (e.g., methanol:water). To each calibration standard, add a constant amount of the IS stock solution to achieve a consistent final IS concentration (e.g., 10 µg/mL).

  • Derivatizing Reagent (o-phenylenediamine, o-PD): Prepare a solution of o-PD (e.g., 0.1%) in a suitable buffer, ensuring it is fresh as it can be unstable.[3]

2. Sample Preparation (from cell extracts) [3]

  • To the cell extract, add perchloric acid (PCA) to a final concentration of 0.45 M to precipitate proteins.

  • Add a known amount of the internal standard (e.g., 1250 pmol of 5-methylquinoxaline).

  • Add the o-PD derivatizing agent.

  • Incubate the mixture at 20°C for 24 hours to allow for the complete derivatization of MGO to this compound.

  • Centrifuge the sample (e.g., 12,000 x g for 10 min) to pellet the precipitated protein.

  • Transfer the supernatant to a clean vial for HPLC analysis.

3. HPLC Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 42:56:2 v/v/v methanol:water:acetonitrile).[4]
Flow Rate 0.9 mL/min[4]
Injection Volume 20 µL[4]
Detection UV detector at 255 nm[4]
Column Temperature Ambient or controlled (e.g., 30 °C)

4. Data Analysis

  • Identify the peaks corresponding to the analyte (this compound) and the internal standard based on their retention times.

  • Integrate the peak areas for both.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples using the calibration curve.

Quantitative Data Summary
AnalyteInternal StandardMatrixLinearity RangeLimit of Detection (LOD)RecoveryReference
Methylglyoxal (as 2-MQ)5-MethylquinoxalineCell ExtractsNot specifiedNot specifiedNot specified[3]
Glyoxal, Methylglyoxal4-Nitro-1,2-phenylenediamine (derivatizing agent, IS not specified)Foods, Beverages0.2-1.0 µg/mL41-75 ng/mLNot specified[4]
Methylglyoxal (as DMQ)6,7-dimethoxy-2,3-dimethylquinoxalineHuman Plasma200-1000 nM30.6 pmol (215 nm)Not specified[5]

Note: DMQ is 6,7-dimethoxy-2-methylquinoxaline, a derivative of MGO using a different derivatizing agent.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Cell Extract) Add_PCA Add Perchloric Acid (Protein Precipitation) Sample->Add_PCA Add_IS Spike with Internal Standard (this compound) Add_PCA->Add_IS Add_oPD Add Derivatizing Agent (o-Phenylenediamine) Add_IS->Add_oPD Incubate Incubate (20°C, 24h) Add_oPD->Incubate Centrifuge Centrifuge (12,000 x g, 10 min) Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (255 nm) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate_Ratio Calculate Response Ratio Integrate->Calculate_Ratio Cal_Curve Construct Calibration Curve Calculate_Ratio->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Workflow for the quantification of methylglyoxal using an internal standard.

Application 2: Analysis of Volatile Compounds in Coffee by GC-MS

Quinoxaline, a compound structurally related to this compound, has been successfully used as an internal standard for the quantification of volatile compounds in coffee samples by headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.[6] This demonstrates the applicability of quinoxaline-type compounds as internal standards for volatile analysis in complex matrices.

Experimental Protocol

1. Preparation of Reagents and Standards

  • Internal Standard (IS) Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol).

  • n-Alkane Standard Solution (for Retention Index calculation): Prepare a solution of n-alkanes (e.g., C7-C30) in a suitable solvent (e.g., hexane) at a concentration of 10 µg/mL.[6]

2. Sample Preparation (Coffee) [6]

  • Place 10 mL of the prepared coffee sample into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength and promote volatilization.

  • Add 10 µL of the internal standard solution (1000 µg/mL).

  • Add 20 µL of the n-alkane standard solution.

  • Seal the vial and incubate for 10 minutes at 70 °C.

3. HS-SPME [6]

  • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 40 minutes at 40 °C for adsorption of the volatile compounds.

  • Retract the fiber and insert it into the GC injection port for thermal desorption.

4. GC-MS Conditions

ParameterCondition
Column DB-WAX capillary column (or similar polar column)
Injector Temperature 250 °C
Oven Temperature Program 50°C (1 min), then ramp to 250°C (details depend on analytes)[7]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Mass Spectrometer Electron Impact (EI) ionization, scanning a suitable mass range (e.g., m/z 40-400)

5. Data Analysis

  • Identify the peaks of the volatile compounds and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas for the analytes and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each identified volatile compound.[6]

  • Use this ratio for semi-quantitative or quantitative analysis against a calibration curve.

Quantitative Data Summary

The use of an internal standard allows for the reliable comparison of the relative amounts of different volatile compounds across samples. The peak area ratio of each volatile compound to the internal standard is used for quantification.[6]

Volatile Compound ClassExample AnalytesInternal StandardMatrixDetection MethodReference
Pyrazines, Furans, Pyrroles2-Methylpyrazine, 2,5-DimethylpyrazineQuinoxalineCoffeeGC-MS[6]

Experimental Workflow Diagram

gcms_workflow cluster_sample_prep Sample Preparation & HS-SPME cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Coffee Sample + NaCl in Headspace Vial Add_IS Add Internal Standard (this compound) Sample->Add_IS Incubate Incubate (70°C, 10 min) Add_IS->Incubate SPME HS-SPME Adsorption (40°C, 40 min) Incubate->SPME Desorb Thermal Desorption in GC Injector SPME->Desorb Separate GC Separation (Capillary Column) Desorb->Separate Detect_MS Mass Spectrometry Detection Separate->Detect_MS Identify Identify Compounds (Retention Time & Mass Spectra) Detect_MS->Identify Integrate Integrate Peak Areas Identify->Integrate Calculate_Ratio Calculate Peak Area Ratios Integrate->Calculate_Ratio Quantify Quantify Volatiles Calculate_Ratio->Quantify

Caption: Workflow for volatile compound analysis using an internal standard.

Conclusion

This compound and its structural analogues are effective internal standards for a range of chromatographic applications. Their use significantly enhances the reliability and accuracy of quantitative analysis by correcting for variations inherent in sample preparation and instrumental analysis. The protocols provided herein offer a robust framework for researchers to develop and validate their own analytical methods for the quantification of important analytes in complex matrices. As with any analytical procedure, method validation is crucial to ensure the reliability of the results for the specific matrix and analytes of interest.

References

Quantitative Analysis of 2-Methylquinoxaline: A Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed methodologies for the quantification of 2-methylquinoxaline, a compound of interest in pharmaceutical development and food safety analysis, utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These protocols are designed for researchers, scientists, and drug development professionals seeking robust and reliable analytical techniques.

Introduction

This compound is a heterocyclic compound that can be formed in various chemical reactions and is found in certain food products as a result of thermal processing. Its accurate quantification is crucial for quality control in the pharmaceutical industry and for safety assessment in food and beverage products. This document outlines validated HPLC and GC methods for the determination of this compound in different matrices.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a versatile and sensitive method for the quantification of this compound, particularly in liquid samples and pharmaceutical formulations.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Phosphoric acid (analytical grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.[1] For applications not requiring MS compatibility, phosphoric acid can be used.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by scanning a standard solution, typically in the range of 300-320 nm for quinoxaline derivatives.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (General):

    • Dissolve or dilute the sample in a suitable solvent (e.g., methanol, mobile phase).

    • For complex matrices like biological fluids, a protein precipitation step may be necessary. Add 3 volumes of cold acetonitrile to 1 volume of the sample, vortex, and centrifuge.[2]

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

Quantitative Data Summary: HPLC Method
ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Gas Chromatography (GC) Method

GC, particularly when coupled with a Mass Spectrometer (GC-MS), provides high selectivity and sensitivity for the analysis of this compound, especially in complex matrices such as food.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a Mass Spectrometer (MS) detector.

  • Capillary column suitable for semi-volatile compounds (e.g., RTX-5, 30 m x 0.25 mm x 0.25 µm).

  • Helium or Hydrogen (carrier gas).

  • This compound reference standard.

  • Ethyl acetate or other suitable solvent (GC grade).

  • QuEChERS extraction kits (for food samples).

2. Chromatographic and MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 144, 117, 90).[2]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using ethyl acetate as the solvent.

  • Working Standard Solutions: Dilute the stock solution with ethyl acetate to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation (Food Matrix using QuEChERS):

    • Homogenize 10 g of the food sample.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Add QuEChERS extraction salts, shake vigorously, and centrifuge.

    • Take an aliquot of the acetonitrile supernatant and clean it up using a dispersive solid-phase extraction (d-SPE) tube.

    • Evaporate the cleaned extract and reconstitute it in ethyl acetate for GC-MS analysis.

Quantitative Data Summary: GC-MS Method
ParameterTypical Value
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.03 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualized Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weighing of This compound Reference Standard Stock Preparation of Stock Solution (1000 µg/mL) Standard->Stock Working Serial Dilution to Working Standards Stock->Working HPLC Injection into HPLC System Working->HPLC Sample Sample Weighing or Dilution Extraction Extraction / Protein Precipitation (if necessary) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weighing of This compound Reference Standard Stock Preparation of Stock Solution (in Ethyl Acetate) Standard->Stock Working Serial Dilution to Working Standards Stock->Working GCMS Injection into GC-MS System Working->GCMS Sample Sample Homogenization QuEChERS QuEChERS Extraction & Cleanup Sample->QuEChERS Reconstitution Evaporation & Reconstitution QuEChERS->Reconstitution Reconstitution->GCMS Separation Chromatographic Separation (Capillary Column) GCMS->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: GC-MS analysis workflow for this compound.

Conclusion

The HPLC and GC methods detailed in this application note provide reliable and accurate means for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The provided protocols and performance data serve as a valuable resource for laboratories involved in the analysis of this compound.

References

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 2-Methylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-methylquinoxaline derivatives and their evaluation as potential antimicrobial agents. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] This document outlines detailed synthetic protocols, data on antimicrobial efficacy, and visual workflows to guide researchers in this field.

Synthetic Strategies for this compound Derivatives

The core structure of this compound is typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as ethyl pyruvate.[1][4] This foundational molecule can then be further modified to generate a library of derivatives with diverse functionalities, enhancing their therapeutic potential. A common strategy involves the chlorination of the initial product, followed by nucleophilic substitution to introduce various side chains.[1][5]

A representative synthetic workflow is illustrated below, starting from o-phenylenediamine and ethyl pyruvate to yield 2-hydroxy-3-methylquinoxaline, which is then converted to 2-chloro-3-methylquinoxaline, a key intermediate for further derivatization.

Synthesis_Workflow A o-Phenylenediamine + Ethyl Pyruvate B 2-Hydroxy-3-methylquinoxaline A->B Condensation (n-butanol, heat) C 2-Chloro-3-methylquinoxaline (Key Intermediate) B->C Chlorination (e.g., POCl3) D Nucleophilic Substitution (e.g., with phenols, amines) C->D Reaction with Nucleophiles E Diverse this compound Derivatives D->E Further Modifications

A generalized synthetic workflow for this compound derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of a key intermediate and a representative derivative.

Synthesis of 2-Hydroxy-3-methylquinoxaline

This protocol describes the initial condensation reaction to form the quinoxaline core.

Materials:

  • o-Phenylenediamine

  • Ethyl pyruvate

  • n-Butanol

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in n-butanol in a round-bottom flask.

  • Add ethyl pyruvate (1 equivalent) to the solution.

  • The solution is typically set aside for 30 minutes and then heated on a water bath for 1 hour.[1]

  • Upon cooling, crystals of 2-hydroxy-3-methylquinoxaline will separate from the solution.

  • Filter the crystals, wash with n-hexane, and purify by recrystallization from ethanol.[1]

  • The final product should be characterized by IR and NMR spectroscopy to confirm its structure.[1]

Synthesis of 2-Chloro-3-methylquinoxaline

This protocol details the chlorination of the hydroxyl group, creating a reactive site for further derivatization.

Materials:

  • 2-Hydroxy-3-methylquinoxaline

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Place 2-hydroxy-3-methylquinoxaline in a round-bottom flask.

  • Carefully add an excess of phosphorus oxychloride (POCl₃).

  • Reflux the mixture for a specified period (e.g., 1 hour).

  • After cooling, the reaction mixture is poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Confirm the structure of the product using spectroscopic methods.

Synthesis of Ether-Linked this compound Derivatives

This protocol provides a general method for introducing an ether linkage at the 2-position, a common modification to enhance antimicrobial activity.[1]

Materials:

  • 2-Chloro-3-methylquinoxaline

  • A substituted phenol (e.g., 4-hydroxybenzaldehyde)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-methylquinoxaline (1 equivalent) and the substituted phenol (1 equivalent) in DMF.

  • Add anhydrous potassium carbonate (K₂CO₃) to the mixture.

  • Heat the reaction mixture with stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water.

  • The precipitated product is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final compound using IR, ¹H-NMR, and mass spectrometry.[1]

Antimicrobial Activity Evaluation

The antimicrobial efficacy of synthesized this compound derivatives is commonly assessed using standardized methods such as the disc diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial Screening Workflow

The general workflow for evaluating the antimicrobial properties of the synthesized compounds is depicted below.

Antimicrobial_Screening_Workflow A Synthesized this compound Derivatives B Preparation of Test Solutions A->B D Primary Screening (e.g., Disc Diffusion Assay) B->D C Selection of Microbial Strains (Gram+, Gram-, Fungi) C->D E Quantitative Analysis (MIC Determination via Broth Microdilution) D->E Active Compounds F Data Analysis and Structure-Activity Relationship (SAR) Studies E->F

Workflow for antimicrobial screening of this compound derivatives.
Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antibiotic (positive control)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against various microbial strains, as reported in the literature.

Table 1: Antibacterial Activity of Selected this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureus (Gram+)Bacillus subtilis (Gram+)Escherichia coli (Gram-)Pseudomonas aeruginosa (Gram-)Reference
Quinoxalin-2(1H)-one derivatives0.97–62.5-0.97–62.50.97–62.5[8]
Derivative 11b¹--0.975.57[8]
Derivative 2d²-168-[9]
Derivative 3c²-168-[9]
Quinoxaline derivative vs MRSA1-8---[7]
Norfloxacin (Standard)--0.78-3.13-[8]
Tetracycline (Standard)--15.6262.5[8]

¹ 3-(2-(2-oxo-5-(piperidin-1-ylsulfonyl)indolin-3-ylidene)hydrazinyl)-quinoxalin-2(1H)-one ² Symmetrically disubstituted quinoxalines

Table 2: Antifungal Activity of Selected this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus flavusAspergillus nigerReference
Pentacyclic compound 10³1616-[9]
Compounds 4, 6, 7aModerate Activity-Moderate Activity[5]
Amphotericin B (Standard)12.49–88.8--[8]

³ Structure as described in the reference.

Proposed Mechanism of Action

The precise mechanism of action for many quinoxaline derivatives is still under investigation, but they are known to interfere with various cellular processes in microorganisms. Quinoxaline 1,4-di-N-oxides, for instance, are thought to be bioreduced to generate reactive oxygen species (ROS), which can damage DNA and other vital cellular components. Other derivatives may inhibit key enzymes, such as DNA gyrase, or disrupt the cell membrane. The diverse biological activities of these compounds suggest that their mechanisms of action can be varied and dependent on their specific structural features.[10]

Mechanism_of_Action Quinoxaline This compound Derivative Cell Bacterial/Fungal Cell Quinoxaline->Cell Enters Cell DNA_Gyrase Inhibition of DNA Gyrase Cell->DNA_Gyrase Targets ROS Generation of Reactive Oxygen Species (ROS) Cell->ROS Bioreduction (for N-oxides) Membrane Cell Membrane Disruption Cell->Membrane Interacts with Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to DNA_Damage DNA Damage ROS->DNA_Damage Causes Membrane->Cell_Death Leads to DNA_Damage->Cell_Death Leads to

Potential antimicrobial mechanisms of quinoxaline derivatives.

These application notes are intended to serve as a guide for the synthesis and evaluation of this compound derivatives. Researchers should always adhere to standard laboratory safety practices and consult the primary literature for more specific details on reaction conditions and biological assays.

References

2-Methylquinoxaline: A Versatile Scaffold for the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities. Among its derivatives, 2-methylquinoxaline has proven to be a particularly valuable building block for the synthesis of potent anti-cancer agents. This note provides an overview of the applications of this compound derivatives in oncology, summarizing their mechanisms of action and highlighting key compounds with significant cytotoxic activity.

Derivatives of this compound have demonstrated efficacy against a range of human cancer cell lines, including colon (HCT-116), breast (MCF-7), and liver (HepG-2) cancers.[1][2] Their anti-neoplastic effects are often multi-faceted, targeting crucial signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2][3]

Key Mechanisms of Action:

  • Tyrosine Kinase Inhibition: A primary mechanism of action for many this compound derivatives is the inhibition of protein tyrosine kinases (PTKs), which are central to cell signaling and are often dysregulated in cancer.[1]

    • VEGFR-2 Inhibition: Several this compound-based compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][4] By targeting the ATP-binding site of VEGFR-2, these agents can disrupt the downstream signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis.[2]

    • EGFR Inhibition: Some derivatives have also shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), another key tyrosine kinase involved in cell proliferation and survival.[5][6]

  • Topoisomerase II Inhibition: Certain this compound derivatives act as inhibitors of Topoisomerase II, an enzyme essential for resolving DNA topological issues during replication and transcription.[2][3] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.[2]

  • Induction of Apoptosis: A common outcome of treatment with this compound derivatives is the induction of programmed cell death, or apoptosis.[1][7] This can be triggered through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[7]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[1][8]

  • Transglutaminase 2 (TGase 2) Inhibition: One derivative, GK13, has been identified as an inhibitor of TGase 2, an enzyme involved in pro-survival and anti-apoptotic pathways.[9] By inhibiting TGase 2, GK13 can suppress NF-κB activation and promote apoptosis.[9]

The versatility of the this compound scaffold allows for chemical modifications that can fine-tune the biological activity and target specificity of the resulting compounds. This makes it a promising platform for the continued development of novel and more effective anti-cancer therapies.

Quantitative Data Summary

The following tables summarize the in vitro anti-cancer activity of various this compound derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxic Activity of 3-(Methylquinoxalin-2-yl)amino Derivatives

CompoundHCT-116 IC50 (µM)HepG-2 IC50 (µM)MCF-7 IC50 (µM)Reference
VIId7.8--[1]
VIIIc2.5--[1]
VIIIe8.4--[1]

Table 2: Cytotoxic Activity of N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide Derivatives

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)Reference
XVa4.45.3[1]

Table 3: Cytotoxic and VEGFR-2 Inhibitory Activity of 3-Methylquinoxalin-2(1H)-one and -thiol Derivatives

CompoundCytotoxicity IC50 (µM) - HepG-2Cytotoxicity IC50 (µM) - MCF-7VEGFR-2 Inhibition IC50 (nM)Reference
11e2.12.72.6[4][7]
11g--2.9 - 5.4[4][7]
12e--2.9 - 5.4[4][7]
12g--2.9 - 5.4[4][7]
12k--2.9[4][7]
Sorafenib (Reference)2.23.43.07[4][7]

Table 4: EGFR and COX-2 Inhibitory Activity of Quinoxaline Derivatives

CompoundEGFR Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)Reference
4a0.31.17[5]
50.90.83[5]
110.60.62[5]
130.40.46[5]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a classic and widely used method for synthesizing the quinoxaline scaffold.[10][11]

Materials:

  • o-phenylenediamine

  • A 1,2-dicarbonyl compound (e.g., methylglyoxal for this compound)

  • Solvent (e.g., ethanol, glycerol, toluene)[10][11][12]

  • Optional: Catalyst (e.g., bentonite clay K-10, iodine, Cu(OAc)2)[10][12]

Procedure:

  • Dissolve o-phenylenediamine (1 mmol) in the chosen solvent in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1 mmol) to the solution.

  • If using a catalyst, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat under reflux, depending on the specific protocol. Reaction times can vary from minutes to several hours.[10][11]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to evaluate cell viability.[8][13][14]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include untreated cells as a negative control and a known anticancer drug as a positive control.[13]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value for each compound by plotting the percentage of viability against the compound concentration.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[14]

Materials:

  • Cancer cells treated with this compound derivatives

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., cold 70% ethanol)

  • Staining solution (e.g., Propidium Iodide (PI) and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with the test compound for a specified time, harvest both adherent and floating cells.

  • Fixation: Wash the cells with cold PBS and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of this compound Derivatives purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mtt_assay Cytotoxicity Screening (MTT Assay) characterization->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western_blot Protein Expression Analysis (Western Blot) ic50->western_blot enzyme_assay Enzyme Inhibition Assays (e.g., VEGFR-2) ic50->enzyme_assay

Caption: Experimental workflow for the development of this compound-based anti-cancer agents.

VEGFR2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Quinoxaline This compound Derivative Quinoxaline->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Quinoxaline This compound Derivative Bax Bax Quinoxaline->Bax Activates Bcl2 Bcl-2 Quinoxaline->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound derivatives via the intrinsic pathway.

References

Application Notes and Protocols for the Incorporation of 2-Methylquinoxaline into Polymers for Enhanced Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enhancement of thermal stability is a critical objective in the development of high-performance polymers for demanding applications. The incorporation of rigid, aromatic heterocyclic moieties into the polymer backbone is a well-established strategy to achieve this goal. Among these, the quinoxaline ring system has garnered significant attention due to its planar, rigid structure and high thermal and oxidative stability. This document provides detailed application notes and protocols for the incorporation of 2-methylquinoxaline derivatives into polymers, such as polyamides, to significantly improve their thermal properties.

Quinoxaline-based polymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 400°C.[1] The rigid nature of the quinoxaline unit restricts segmental motion within the polymer chains, leading to high glass transition temperatures (Tg). Furthermore, the nitrogen-containing heterocyclic structure is believed to contribute to the formation of a stable char upon thermal decomposition, which acts as a protective barrier, thus enhancing flame resistance.[1]

Data Presentation: Thermal Properties of Quinoxaline-Containing Polyamides

The incorporation of quinoxaline moieties into the backbone of polyamides leads to a significant enhancement in their thermal stability. The following table summarizes key thermal properties of various quinoxaline-containing polyamides as reported in the literature, demonstrating their superior performance.

Polymer TypeMonomersInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (T10%, °C)Char Yield at 800°C (%)
Polyamide2,3-Bis-[4′-(4″-carboxymethylene)phenoxyphenylene] (BCPPQ) and various aromatic diamines0.16 - 0.25173 - 198> 395Not Reported
PolyamideQuinoxaline-based diacid and various aromatic diamines0.65 - 0.82193 - 199460 - 51850 - 65
Cardo PolyamidesQuinoxaline-containing diamine and various diacidsNot Reported244 - 310486 - 526Not Reported
PolyamideQuinoxaline-based diamine and various dicarboxylic acids0.21 - 0.41143 - 223426 - 455 (Tmax)Not Reported

Experimental Protocols

The following protocols are generalized procedures based on methodologies reported for the synthesis and characterization of quinoxaline-containing polymers.[1] Researchers should adapt these protocols based on the specific monomers and desired polymer characteristics.

Protocol 1: Synthesis of a Quinoxaline-Containing Polyamide via Direct Polycondensation

This protocol describes the synthesis of a polyamide from a quinoxaline-containing diamine and a dicarboxylic acid.

Materials:

  • Quinoxaline-containing diamine (e.g., 2,3-bis[4-(4-aminophenoxy)phenyl]quinoxaline)

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2), anhydrous

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Beakers, funnels, and other standard laboratory glassware

  • Vacuum oven

Procedure:

  • Drying: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: In the three-necked flask, add the quinoxaline-containing diamine (1 equivalent) and the aromatic dicarboxylic acid (1 equivalent).

  • Solvent and Catalyst Addition: Add anhydrous NMP to dissolve the monomers, followed by the addition of anhydrous CaCl2. Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Polycondensation: Cool the solution to 0°C using an ice bath. Add anhydrous pyridine and then triphenyl phosphite (TPP) to the reaction mixture.

  • Heating: Gradually heat the reaction mixture to 100-120°C and maintain this temperature for 3-4 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Washing: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Thermal Characterization of the Synthesized Polyamide

This protocol outlines the procedures for evaluating the thermal stability of the synthesized quinoxaline-containing polyamide using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

A. Thermogravimetric Analysis (TGA)

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small amount of the dried polymer sample (5-10 mg) into the TGA sample pan.

  • Analysis Conditions:

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min.

    • Maintain a constant nitrogen atmosphere with a flow rate of 50-100 mL/min.

  • Data Analysis: Record the weight loss of the sample as a function of temperature. Determine the onset of decomposition temperature (the temperature at which significant weight loss begins) and the char yield at 800°C.

B. Differential Scanning Calorimetry (DSC)

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Seal a small amount of the dried polymer sample (5-10 mg) in an aluminum DSC pan.

  • Analysis Conditions:

    • Heat the sample from room temperature to a temperature above its expected glass transition temperature (e.g., 350°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample rapidly to room temperature.

    • Reheat the sample under the same conditions as the first heating scan.

  • Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg) of the polymer. The Tg is typically observed as a step change in the baseline of the DSC thermogram.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomers Monomers (Quinoxaline-Diamine & Dicarboxylic Acid) Solvent Solvent & Catalyst (NMP, TPP, Pyridine) Monomers->Solvent Dissolution Polymerization Polycondensation (100-120°C, 3-4h) Solvent->Polymerization Initiation Precipitation Precipitation (in Methanol) Polymerization->Precipitation Purification Washing & Drying Precipitation->Purification Polymer Purified Polyamide Purification->Polymer TGA TGA Analysis Polymer->TGA DSC DSC Analysis Polymer->DSC ThermalData Thermal Properties (Td, Tg, Char Yield) TGA->ThermalData DSC->ThermalData

Caption: Experimental workflow for the synthesis and thermal characterization of quinoxaline-containing polyamides.

thermal_stability_mechanism cluster_polymer Polymer Structure cluster_properties Enhanced Properties cluster_mechanism Mechanism of Stability PolymerChain Amorphous Polymer Chains Quinoxaline Rigid Quinoxaline Moiety RestrictedMotion Restricted Segmental Motion Quinoxaline->RestrictedMotion causes StableStructure Thermally Stable Aromatic Structure Quinoxaline->StableStructure provides CharFormation Enhanced Char Formation Quinoxaline->CharFormation promotes HighTg High Glass Transition Temp. (Tg) HighTd High Decomposition Temp. (Td) HighChar High Char Yield RestrictedMotion->HighTg StableStructure->HighTd CharFormation->HighChar

Caption: Proposed mechanism for enhanced thermal stability in polymers containing quinoxaline moieties.

References

Application Note: High-Throughput Screening for Optimized Synthesis of Quoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous therapeutic agents and functional materials.[1] Their broad spectrum of biological activities—including anticancer, antiviral, antibacterial, and anti-inflammatory properties—makes them highly valuable in drug discovery.[1][2][3] Traditional methods for quinoxaline synthesis, often involving the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds, can be plagued by long reaction times, harsh conditions, and unsatisfactory yields.[4][5][6] High-throughput screening (HTS) methodologies offer a powerful solution, enabling the rapid and efficient optimization of reaction conditions to accelerate the discovery and development of novel quinoxaline-based compounds.[4][7] This document provides detailed protocols and application data for HTS approaches to quinoxaline synthesis.

Core Methodologies for High-Throughput Synthesis

Several advanced techniques have been adapted for the high-throughput synthesis and optimization of quinoxaline derivatives. These methods prioritize speed, efficiency, and amenability to automation.

  • Microdroplet-Assisted Synthesis: This technique utilizes microdroplets as miniaturized reactors, dramatically accelerating reaction rates.[4][8] Reactions can be completed in milliseconds without the need for catalysts, and the output can be directly coupled to a mass spectrometer for real-time analysis and condition screening.[5][9]

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes.[10][11] This method is highly effective for synthesizing libraries of quinoxaline derivatives and is often performed under solvent-free conditions, aligning with green chemistry principles.[12][13]

  • Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the one-pot synthesis of complex quinoxaline scaffolds from three or more starting materials.[14][15] This approach is highly convergent and ideal for generating diverse compound libraries with high atom economy.[16][17] Combining MCRs with microwave heating can further enhance reaction speed.[18]

Experimental Protocols

Protocol 1: High-Throughput Microdroplet Synthesis and Screening

This protocol describes the optimization of quinoxaline synthesis using a microdroplet reaction system coupled with mass spectrometry (MS).

1. Reagent Preparation:

  • Dissolve the 1,2-diamine (e.g., benzene-1,2-diamine) and 1,2-dicarbonyl (e.g., 1,2-indanedione) compounds separately in a methanol-water solution (1:1 v/v) to a final concentration of 1 mmol.[8]
  • Prepare an internal standard (IS) solution (e.g., 3,4-dimethylquinoxaline) in the same solvent.[9]
  • Mix the reactant solutions in equal proportions and add the internal standard.[8][9]

2. Microdroplet Reaction System Setup:

  • Load the mixed reactant solution into a microsyringe connected to a microinjection pump.[8]
  • Use a single-barrel microdroplet device consisting of the syringe pump, a metal taper tip connected to a high-voltage supply, and an auxiliary N₂ gas line.[8]
  • Position the tip of the emitter a specific distance from the mass spectrometer inlet (e.g., 8 mm).[4]

3. High-Throughput Screening of Reaction Conditions:

  • Systematically vary the following parameters to find the optimal conditions, monitoring the product-to-IS signal ratio by MS:[4][5][8]
  • Flow Rate: e.g., 1 to 5 µL/min.
  • Spray Voltage: e.g., 3.0 to 4.5 kV.
  • Auxiliary Gas (N₂) Pressure: e.g., 20 to 60 psi.
  • Distance to MS Inlet: e.g., 5 to 15 mm.

4. Analysis and Quantification:

  • The mass spectrometer is operated in positive ion mode for real-time detection of the synthesized quinoxaline derivative.[9]
  • For quantitative analysis of yield, collect the microdroplet spray in a vial, dilute an aliquot with a suitable solvent (e.g., methanol:water 1:1), and analyze by LC-MS.[4][8]
  • Use an LC system (e.g., Ultimate 3000) with a C18 column and a mobile phase of methanol/water with 0.1% formic acid.[9]

Protocol 2: Microwave-Assisted Parallel Synthesis

This protocol details the synthesis of a library of quinoxaline derivatives in a parallel format using microwave irradiation.

1. Reagent Plating:

  • In a 96-well plate or an array of microwave reaction vials, dispense the selected aryl-1,2-diamines (0.5 mmol).
  • To each well/vial, add a different 1,2-dicarbonyl compound (0.5 mmol). For solvent-free reactions, the reagents are mixed directly.[12][13]

2. Microwave Irradiation:

  • Seal the reaction plate/vials.
  • Place the plate/vials into a microwave synthesizer.
  • Irradiate at a set temperature (e.g., 160°C) for a short duration (e.g., 5-10 minutes).[11] Monitor the reaction progress via thin-layer chromatography (TLC) if necessary.[19]

3. Work-up and Purification:

  • After cooling, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
  • Wash with water and brine.[19]
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[19]
  • If required, purify the products by flash chromatography or recrystallization.[6]

4. Characterization:

  • Confirm the structure and purity of the synthesized derivatives using NMR and LC-MS.[12]

Data Presentation

The following tables summarize quantitative data from various optimized synthesis protocols for quinoxaline derivatives.

Table 1: Optimization of Microdroplet Synthesis Parameters

Parameter Range Screened Optimal Value Reference
Flow Rate 1 - 5 µL/min 3 µL/min [4]
Spray Voltage 3.0 - 4.5 kV 3.8 kV [9]
N₂ Gas Pressure 20 - 60 psi 40 psi [4]
Distance to MS Inlet 5 - 15 mm 8 mm [4]

Based on the model reaction of benzene-1,2-diamine and 1,2-indanedione.[4][8]

Table 2: Comparison of Synthesis Methods for Selected Quinoxaline Derivatives

Reactant 1 Reactant 2 Method Catalyst Time Yield (%) Reference
Benzene-1,2-diamine Benzil Microdroplet None Milliseconds ~90% [8][9]
Benzene-1,2-diamine Benzil Microwave None (Solvent-free) 2 min 94% [12]
Benzene-1,2-diamine Benzil Conventional AlCuMoVP 120 min 92% [20]
4-Chlorophenylenediamine Benzil Microwave None (Solvent-free) 2.5 min 90% [12]
4-Methylphenylenediamine Benzil Microwave None (Solvent-free) 2 min 95% [12]

| Pyridine-2,3-diamine | Benzil | Microwave | None (Solvent-free) | 3 min | 85% |[13] |

Table 3: Catalyst Screening for Quinoxaline Synthesis

Catalyst Catalyst Type Reaction Time Yield (%) Reference
AlCuMoVP Alumina-Supported Heteropolyoxometalate 120 min 92% [20]
AlFeMoVP Alumina-Supported Heteropolyoxometalate 120 min 80% [20]
CrCl₂·6H₂O Metal Salt 10 min 95% [21]
PbBr₂ Metal Salt 20 min 92% [21]
CuSO₄·5H₂O Metal Salt 15 min 94% [21]

Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene solvent, room temperature.[20][21]

Visualizations

Experimental and Logical Workflows

HTS_Workflow cluster_synthesis Synthesis Stage cluster_analysis Screening & Analysis Stage Reagents Reactant Library (Diamines, Dicarbonyls, etc.) HTS_Method High-Throughput Synthesis (Microdroplet, Microwave, MCR) Reagents->HTS_Method Library Crude Product Library (e.g., 96-well plate) HTS_Method->Library Screening High-Throughput Screening (e.g., LC-MS, UPLC-MS) Library->Screening Direct Analysis Hit_ID Hit Identification & Yield Quantification Screening->Hit_ID Purification Automated Purification (Prep-HPLC) Data_Analysis Data Analysis & SAR Studies Purification->Data_Analysis Hit_ID->Purification Purify Hits Hit_ID->Data_Analysis Optimization Reaction Condition Optimization Data_Analysis->Optimization Optimization->HTS_Method Iterative Refinement

Caption: Workflow for high-throughput synthesis and screening of quinoxaline derivatives.

Signaling Pathways

Quinoxaline derivatives are known to modulate key biological pathways implicated in diseases like cancer and hearing loss.[19][22] For instance, certain derivatives promote the proliferation of auditory supporting cells by engaging pro-growth pathways such as Wnt/β-catenin and MAP3K1-IKK-NF-κB.[19] Others act as potent kinase inhibitors, targeting pathways involving ASK1, LYN, BTK, and mTOR.[22][23]

Signaling_Pathway cluster_wnt Wnt Pathway cluster_mapk MAPK/NF-κB Pathway Quinoxaline Quinoxaline Derivative Wnt Wnt Quinoxaline->Wnt modulates MAP3K1 MAP3K1 Quinoxaline->MAP3K1 modulates BetaCatenin β-catenin Wnt->BetaCatenin stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Proliferation_Wnt Cell Proliferation (Auditory Cells) TCF_LEF->Proliferation_Wnt promotes IKK IKK MAP3K1->IKK NFkB NF-κB IKK->NFkB Proliferation_NFkB Cell Proliferation NFkB->Proliferation_NFkB

Caption: Modulation of pro-growth signaling pathways by specific quinoxaline derivatives.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Methylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-methylquinoxaline. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and classical method for synthesizing this compound is the condensation reaction between an aryl-1,2-diamine, such as o-phenylenediamine, and a 1,2-dicarbonyl compound.[1] For the synthesis of this compound specifically, this involves the reaction of o-phenylenediamine with pyruvaldehyde (also known as methylglyoxal).[2] This method is widely used due to its simplicity and the ready availability of the starting materials.[1]

An alternative "green" method involves the iridium-catalyzed reaction of o-phenylenediamine with glycerol.[3]

Q2: What are the typical challenges encountered during the synthesis of this compound?

Researchers may face several challenges, including:

  • Low Yields: The reaction may not proceed to completion, resulting in a lower than expected amount of the desired product.[1] This can be due to suboptimal reaction conditions, poor quality starting materials, or side reactions.[4]

  • Formation of Side Products: Undesired side reactions can occur, complicating the purification process.[1] A common side product is the formation of benzimidazoles.[3]

  • Purification Difficulties: Separating the desired this compound from starting materials, byproducts, and isomers can be challenging.

Q3: How can I improve the yield of my this compound synthesis?

Low yields can stem from several factors.[4][5] A systematic approach to troubleshooting is recommended:

  • Check Starting Material Purity: Impurities in o-phenylenediamine or the dicarbonyl compound can lead to side reactions.[4] o-Phenylenediamine can be purified by recrystallization or sublimation.[4]

  • Optimize Reaction Conditions: Inadequate temperature, incorrect solvent, or an inappropriate catalyst can significantly impact yield.[4] Experiment with different solvents, temperatures, and reaction times.

  • Catalyst Selection: The use of a catalyst is often crucial for improving yields and shortening reaction times.[5] For the condensation of o-phenylenediamine, various catalysts, including Lewis acids and solid-supported catalysts, have proven effective.[5]

  • Control Stoichiometry: Ensure the correct stoichiometric ratio of the reactants is used. An excess of one reactant might lead to the formation of undesired byproducts.[1]

Q4: I am observing significant side product formation. How can I minimize this?

The formation of benzimidazoles is a known side reaction, particularly when an aldehyde impurity is present in the 1,2-dicarbonyl compound.[3] To minimize side product formation:

  • Purify the 1,2-dicarbonyl starting material: Ensure that your pyruvaldehyde is free from any aldehyde impurities.[3]

  • Use an α-diketone if possible: If the synthesis allows, using a 1,2-diketone will prevent the formation of benzimidazoles.[3]

  • Control Reaction Conditions: Lowering the reaction temperature may favor the desired quinoxaline formation.[3] The pH of the reaction medium can also influence the relative rates of quinoxaline and benzimidazole formation, with mildly acidic conditions sometimes favoring quinoxaline synthesis.[3]

  • Inert Atmosphere: o-Phenylenediamines can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.

Q5: What are the best practices for purifying this compound?

The most common methods for purifying quinoxaline derivatives are recrystallization and column chromatography.[3]

  • Recrystallization: This is a highly effective method for purifying solid this compound. Ethanol is a commonly used solvent for recrystallization.[1][6] The general principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A suitable eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the components.[3]

Troubleshooting Guides

Problem: Low or No Product Yield

This guide provides a systematic approach to resolving low or no product yield in the synthesis of this compound.

LowYieldTroubleshooting start Low/No Yield check_reagents Check Starting Material Purity start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents Pure success Yield Improved check_reagents->success Impure Reagents Identified & Purified evaluate_catalyst Evaluate Catalyst System optimize_conditions->evaluate_catalyst Optimization Ineffective optimize_conditions->success Yield Improves review_workup Review Workup & Purification evaluate_catalyst->review_workup Catalyst Change Ineffective evaluate_catalyst->success Yield Improves review_workup->success Minimized Product Loss

Caption: Troubleshooting workflow for low this compound synthesis yield.

Problem: Presence of Impurities and Side Products

This guide provides a systematic approach to resolving issues with impurities and side products.

ImpurityTroubleshooting start Impurities/ Side Products Detected purify_reagents Purify Starting Materials start->purify_reagents adjust_conditions Adjust Reaction Conditions purify_reagents->adjust_conditions Side Products Still Present success Pure Product Obtained purify_reagents->success Purer Product inert_atmosphere Use Inert Atmosphere adjust_conditions->inert_atmosphere Oxidation Suspected optimize_purification Optimize Purification Method adjust_conditions->optimize_purification Impurity Profile Unchanged adjust_conditions->success Side Products Minimized inert_atmosphere->success Oxidation Prevented optimize_purification->success Improved Purity

Caption: Troubleshooting workflow for product impurity issues.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis from Glycerol and o-Phenylenediamine *

EntryCatalyst (1.0 mol % Ir)Base (1.0 mmol)Solvent (1.0 mL)Yield (%)
1A K₂CO₃2,2,2-trifluoroethanol45
2B K₂CO₃2,2,2-trifluoroethanol54
3C K₂CO₃2,2,2-trifluoroethanol61
4D K₂CO₃2,2,2-trifluoroethanol70
5E K₂CO₃2,2,2-trifluoroethanol77
6E Cs₂CO₃2,2,2-trifluoroethanol73
7E K₃PO₄2,2,2-trifluoroethanol68
8E K₂CO₃Toluene25
9E K₂CO₃Anisole19
10E K₂CO₃Water12
11E K₂CO₃t-BuOH14

Data synthesized from a study on iridium-catalyzed synthesis. The yield of this compound was determined by GC analysis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound from o-Phenylenediamine and Pyruvaldehyde

This protocol is based on the classical condensation reaction.

Materials:

  • o-Phenylenediamine (1 mmol)

  • Pyruvaldehyde (methylglyoxal, 40% in water, 1.1 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., 10 mol% acetic acid, optional)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in ethanol (10 mL).

  • To this solution, add pyruvaldehyde (1.1 mmol).

  • If using a catalyst, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat gently under reflux.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Iridium-Catalyzed Synthesis of this compound from Glycerol

Materials:

  • Glycerol (1.1 mmol)

  • Iridium catalyst E (1.0 mol % Ir)

  • 1,2-Phenylenediamine derivative (1.0 mmol)

  • K₂CO₃ (1.0 mmol)

  • 2,2,2-Trifluoroethanol (1.0 mL)

Procedure:

  • Place glycerol (1.1 mmol) in a two-necked test tube.

  • Introduce an argon atmosphere.

  • Add the iridium catalyst E (1.0 mol %), 1,2-phenylenediamine (1.0 mmol), K₂CO₃ (1.0 mmol), and 2,2,2-trifluoroethanol (1.0 mL).

  • Stir the mixture magnetically and reflux for 20 hours in an oil bath.

  • The yield of this compound can be determined by GC analysis using an internal standard.

Signaling Pathways and Workflows

Reaction Mechanism: Synthesis of this compound

The synthesis of this compound from o-phenylenediamine and pyruvaldehyde proceeds through a condensation reaction followed by cyclization and dehydration.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine SchiffBase Schiff Base Formation OPD->SchiffBase PYR Pyruvaldehyde PYR->SchiffBase Cyclization Intramolecular Cyclization SchiffBase->Cyclization Nucleophilic attack Dehydration Dehydration Cyclization->Dehydration Loss of H₂O Product This compound Dehydration->Product

Caption: Proposed mechanism for this compound synthesis.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

ExperimentalWorkflow A 1. Reactant Preparation (o-phenylenediamine, pyruvaldehyde) B 2. Reaction Setup (Solvent, Catalyst) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Workup (Solvent Removal) C->D E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General workflow for this compound synthesis.

References

Improving the yield of 2-Methylquinoxaline in condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the synthesis of 2-Methylquinoxaline. This resource is tailored for researchers, chemists, and professionals in drug development to navigate and troubleshoot the complexities of its condensation reaction, with a primary focus on maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most prevalent method is the condensation reaction between an ortho-phenylenediamine and a suitable C3 carbonyl compound, most commonly pyruvaldehyde (2-oxopropionaldehyde).[1][2] This reaction is widely adopted due to its directness and the commercial availability of the starting materials. Variations of this synthesis utilize precursors like 1,2-propanediol or glycerol, often in the presence of a catalyst.[3][4]

Q2: What are the primary factors that influence the yield of this compound?

A2: The yield is significantly impacted by several factors: the choice and purity of reactants, the type of catalyst used, the reaction solvent, the reaction temperature, and the duration of the reaction.[5][6][7] Optimizing these parameters is crucial for achieving high yields.

Q3: What are common side products, and how can their formation be minimized?

A3: A common byproduct is the formation of benzimidazoles, which can occur if the dicarbonyl starting material contains aldehyde impurities or degrades.[8][9] To minimize this, ensure the high purity of the 1,2-dicarbonyl compound. Another potential side product is a quinoxaline N-oxide, which can form under harsh oxidative conditions.[8] Using an inert atmosphere and avoiding strong oxidizing agents can prevent its formation.

Q4: How can I purify the final this compound product?

A4: The most common methods for purification are recrystallization and column chromatography.[9] Ethanol is a frequently used solvent for recrystallization, providing a simple and effective means to obtain pure crystalline this compound.[9][10] For mixtures that are challenging to separate by recrystallization, silica gel column chromatography is the preferred method.[9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low yields are a frequent challenge and can be attributed to several factors.

LowYieldTroubleshooting Start Low or No Yield Observed CheckReagents Verify Purity and Stoichiometry of Starting Materials Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Solvent) CheckReagents->CheckConditions Reagents OK Optimize Systematically Optimize Reaction Parameters CheckReagents->Optimize Impurity Found/ Stoichiometry Incorrect EvaluateCatalyst Assess Catalyst Activity and Loading CheckConditions->EvaluateCatalyst Conditions OK CheckConditions->Optimize Suboptimal Conditions AnalyzeByproducts Identify Side Products (TLC, NMR, GC-MS) EvaluateCatalyst->AnalyzeByproducts Catalyst OK EvaluateCatalyst->Optimize Catalyst Inactive/ Incorrect Loading AnalyzeByproducts->Optimize Side Products Identified Success Improved Yield Optimize->Success

Caption: A step-by-step workflow for troubleshooting low yield in this compound synthesis.

  • Impure Reactants: Impurities in o-phenylenediamine or the carbonyl source can lead to competing side reactions.

    • Solution: Use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization. Ensure the carbonyl compound is of high purity.[10]

  • Suboptimal Reaction Conditions: The chosen temperature, solvent, or reaction time may not be ideal for the specific substrates and catalyst.

    • Solution: Systematically screen different solvents (e.g., ethanol, methanol, toluene, water) and temperatures.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]

  • Ineffective Catalyst: The catalyst may be inactive or used in an insufficient amount.

    • Solution: A wide range of catalysts have been shown to be effective, from simple acids to metal complexes.[6][11] Consider screening different catalysts. For instance, iridium complexes have been shown to be highly efficient.[3] Ensure the catalyst is fresh and used in the correct proportion.

Problem 2: Significant Side Product Formation

The presence of impurities complicates purification and reduces the overall yield.

  • Benzimidazole Derivatives: These form from the reaction of o-phenylenediamine with an aldehyde impurity.

    • Solution: Verify the purity of the 1,2-dicarbonyl compound before use.[8] If necessary, purify the carbonyl compound by distillation or chromatography.

  • Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of N-oxides.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[8] Avoid excessively high temperatures or the presence of strong oxidizing agents.

  • Isomeric Products: When using unsymmetrically substituted o-phenylenediamines, a mixture of regioisomers can be formed.

    • Solution: Modifying the catalyst and reaction conditions can influence the regioselectivity. Running the reaction at a lower temperature may favor the formation of a single isomer.

BenzimidazoleFormation cluster_reactants Reactants OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate + Aldehyde Aldehyde Aldehyde Impurity (R-CHO) Aldehyde->Intermediate Benzimidazole Benzimidazole Byproduct Intermediate->Benzimidazole Cyclization & Oxidation

Caption: Reaction pathway illustrating the formation of a benzimidazole byproduct.

Data on Reaction Yield Optimization

The yield of this compound is highly dependent on the chosen synthetic route. Below are tables summarizing yields achieved under various catalytic systems and reaction conditions.

Table 1: Influence of Catalyst on this compound Yield
CatalystC3 SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Iridium-NHC Complex EGlycerol2,2,2-TrifluoroethanolReflux (78)2077[3]
Ruthenium ComplexGlycerol-150--[3]
PbHY Zeolite1,2-Propanediol-350-82.1[4]
AlCuMoVPBenzilToluene25292[6]
NoneBenzilToluene2520[6]
Table 2: Effect of Solvent on Quinoxaline Synthesis Yield

Reaction of benzene-1,2-diamine with benzil in the presence of bentonite clay K-10 at room temperature.

SolventTime (min)Yield (%)Reference
EtOH2095[5]
MeOH3091[5]
CHCl₃3087[5]
H₂O120Trace[5]

Experimental Protocols

Below are detailed methodologies for key experiments discussed in the literature for the synthesis of this compound and its derivatives.

Protocol 1: Synthesis of this compound from Glycerol using an Iridium Catalyst[3]
  • Reaction Setup: In a two-necked test tube, add glycerol (1.1 mmol).

  • Inert Atmosphere: Purge the test tube with argon.

  • Addition of Reagents: Add the iridium catalyst E (1.0 mol %), 1,2-phenylenediamine (1.0 mmol), K₂CO₃ (1.0 mmol), and 2,2,2-trifluoroethanol (1.0 mL).

  • Reaction: Stir the mixture magnetically and reflux for 20 hours in an oil bath.

  • Workup and Purification: After cooling, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous Na₂SO₄.[12] The solvent is then removed under vacuum, and the crude product can be purified by column chromatography.

Protocol 2: General Procedure for Quinoxaline Synthesis using a Heterogeneous Catalyst[6]
  • Reactant Mixture: To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the AlCuMoVP catalyst.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Catalyst Removal: Upon completion, separate the insoluble catalyst by filtration.

  • Workup: Dry the filtrate over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent to obtain the crude product.

  • Purification: Purify the product by recrystallization from ethanol.

ExperimentalWorkflow Start Start: Combine Reactants, Solvent, and Catalyst Reaction Run Reaction under Optimized Conditions (Temperature, Time, Atmosphere) Start->Reaction Monitor Monitor Progress (e.g., TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (e.g., Quenching, Extraction) Monitor->Workup Complete Purification Purify Crude Product (Recrystallization or Chromatography) Workup->Purification Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Purification techniques for 2-Methylquinoxaline from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Methylquinoxaline from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is a heterocyclic compound whose reported physical state can vary, potentially due to purity.[1][2] It is generally described as a yellow to orange crystalline solid or a clear orange to dark red liquid.[1][2] Key physical data is summarized below. Note the variability in reported melting points, which may depend on the purity of the sample.

ParameterValueSource(s)
Molecular FormulaC₉H₈N₂[1][2][3]
Molecular Weight144.17 g/mol [1][2][4]
AppearanceYellow to orange crystalline solid[1][5]
Melting Point47 °C[1]
Boiling Point243-247 °C[1][2][6]
Density~1.118 g/mL at 25 °C[2][4][6]
SolubilitySoluble in ethanol, acetonitrile, DMSO; limited solubility in water.[1]

Q2: What are the most common impurities in a crude this compound reaction mixture?

A2: Impurities largely depend on the synthetic route. For common syntheses, such as the condensation of o-phenylenediamines with pyruvic aldehyde or glycerol, impurities may include unreacted starting materials, residual catalysts (e.g., iridium complexes), and byproducts from side reactions.[7][8][9] If substituted diamines are used, positional isomers can also be a significant impurity.[8]

Q3: How do I choose the best purification technique for my crude sample?

A3: The choice depends on the physical state of your crude product and the nature of the impurities.

  • For solid crude products: Recrystallization is often the most effective and scalable method if a suitable solvent can be found.[10]

  • For oily or liquid crude products, or if recrystallization fails: Silica gel column chromatography is the preferred method.[11]

  • For high-boiling liquid products with non-volatile impurities: Vacuum distillation can be a viable option, although it is less selective for removing structurally similar impurities.

The following diagram outlines a general workflow for selecting a purification method.

G start Crude this compound Reaction Mixture check_state Assess Physical State start->check_state is_solid Solid / Crystalline check_state->is_solid Solid is_oil Oil / Liquid check_state->is_oil Oil/Liquid distillation Consider Vacuum Distillation check_state->distillation High-boiling liquid with non-volatile impurities recrystallization Attempt Recrystallization is_solid->recrystallization chromatography Perform Column Chromatography is_oil->chromatography check_recrystallization Successful? recrystallization->check_recrystallization check_recrystallization->chromatography No pure_solid Pure Solid Product check_recrystallization->pure_solid Yes pure_liquid Pure Liquid Product chromatography->pure_liquid distillation->pure_liquid

Caption: Workflow for selecting a purification technique.

Q4: What are good starting solvents for purifying this compound?

A4: For quinoxaline derivatives, several solvent systems are commonly employed. Small-scale solubility tests are always recommended to determine the optimal choice for your specific crude mixture.[11]

Purification MethodRecommended Solvents / SystemsNotes
Recrystallization Ethanol, MethanolGood for single-solvent recrystallization.[10][11]
Ethyl Acetate / HexanesA common solvent/anti-solvent system.[11][12]
n-Hexane / AcetoneCan be effective for inducing crystallization.[12]
Column Chromatography Dichloromethane / Methanol (e.g., 10:1)A good starting point for silica gel chromatography; polarity can be adjusted.[11]
Hexanes / Ethyl AcetateA less polar system, suitable if the compound is less polar.

Troubleshooting Guides

Recrystallization Issues

Problem: My compound "oiled out" instead of crystallizing upon cooling.

  • Cause: The boiling point of the solvent is likely too high, or the solution is supersaturated, causing the compound to melt and separate as a liquid below the solvent's boiling point.

  • Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to reduce the saturation point.

  • Solution 2: Re-heat the solution and add more of the primary solvent. Allow it to cool much more slowly.

  • Solution 3: If the issue persists, switch to a lower-boiling point solvent or try a two-solvent recrystallization system.[13]

Problem: No crystals form, even after the solution has cooled completely.

  • Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask at the solvent's surface with a glass rod.[11] This creates microscopic scratches that can serve as nucleation sites.

  • Solution 2 (Seeding): If you have a pure crystal of this compound, add a tiny amount to the cooled solution to "seed" the crystallization process.[11]

  • Solution 3 (Increase Concentration): Gently heat the solution and evaporate some of the solvent to create a more saturated solution, then allow it to cool again.

The diagram below provides a decision tree for troubleshooting a failed recrystallization attempt.

G start Recrystallization Failed check_state What was the outcome? start->check_state oiled_out Compound Oiled Out check_state->oiled_out Oiled Out no_crystals No Crystals Formed check_state->no_crystals No Crystals action_oil_1 Re-heat and add more solvent oiled_out->action_oil_1 action_crystal_1 Scratch inner surface of flask no_crystals->action_crystal_1 action_oil_2 Cool solution more slowly action_oil_1->action_oil_2 action_oil_3 Switch to a lower boiling point solvent action_oil_2->action_oil_3 If persists action_crystal_2 Add a seed crystal action_crystal_1->action_crystal_2 If no success action_crystal_3 Reduce solvent volume and re-cool action_crystal_2->action_crystal_3 If no success

Caption: Troubleshooting guide for recrystallization.

Column Chromatography Issues

Problem: The spots are streaking/tailing on the TLC plate.

  • Cause 1 (Overloading): The sample spot on the TLC plate is too concentrated.

  • Solution 1: Prepare a more dilute solution of your crude mixture for TLC analysis.

  • Cause 2 (Inappropriate Solvent Polarity): The solvent system may not be optimal, or the compound might be interacting too strongly with the silica gel.

  • Solution 2: Add a small amount (0.5-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve the spot shape. Since this compound is a basic N-heterocycle, adding a small amount of triethylamine is a good strategy.

  • Cause 3 (Degradation): The compound may be decomposing on the acidic silica gel.

  • Solution 3: Use deactivated silica (e.g., treated with triethylamine) or switch to a different stationary phase like alumina.

Problem: The compound will not elute from the column.

  • Cause: The eluent is not polar enough to move the compound through the stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate. If using dichloromethane/methanol, increase the percentage of methanol. A final flush with 100% methanol may be necessary.[11]

Problem: All impurities are co-eluting with the product.

  • Cause: The chosen solvent system does not have sufficient selectivity to separate the components of the mixture.

  • Solution 1 (Optimize Solvent System): Systematically test different solvent systems using TLC. Try combinations of solvents with different properties (e.g., replace methanol with acetonitrile or ethyl acetate with acetone) to alter the selectivity.

  • Solution 2 (Change Stationary Phase): If optimizing the mobile phase fails, consider using a different stationary phase. Reverse-phase chromatography (C18) may provide a different selectivity profile suitable for separation.[14]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is adapted from standard procedures for quinoxaline derivatives.[10]

  • Dissolution: Place the crude this compound solid into an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., ethanol) to create a slurry.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add more hot solvent in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities remain in the hot solution, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.[10] Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.[11]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a general method and should be optimized using TLC analysis first.[11][15]

  • Column Packing: Secure a glass chromatography column vertically. Pack the column with silica gel using either a wet (slurry) or dry packing method. Equilibrate the packed column by passing several column volumes of the initial, least polar eluent through it.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or another volatile solvent (like dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent system (e.g., 99:1 dichloromethane/methanol). Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Gradient Elution (Optional): If the compound elutes too slowly, gradually increase the polarity of the eluent (e.g., move to 98:2, 95:5 dichloromethane/methanol).

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.[15]

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

Addressing challenges in scaling up 2-Methylquinoxaline production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Methylquinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common challenges encountered during the production and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially adaptable method for synthesizing this compound is the condensation reaction between an aryl o-diamine, such as o-phenylenediamine, and a 1,2-dicarbonyl compound.[1][2] This method is widely adopted due to its straightforward nature and the commercial availability of the requisite starting materials.[1]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound often presents challenges such as managing exothermic reactions, which can pose safety risks if not properly controlled.[3] Other common issues include lower yields than observed at the lab scale, difficulties in maintaining consistent product quality, and the formation of byproducts that complicate purification.[4][5]

Q3: How can I improve the yield of my this compound synthesis?

A3: To improve the yield, several factors can be optimized. Ensuring the purity of the starting materials, particularly the o-phenylenediamine which can degrade over time, is crucial.[5] Optimization of reaction conditions, including temperature, solvent, and catalyst, can significantly impact the yield.[5][6] The use of efficient catalysts, such as iridium complexes, has been shown to produce good yields.[6]

Q4: I am observing significant byproduct formation. How can this be minimized?

A4: The formation of byproducts, especially regioisomers when using substituted o-phenylenediamines, is a common issue.[5] To minimize these, precise control over reaction stoichiometry is essential.[1] Adjusting the reaction temperature and choosing a selective catalyst can also favor the formation of the desired product over side reactions.[5]

Q5: What are the recommended methods for purifying crude this compound?

A5: The purification of this compound typically involves standard techniques such as recrystallization and column chromatography. For recrystallization, ethanol is a commonly used solvent.[1] In column chromatography, if the product shows instability on standard silica gel, using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina may be beneficial.[7]

Troubleshooting Guides

Problem: Low or No Product Yield

If you are experiencing low yields in your this compound synthesis, follow this troubleshooting workflow to identify and resolve the potential cause.

LowYieldTroubleshooting start Low or No Yield check_reagents 1. Verify Starting Material Quality - Check purity of o-phenylenediamine - Analyze dicarbonyl compound integrity start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok purify_reagents Action: Purify Starting Materials (e.g., Recrystallization, Sublimation) reagents_ok->purify_reagents No check_conditions 2. Review Reaction Conditions - Temperature appropriate? - Correct solvent and catalyst? reagents_ok->check_conditions Yes purify_reagents->check_conditions conditions_ok Conditions are Optimal check_conditions->conditions_ok optimize_conditions Action: Optimize Reaction Parameters - Vary temperature - Screen solvents and catalysts conditions_ok->optimize_conditions No check_workup 3. Examine Workup & Purification - Potential for product loss during extraction? - Inefficient purification? conditions_ok->check_workup Yes optimize_conditions->check_workup workup_ok Workup is Efficient check_workup->workup_ok optimize_workup Action: Refine Workup Protocol - Adjust pH during extraction - Optimize chromatography/recrystallization workup_ok->optimize_workup No end Improved Yield workup_ok->end Yes optimize_workup->end

Troubleshooting workflow for low synthesis yield.
Problem: Presence of Impurities and Side Products

Dealing with impurities in your final product can be challenging. This guide provides a systematic approach to diagnosing and mitigating contamination.

ImpurityTroubleshooting start Product Contaminated with Impurities identify_impurities 1. Characterize Impurities - TLC, HPLC, NMR, or LC-MS analysis - Identify unreacted starting materials, byproducts, or isomers start->identify_impurities unreacted_sm Unreacted Starting Materials identify_impurities->unreacted_sm optimize_stoichiometry Action: Adjust Stoichiometry - Ensure correct molar ratios unreacted_sm->optimize_stoichiometry Yes byproducts Side Products Formed unreacted_sm->byproducts No purification_issue 2. Optimize Purification Strategy optimize_stoichiometry->purification_issue refine_conditions Action: Refine Reaction Conditions - Lower temperature to improve selectivity - Screen for a more selective catalyst byproducts->refine_conditions Yes isomers Regioisomers Present byproducts->isomers No refine_conditions->purification_issue control_regioselectivity Action: Control Regioselectivity - Use a symmetrical diamine if possible - Employ protective group strategies isomers->control_regioselectivity Yes isomers->purification_issue No control_regioselectivity->purification_issue purification_action Action: Enhance Purification - Develop a new TLC solvent system - Try alternative chromatography (e.g., alumina) - Optimize recrystallization solvent purification_issue->purification_action end Pure Product Obtained purification_action->end

Troubleshooting workflow for product impurity issues.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

The following table summarizes the optimization of various parameters for the synthesis of this compound from 1,2-phenylenediamine and glycerol, catalyzed by an iridium complex.

EntryCatalyst (mol %)BaseSolventYield (%)
1Iridium Complex E (1.0)None2,2,2-TrifluoroethanolLow
2Iridium Complex E (1.0)Na₂CO₃2,2,2-Trifluoroethanol27
3Iridium Complex E (1.0)K₂CO₃2,2,2-TrifluoroethanolHigh
4Iridium Complex E (1.0)K₂CO₃TolueneModerate
5Iridium Complex E (1.0)K₂CO₃WaterLow
6Iridium Complex E (1.0)K₂CO₃t-BuOHModerate

Data adapted from a study on the synthesis of this compound derivatives. The study found that the combination of Iridium Complex E as a catalyst and potassium carbonate as a base in 2,2,2-trifluoroethanol provided the highest yields.[6]

Experimental Protocols

Synthesis of this compound via Iridium-Catalyzed Reaction

This protocol describes the synthesis of this compound from glycerol and 1,2-phenylenediamine using an iridium catalyst.

Materials:

  • Glycerol

  • 1,2-phenylenediamine

  • Iridium catalyst (e.g., Complex E from the referenced study)

  • Potassium Carbonate (K₂CO₃)

  • 2,2,2-Trifluoroethanol

  • Two-necked test tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a two-necked test tube, add glycerol (1.1 mmol).

  • Purge the test tube with an inert gas (Argon).

  • Add the iridium catalyst (1.0 mol %), 1,2-phenylenediamine (1.0 mmol), K₂CO₃ (1.0 mmol), and 2,2,2-trifluoroethanol (1.0 mL).

  • The mixture is then stirred magnetically and heated to reflux in an oil bath for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can then be purified using standard techniques such as column chromatography or recrystallization.

SynthesisWorkflow start Start: Prepare Reaction Vessel add_reagents Add Reagents: - Glycerol - Iridium Catalyst - 1,2-phenylenediamine - K₂CO₃ - 2,2,2-Trifluoroethanol start->add_reagents reflux Heat to Reflux (20 hours with stirring) add_reagents->reflux cool Cool to Room Temperature reflux->cool purification Purify Crude Product (Column Chromatography or Recrystallization) cool->purification product Final Product: This compound purification->product

General workflow for the synthesis of this compound.

References

Resolving peak broadening and splitting in 1H NMR of 2-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the ¹H NMR analysis of 2-Methylquinoxaline, specifically focusing on peak broadening and splitting.

Troubleshooting Guide: Resolving Peak Broadening and Splitting

Issue: My ¹H NMR spectrum of this compound shows broad peaks.

Broad peaks in an NMR spectrum can obscure important structural information and hinder accurate analysis. Several factors can contribute to this issue. The following troubleshooting steps will guide you through the most common causes and their solutions.

Step 1: Evaluate Sample Preparation and Concentration

Inhomogeneous samples or high concentrations can lead to significant peak broadening.

  • Question: Have you ensured your sample is fully dissolved and free of particulate matter?

    • Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube. Ensure the solvent used provides good solubility for this compound.[1]

  • Question: What is the concentration of your sample?

    • Solution: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1] Prepare a more dilute sample and re-acquire the spectrum. A typical concentration for ¹H NMR is 5-25 mM.

Step 2: Check NMR Instrument Parameters

Proper instrument setup is crucial for obtaining high-quality spectra.

  • Question: Has the instrument been recently shimmed?

    • Solution: Poor shimming of the magnetic field is a primary cause of broad peaks.[1] Perform a manual or automatic shimming procedure to improve the homogeneity of the magnetic field.

  • Question: Are you using appropriate acquisition parameters?

    • Solution: Ensure that the acquisition time is sufficient and that the spectral width is appropriate for your compound.

Step 3: Consider Solvent Effects

The choice of solvent can significantly impact the appearance of an NMR spectrum.

  • Question: Which deuterated solvent are you using?

    • Solution: If you are using a viscous solvent, consider switching to a less viscous one (e.g., from DMSO-d₆ to CDCl₃ or Acetone-d₆). Also, solvent-solute interactions can sometimes lead to peak broadening. Acquiring the spectrum in a different solvent can help resolve overlapping signals and sharpen peaks.[1]

Step 4: Investigate Potential Quadrupolar Broadening

The two nitrogen atoms in the quinoxaline ring are quadrupolar nuclei (I > 1/2). This can cause broadening of adjacent proton signals.

  • Question: Are the protons closest to the nitrogen atoms showing more significant broadening?

    • Solution: The proton at position 3 and the protons on the benzene ring adjacent to the nitrogen atoms may be broadened due to the quadrupolar relaxation of the ¹⁴N nuclei.[2][3][4] This is an inherent property of the molecule. To mitigate this, you can try acquiring the spectrum at a higher temperature to increase the rate of molecular tumbling, which can sometimes sharpen the peaks.

Issue: I am observing unexpected peak splitting or complex multiplets.

Unusual splitting patterns can arise from several factors beyond simple n+1 coupling, including second-order effects and restricted bond rotation.

Step 1: Analyze Coupling Constants and Chemical Shift Differences

  • Question: Are the coupled protons close in chemical shift?

    • Solution: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects (also known as virtual coupling) can occur, leading to complex and non-first-order splitting patterns.[5][6] This can result in "roofing" where the inner peaks of the multiplets are taller than the outer peaks. Using a higher field NMR spectrometer will increase the chemical shift dispersion in Hz and can simplify these complex multiplets back to first-order patterns.

Step 2: Consider Dynamic Processes

  • Question: Could there be restricted rotation or other dynamic processes occurring?

    • Solution: While less common for the methyl group in this compound, other derivatives might exhibit restricted rotation around certain bonds, leading to the observation of rotamers and a more complicated spectrum.[1] Acquiring the spectrum at a higher temperature can sometimes coalesce these separate signals into a single, averaged peak if the rotation becomes fast on the NMR timescale.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic protons of this compound not simple doublets and triplets?

The aromatic region of this compound is an ABCD spin system. The protons are coupled to each other, and their chemical shifts are relatively close, leading to complex, second-order splitting patterns rather than simple first-order multiplets.[6]

Q2: How can I confirm the assignment of the methyl protons?

The methyl group at position 2 is a singlet and typically appears in the upfield region of the spectrum, around 2.7-2.8 ppm.[7] Its integration should correspond to three protons.

Q3: Can I use a different deuterated solvent if my compound is not soluble in CDCl₃?

Yes, you can try other common NMR solvents like Acetone-d₆, DMSO-d₆, or Methanol-d₄.[1] Be aware that the chemical shifts of your compound will change with the solvent.

Q4: What is the expected ¹H NMR spectrum of this compound?

The spectrum typically shows a singlet for the methyl group, a singlet or narrow multiplet for the proton at position 3, and a complex pattern of multiplets in the aromatic region for the four protons on the benzene ring.

Quantitative Data

The following table summarizes typical ¹H NMR chemical shifts for this compound. Note that these values can vary slightly depending on the solvent and concentration.

Proton AssignmentChemical Shift (ppm) in CDCl₃Multiplicity
H3~8.75s
H5/H8~8.0-8.1m
H6/H7~7.6-7.8m
-CH₃~2.78s

Data sourced from ChemicalBook and SpectraBase.[7][8]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the sample vial.

  • Dissolution: Gently vortex or shake the vial until the sample is completely dissolved.

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Transfer: Transfer the clear solution to the NMR tube.

  • Capping: Cap the NMR tube securely.

  • Analysis: The sample is now ready for NMR analysis.

Protocol 2: Variable Temperature (VT) NMR Experiment

  • Prepare the Sample: Prepare a sample of this compound as described in Protocol 1, ensuring the solvent is suitable for the desired temperature range (e.g., Toluene-d₈ for high temperatures).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Set Temperature: In the NMR software, set the desired higher temperature (e.g., 50 °C).

  • Equilibration: Allow the sample to equilibrate at the new temperature for 5-10 minutes.

  • Re-shim: Perform a shimming procedure at the new temperature.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum at the elevated temperature.

  • Repeat: Repeat steps 3-6 for a range of temperatures to observe any changes in peak shape or chemical shift.

Diagrams

Troubleshooting_Workflow cluster_start Start: Broad Peaks Observed cluster_sample Sample Preparation cluster_instrument Instrument Parameters cluster_advanced Advanced Issues cluster_solution Solutions start Broad Peaks in ¹H NMR check_dissolution Fully Dissolved? start->check_dissolution check_concentration Concentration < 25mM? check_dissolution->check_concentration Yes filter_sample Filter Sample check_dissolution->filter_sample No check_shimming Good Shimming? check_concentration->check_shimming Yes dilute_sample Dilute Sample check_concentration->dilute_sample No check_quadrupolar Quadrupolar Broadening? check_shimming->check_quadrupolar Yes perform_shim Re-shim check_shimming->perform_shim No check_dynamic Dynamic Effects? check_quadrupolar->check_dynamic Possible resolved Spectrum Resolved check_quadrupolar->resolved Unlikely/Accept vt_nmr Run VT-NMR check_dynamic->vt_nmr Yes check_dynamic->resolved No filter_sample->check_dissolution dilute_sample->check_concentration perform_shim->check_shimming vt_nmr->resolved

Caption: Troubleshooting workflow for broad peaks in ¹H NMR.

Splitting_Analysis cluster_start Start: Complex Splitting cluster_analysis Analysis Steps cluster_conclusion Conclusion cluster_action Recommended Action start Complex Multiplets Observed check_delta_nu Δν >> J? start->check_delta_nu check_temp Temperature Dependent? start->check_temp first_order First-Order Splitting check_delta_nu->first_order Yes second_order Second-Order Effects check_delta_nu->second_order No check_temp->first_order No dynamic_process Dynamic Process (e.g., Rotamers) check_temp->dynamic_process Yes no_action Standard Analysis first_order->no_action higher_field Use Higher Field Spectrometer second_order->higher_field vt_nmr Run Variable Temperature NMR dynamic_process->vt_nmr

Caption: Decision tree for analyzing complex peak splitting.

References

Technical Support Center: Enhancing the Stability of 2-Methylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 2-Methylquinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing signs of degradation in an aqueous solution. What are the most likely causes?

A1: The primary causes of degradation for this compound derivatives in aqueous solutions are typically hydrolysis and oxidation. The stability can be significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the hydrolytic degradation of the quinoxaline ring or its substituents. Oxidation can occur in the presence of dissolved oxygen or trace metal ions.

Q2: How can I prevent the degradation of my this compound derivative in solution?

A2: To enhance stability in solution, consider the following strategies:

  • pH Optimization: Identify the pH of maximum stability for your specific derivative by conducting a pH-stability profile. Formulate your solution using a buffering agent (e.g., citrate, phosphate) to maintain this optimal pH.

  • Use of Antioxidants: If oxidation is suspected, the addition of antioxidants can be effective. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.

  • Chelating Agents: To mitigate oxidation catalyzed by metal ions, incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA).[1]

  • Deoxygenation: Purging the solution and the headspace of the container with an inert gas like nitrogen or argon can remove dissolved oxygen.

  • Storage Conditions: Store solutions at reduced temperatures (e.g., 2-8 °C) and protected from light to slow down degradation rates.

Q3: I've observed discoloration and precipitation of my solid this compound derivative upon storage. What could be the issue?

A3: Discoloration and precipitation of solid-state samples are often due to photodegradation or reaction with atmospheric moisture and oxygen. The quinoxaline scaffold can be sensitive to light, leading to the formation of colored degradation products. Hygroscopic derivatives may absorb moisture, which can lead to chemical degradation or changes in physical form.

Q4: What are the best practices for storing solid this compound derivatives to ensure long-term stability?

A4: For optimal long-term stability of solid derivatives, adhere to the following storage practices:

  • Light Protection: Store compounds in amber-colored glass vials or other light-resistant containers.

  • Moisture Control: Use tightly sealed containers and consider including a desiccant to minimize moisture exposure, especially for hygroscopic compounds.

  • Inert Atmosphere: For highly sensitive derivatives, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Temperature Control: Store at a consistent, controlled room temperature or in a refrigerator, as specified for the compound. Avoid exposure to high temperatures.

Q5: Are there any structural modifications I can make to a this compound scaffold to improve its intrinsic stability?

A5: Yes, the intrinsic stability of the molecule can be modulated through structural modifications. The electronic properties of substituents on the quinoxaline ring play a significant role. For instance, introducing electron-withdrawing or electron-donating groups can alter the electron density of the ring system, thereby influencing its susceptibility to oxidation and hydrolysis. It is advisable to conduct structure-stability relationship studies with a library of analogs to identify the most stable derivatives for your application.

Troubleshooting Guides

Issue 1: Rapid Degradation During Forced Degradation Studies
Symptom Possible Cause Suggested Solution
Complete degradation observed in initial time points under acidic or basic conditions.The stress conditions are too harsh for the derivative.Reduce the concentration of the acid or base (e.g., from 1N to 0.1N or 0.01N HCl/NaOH). Lower the temperature of the study (e.g., from 80°C to 40°C).
Multiple, poorly resolved peaks appear in the chromatogram after oxidative stress.The oxidizing agent is too strong or the reaction time is too long.Decrease the concentration of the oxidizing agent (e.g., H₂O₂ from 30% to 3%). Shorten the exposure time.
Significant degradation is observed in the control sample (unstressed).The derivative is unstable under the analytical conditions or in the chosen diluent.Verify the stability of the compound in the mobile phase and diluent. Analyze the sample immediately after preparation.
Issue 2: Inconsistent Results in Stability-Indicating Assays
Symptom Possible Cause Suggested Solution
The peak area of the parent compound varies significantly between replicate injections.Poor solubility of the derivative or its degradants in the mobile phase. Inadequate sample preparation.Optimize the mobile phase composition to ensure the solubility of all components. Ensure complete dissolution of the sample during preparation, using sonication if necessary.
The appearance of new peaks or disappearance of existing peaks over the course of an analytical run.On-column degradation or instability in the autosampler.Reduce the autosampler temperature. Investigate the compatibility of the sample with the materials of the HPLC column.
The mass balance is poor (sum of the parent compound and degradants is less than 90%).Some degradation products are not being detected. The parent compound is precipitating.Ensure the detection wavelength is appropriate for both the parent compound and all major degradants. Use a photodiode array (PDA) detector to check for other absorbing species. Verify the solubility of the compound at the tested concentrations.

Quantitative Data on Stability

The stability of this compound derivatives is highly dependent on their specific substitution patterns and the conditions to which they are exposed. The following tables provide illustrative data based on typical degradation profiles observed in forced degradation studies.

Table 1: Illustrative Hydrolytic Stability of a Hypothetical this compound Derivative (% Degradation after 24 hours)

ConditionTemperature% Degradation
0.1 N HCl60°C15.2%
Water (pH 7.0)60°C1.8%
0.1 N NaOH60°C22.5%

Table 2: Illustrative Photostability of a Hypothetical this compound Derivative in Solution and Solid State

Condition% Degradation
Solution (Methanol) exposed to ICH Option 2 light source12.7%
Solid State exposed to ICH Option 2 light source4.3%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a this compound derivative to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store the solid derivative in an oven at 105°C for 24 hours. Dissolve the stressed solid in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photodegradation: Expose the solid derivative to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). Dissolve the exposed solid and dilute to a final concentration of 100 µg/mL with the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with PDA detection).

  • Characterize the degradation products using LC-MS/MS.

Protocol 2: pH-Stability Profile Study

This protocol is designed to determine the pH at which a this compound derivative exhibits maximum stability in an aqueous environment.

1. Buffer Preparation:

  • Prepare a series of buffers covering a pH range from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

2. Sample Preparation:

  • Prepare solutions of the this compound derivative in each buffer at a known concentration (e.g., 50 µg/mL).

3. Stability Study:

  • Store the buffered solutions in a constant temperature oven at 60°C.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

4. Analysis:

  • Immediately analyze the aliquots by a validated HPLC method to determine the remaining concentration of the parent compound.

  • Plot the logarithm of the remaining concentration versus time for each pH to determine the apparent first-order degradation rate constant (k).

  • Plot the logarithm of k versus pH to identify the pH of maximum stability (the lowest point on the curve).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) stock->acid Dilute & Stress base Base Hydrolysis (1N NaOH, 80°C) stock->base Dilute & Stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Dilute & Stress thermal Thermal (Solid, 105°C) photo Photolytic (ICH Q1B) hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms Degradant Identification (LC-MS/MS) hplc->lcms Characterize Peaks

Caption: Workflow for a forced degradation study of this compound derivatives.

stability_strategy_selection cluster_degradation_pathway Identify Degradation Pathway cluster_solutions Select Stabilization Strategy start Stability Issue Identified is_hydrolysis Hydrolysis? start->is_hydrolysis is_oxidation Oxidation? is_hydrolysis->is_oxidation No solution_hydrolysis Optimize pH Use Buffers Lyophilization is_hydrolysis->solution_hydrolysis Yes is_photodegradation Photodegradation? is_oxidation->is_photodegradation No solution_oxidation Add Antioxidants Add Chelating Agents Inert Atmosphere is_oxidation->solution_oxidation Yes solution_photodegradation Use Light-Resistant Packaging Microencapsulation is_photodegradation->solution_photodegradation Yes end Stable Formulation is_photodegradation->end No / Other solution_hydrolysis->end solution_oxidation->end solution_photodegradation->end

Caption: Decision tree for selecting a stabilization strategy for this compound derivatives.

References

Technical Support Center: Catalyst Selection and Optimization for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of quinoxalines. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines?

The most prevalent method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2][3] This reaction is widely used due to its simplicity and the ready availability of starting materials.[2]

Q2: My quinoxaline synthesis is resulting in a low yield. What are the common causes?

Low yields in quinoxaline synthesis can arise from several factors:

  • Suboptimal Reaction Conditions: Inappropriate temperature, solvent, or catalyst can significantly impact the yield.[1][4]

  • Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl compound can lead to side reactions.[4] It is recommended to use freshly purified reagents.[4]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or an inactive catalyst.[1][2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is advisable.[1]

  • Side Reactions: The formation of undesired side products, such as benzimidazoles, can consume reactants and reduce the yield of the desired quinoxaline.[1][4]

  • Product Degradation: The quinoxaline product itself might be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.[4]

Q3: I am observing the formation of multiple products in my reaction. How can I improve selectivity?

The formation of multiple products, often regioisomers, is a common challenge, especially when using unsymmetrical 1,2-diamines.[4] The two amino groups can have different reactivities, leading to the formation of different isomers. The choice of catalyst and reaction conditions plays a crucial role in controlling regioselectivity.[4]

Q4: What are the advantages of using a heterogeneous catalyst for quinoxaline synthesis?

Heterogeneous catalysts offer several benefits, including:

  • Easy separation from the reaction mixture.[5]

  • Potential for recycling and reuse.[5]

  • Often milder reaction conditions, contributing to a more environmentally friendly process.[5]

Q5: Can quinoxaline synthesis be performed under "green" or environmentally friendly conditions?

Yes, significant research has focused on developing green synthetic protocols.[3][6] This includes the use of reusable catalysts, and conducting reactions at room temperature in solvents like water or ethanol.[5][6] Some methods even proceed under catalyst-free conditions, utilizing grinding or ultrasound irradiation.[5]

Troubleshooting Guides

Problem 1: Low Reaction Yield

If you are experiencing low yields, consider the following troubleshooting steps, summarized in the workflow diagram below.

LowYieldTroubleshooting Start Low Yield Observed Check_Reagents 1. Verify Starting Material Quality Start->Check_Reagents Optimize_Conditions 2. Optimize Reaction Conditions (Temperature, Time, Solvent) Check_Reagents->Optimize_Conditions Reagents are pure End_Ineffective Optimization Ineffective (Consult Literature for Alternative Routes) Check_Reagents->End_Ineffective Impure reagents identified (Purify and restart) Evaluate_Catalyst 3. Evaluate Catalyst System Optimize_Conditions->Evaluate_Catalyst Conditions optimized End_Improved Yield Improved Optimize_Conditions->End_Improved Yield improves Evaluate_Catalyst->End_Improved Effective catalyst found Evaluate_Catalyst->End_Ineffective Catalyst inactive

Caption: Troubleshooting workflow for low quinoxaline synthesis yield.

Solutions:

  • Verify Starting Material Quality:

    • Action: Use freshly purified reagents. Check for any degradation of the o-phenylenediamine, which can oxidize over time.

    • Rationale: Impurities can lead to the formation of side products, consuming your starting materials and lowering the yield of the desired quinoxaline.[4]

  • Optimize Reaction Conditions:

    • Action: Systematically vary the temperature, reaction time, and solvent. Monitor the reaction progress by TLC.[1]

    • Rationale: Quinoxaline formation is sensitive to reaction parameters. For instance, some reactions proceed efficiently at room temperature with the right catalyst, while others may require heating.[7]

  • Evaluate Catalyst System:

    • Action: If the yield remains low, consider screening different catalysts. This could include varying the catalyst loading or trying a different type of catalyst altogether (e.g., acid catalysts, metal-based catalysts, or nanocatalysts).[7]

    • Rationale: The activity of a catalyst is highly dependent on the specific substrates being used.[7] An inactive or poisoned catalyst will result in an incomplete reaction.

Problem 2: Formation of Side Products (e.g., Benzimidazoles)

The formation of benzimidazoles is a common side reaction, particularly when using an α-ketoaldehyde or when aldehyde impurities are present in the 1,2-dicarbonyl starting material.[1]

SideProductTroubleshooting Start Side Product Observed (e.g., Benzimidazole) Purify_Dicarbonyl 1. Purify 1,2-Dicarbonyl Starting Material Start->Purify_Dicarbonyl Modify_Reactant 2. Modify Reactant Structure (if possible) Purify_Dicarbonyl->Modify_Reactant Side product persists End_Improved Selectivity Improved Purify_Dicarbonyl->End_Improved Side product eliminated Adjust_Conditions 3. Adjust Reaction Conditions (Temperature, pH) Modify_Reactant->Adjust_Conditions Modification not feasible Modify_Reactant->End_Improved Used α-diketone Adjust_Conditions->End_Improved Optimal conditions found End_Ineffective Side Product Persists (Consider alternative synthetic route) Adjust_Conditions->End_Ineffective No improvement

Caption: Logical steps for addressing benzimidazole side product formation.

Solutions:

  • Purify the 1,2-Dicarbonyl Compound:

    • Action: Ensure your 1,2-dicarbonyl starting material is free from aldehyde impurities through recrystallization or distillation.[1]

    • Rationale: The o-phenylenediamine can react with aldehyde impurities to form benzimidazoles.[1]

  • Modify Reactant Structure:

    • Action: If your synthesis allows, use a 1,2-diketone instead of an α-ketoaldehyde.

    • Rationale: Using a 1,2-diketone (where both carbonyls are ketones) will prevent the formation of benzimidazoles.[1]

  • Adjust Reaction Conditions:

    • Action: Lowering the reaction temperature may favor the desired quinoxaline formation. The pH of the reaction medium can also influence the relative rates of quinoxaline and benzimidazole formation, with mildly acidic conditions sometimes favoring quinoxaline synthesis.[1]

    • Rationale: The formation of quinoxalines and benzimidazoles are competing reactions, and their rates can be influenced differently by temperature and pH.

Problem 3: Catalyst Deactivation and Reusability

For heterogeneous catalysts, a loss of activity after one or two runs can be a significant issue.

Solutions:

  • Leaching of the Active Metal: For supported metal catalysts, the active metal can leach into the reaction medium. Choosing a robust support and optimizing the catalyst preparation method can help minimize this.[7]

  • Fouling of the Catalyst Surface: The catalyst surface can be blocked by organic residues. Washing the catalyst with an appropriate solvent after each run can help regenerate its activity.

  • Structural Changes: The catalyst structure may change under the reaction conditions. Characterizing the catalyst before and after the reaction (e.g., using XRD or TEM) can help identify any structural changes.

Data on Catalyst Performance

The following table summarizes the performance of various catalysts in the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative overview.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Alumina-Supported CuH₂PMo₁₁VO₄₀Toluene25292[7][8]
Bentonite Clay K-10EthanolRoom Temp.-High[9]
Fe₃O₄ NanoparticlesWater--High[10]
TiO₂-Pr-SO₃HEthanolRoom Temp.0.1795[3]
CrCl₂·6H₂OEthanolRoom Temp.-High[11]
PbBr₂EthanolRoom Temp.-High[11]
CuSO₄·5H₂OEthanolRoom Temp.-High[11]
None (Microwave)Ethanol--High[12]
Iodine---High[12]

Note: This table provides a snapshot of various catalytic systems. The optimal conditions for a specific substrate pair may vary.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline using Alumina-Supported Heteropolyoxometalate Catalyst

This protocol describes the synthesis of 2,3-diphenylquinoxaline using an alumina-supported heteropolyoxometalate catalyst at room temperature.[7][8]

Materials:

  • o-phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1 mmol, 0.210 g)

  • Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg)

  • Toluene (8 mL)

Procedure:

  • To a mixture of o-phenylenediamine and benzil in toluene, add the alumina-supported catalyst.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2 hours for a 92% yield), separate the insoluble catalyst by filtration.[7]

  • The filtrate can be dried over anhydrous Na₂SO₄, and the solvent evaporated to obtain the pure product.

  • The product can be further purified by recrystallization from ethanol if necessary.[8]

Protocol 2: Green Synthesis of Quinoxaline Derivatives Using Bentonite Clay K-10

This protocol outlines an environmentally friendly approach to synthesizing quinoxaline derivatives using bentonite clay K-10 as a catalyst at room temperature.[9]

Materials:

  • Substituted 1,2-phenylenediamine (1 mmol)

  • α-dicarbonyl compound (1 mmol)

  • Bentonite clay K-10

  • Ethanol

Procedure:

  • In a round bottom flask, add the substituted 1,2-phenylenediamine, the α-dicarbonyl compound, and bentonite clay K-10.

  • Add ethanol as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, the catalyst can be filtered off, and the solvent removed to isolate the product.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants 1. Combine Reactants (o-phenylenediamine, dicarbonyl) Solvent 2. Add Solvent Reactants->Solvent Catalyst 3. Add Catalyst Solvent->Catalyst Stir 4. Stir at Specified Temperature Catalyst->Stir Monitor 5. Monitor by TLC Stir->Monitor Filter 6. Filter Catalyst Monitor->Filter Reaction Complete Evaporate 7. Evaporate Solvent Filter->Evaporate Purify 8. Recrystallize/Chromatography (if necessary) Evaporate->Purify Product Pure Quinoxaline Product Purify->Product

Caption: General experimental workflow for quinoxaline synthesis.

References

Troubleshooting low or no product yield in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in quinoxaline synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, such as low or no product yield, encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in quinoxaline synthesis?

Low or no product yield in quinoxaline synthesis can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction Conditions: The reaction may not be proceeding to completion due to issues with temperature, reaction time, or the chosen solvent.[1][2] Classical methods often require elevated temperatures and prolonged reaction times to drive the reaction forward.[2]

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can lead to undesired side reactions, consuming the reactants and reducing the yield of the desired quinoxaline product.[3] o-Phenylenediamines are particularly susceptible to oxidation.[4]

  • Ineffective Catalysis: The absence of a catalyst or the use of a suboptimal catalyst can result in slow reaction rates and low conversion.[2][5] Many modern, high-yield syntheses rely on a catalyst to proceed efficiently at milder conditions.[6][7]

  • Side Reactions: The formation of byproducts, such as benzimidazoles, can significantly lower the yield of the target quinoxaline.[8]

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps if the procedures are not optimized for the specific quinoxaline derivative.[9]

Q2: How can I improve the yield of my quinoxaline synthesis?

To improve the yield, a systematic approach to optimizing the reaction is recommended. Consider the following steps:

  • Verify Starting Material Purity: Ensure that the o-phenylenediamine and 1,2-dicarbonyl compounds are pure. If necessary, purify them before use.

  • Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and solvent to find the optimal conditions for your specific substrates. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[5]

  • Select an Appropriate Catalyst: If not already using one, consider introducing a catalyst. A wide range of catalysts, including Lewis acids, solid-supported catalysts, and organocatalysts, have been shown to improve yields.[2][6][10]

  • Minimize Side Reactions: Ensure accurate stoichiometry of reactants and consider running the reaction under an inert atmosphere if oxidation is a concern.[1][4]

  • Refine Workup and Purification: Optimize extraction and purification procedures to minimize product loss. This may involve adjusting the pH during extraction or selecting a more suitable solvent for recrystallization or column chromatography.[9]

Q3: I am observing a significant amount of a byproduct. What could it be and how can I avoid it?

A common byproduct in quinoxaline synthesis is a benzimidazole derivative. This typically occurs when the 1,2-dicarbonyl compound contains an aldehyde impurity or degrades to an aldehyde. The o-phenylenediamine can then react with the aldehyde to form the benzimidazole.[11]

To prevent this:

  • Purify the 1,2-dicarbonyl starting material: Ensure it is free from aldehyde impurities by techniques such as recrystallization or distillation.[11]

  • Adjust Reaction Conditions: The choice of catalyst and reaction conditions can influence the relative rates of quinoxaline versus benzimidazole formation.

Another possible side product is a quinoxaline N-oxide, which can form if oxidizing agents are present in the reaction mixture or during workup. Using fresh, peroxide-free solvents can help to mitigate this.

Troubleshooting Guides

Problem: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low or no product yield in your quinoxaline synthesis.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_reagents 1. Assess Starting Material Purity (o-phenylenediamine, dicarbonyl) start->check_reagents reagents_impure Purify Starting Materials (Recrystallization, Chromatography) check_reagents->reagents_impure Impurities Detected reagents_pure 2. Evaluate Reaction Conditions (Temperature, Time, Solvent) check_reagents->reagents_pure Reagents are Pure reagents_impure->check_reagents optimize_conditions Systematically Vary Conditions (e.g., Increase Temp., Longer Time) reagents_pure->optimize_conditions Yield still low conditions_good 3. Review Catalyst System (Presence, Type, Loading) reagents_pure->conditions_good Conditions Optimized optimize_conditions->reagents_pure add_catalyst Introduce or Change Catalyst (e.g., Lewis Acid, Organocatalyst) conditions_good->add_catalyst No/Ineffective Catalyst catalyst_good 4. Analyze for Side Products (TLC, NMR of crude) conditions_good->catalyst_good Catalyst is Effective add_catalyst->conditions_good minimize_side_rxns Address Side Reactions (Stoichiometry, Inert Atmosphere) catalyst_good->minimize_side_rxns Side Products Detected side_rxns_good 5. Optimize Workup & Purification (Extraction pH, Solvent Choice) catalyst_good->side_rxns_good No Major Side Products minimize_side_rxns->catalyst_good refine_purification Modify Purification Protocol (e.g., Different solvent for recrystallization) side_rxns_good->refine_purification Low Isolated Yield end Improved Yield side_rxns_good->end Yield Improved refine_purification->side_rxns_good

Caption: A step-by-step workflow for troubleshooting low product yield.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 2,3-Diphenylquinoxaline

The following table compares the effectiveness of various catalysts for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneToluene252 h0[5]
Phenol (20 mol%)EtOH/H₂O (7:3)Room Temp.10 min98[10]
Cerium (IV) Ammonium Nitrate (CAN) (5 mol%)AcetonitrileRoom Temp.20 min80-98[2]
TiO₂-Pr-SO₃H (1 mol%)EthanolRoom Temp.10 min95[2]
Alumina-supported CuH₂PMo₁₁VO₄₀Toluene252 h92[5][7]
Zinc Triflate (Zn(OTf)₂)AcetonitrileRoom Temp.-85-91[12]
Camphorsulfonic acid (CSA) (20 mol%)EthanolRoom Temp.2-8 hExcellent[6]

Note: The optimal conditions and yields may vary depending on the specific substrates and scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline using Phenol as a Catalyst

This protocol is adapted from a high-yield, room temperature synthesis.[13]

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Phenol (20 mol%)

  • Ethanol:Water (7:3, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in 10 mL of an ethanol:water (7:3) mixture.

  • Add phenol (20 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 20 mL of water to the mixture.

  • Allow the mixture to stand at room temperature for approximately 30 minutes to facilitate product precipitation.

  • Collect the crystalline product by filtration.

  • Wash the product with water and dry it.

  • If further purification is needed, recrystallize the product from hot ethanol.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of a quinoxaline derivative using silica gel column chromatography.[1][14]

Workflow for Column Chromatography Purification

ColumnChromatography start Crude Quinoxaline Product tlc 1. Develop Solvent System using TLC (Aim for Rf of 0.2-0.4) start->tlc pack_column 2. Pack Column with Silica Gel tlc->pack_column load_sample 3. Load Crude Product (Dissolved in minimal eluent or pre-adsorbed) pack_column->load_sample elute 4. Elute with Solvent System load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions monitor_fractions 6. Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure 7. Combine Pure Fractions monitor_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate end Pure Quinoxaline Product evaporate->end

Caption: General workflow for purification by column chromatography.

Procedure:

  • TLC Analysis: Develop a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the desired product from impurities on a TLC plate. Aim for an Rf value of 0.2-0.4 for the product.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into a column. Allow the silica to settle, ensuring a well-packed column without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, gradually increasing the polarity if necessary to move the product down the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • TLC Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoxaline.

Protocol 3: Purification by Recrystallization

This protocol outlines a general procedure for purifying a solid quinoxaline product by recrystallization.[1][9]

Procedure:

  • Solvent Selection: Choose a solvent in which the quinoxaline derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol is a common choice.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals thoroughly.

References

Validation & Comparative

Comparative analysis of 2-Methylquinoxaline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Methylquinoxaline Synthesis Methods for Researchers and Drug Development Professionals

This compound is a crucial heterocyclic scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of pharmaceuticals, dyes, and natural products. The development of efficient, cost-effective, and environmentally benign synthetic routes to this compound is a significant focus of chemical research. This guide provides a comparative analysis of prominent methods for synthesizing this compound, offering experimental data, detailed protocols, and visual workflow diagrams to aid researchers in selecting the optimal method for their specific needs.

Comparative Performance of Synthesis Methods

The synthesis of this compound is dominated by the condensation reaction between an o-phenylenediamine derivative and a C2 or C3 carbonyl-containing synthon.[1][2][3] Variations in reagents, catalysts, and reaction conditions significantly impact yield, reaction time, and environmental footprint. Below is a summary of key methods with their reported performance data.

MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Reference(s)
Classical Condensation o-Phenylenediamine, Pyruvic AldehydeDMFNot specifiedSimple[1][4]
Classical Condensation o-Phenylenediamine, Ethyl PyruvateAbsolute Ethanol, Reflux30 minNot specified
Catalytic Condensation (Solid Acid) Substituted 1,2-phenylenediamine, BenzilTiO₂-Pr-SO₃H (10 mg), EtOH, Room Temp.10 min95%[2][5]
Catalytic Synthesis from Glycerol 1,2-Phenylenediamine, Glycerol (1:1 ratio)Iridium-NHC complex (1 mol%), K₂CO₃, TFE, Reflux (78°C)20 h77%[6][7]
Microwave-Assisted Green Synthesis o-Phenylenediamine, GlyoxalMicrowave Irradiation (160 W)60 secHigh

Reaction Pathways and Workflows

Visualizing the chemical transformations and experimental processes can clarify the distinctions between synthetic approaches. The following diagrams, generated using DOT language, illustrate the core reaction pathways and a generalized experimental workflow.

Diagram 1: Key Synthesis Pathways for this compound

cluster_reactants Starting Materials cluster_methods Synthetic Methods cluster_product Product OPD o-Phenylenediamine M1 Classical Condensation OPD->M1 Reflux M2 Catalytic Synthesis OPD->M2 Ir-NHC Catalyst, Reflux PA Pyruvic Aldehyde / Acid PA->M1 GLY Glycerol GLY->M2 PROD This compound M1->PROD High Yield M2->PROD 77% Yield

Caption: Core reaction schemes for synthesizing this compound.

Diagram 2: Comparative Experimental Workflow

cluster_1 Method A: Classical Condensation cluster_2 Method B: Catalytic Synthesis start Start A1 Mix o-phenylenediamine & carbonyl compound in solvent start->A1 B1 Mix diamine, glycerol, Ir-catalyst & base in TFE start->B1 A2 Heat under reflux (e.g., 30 min) A1->A2 A3 Cool reaction mixture A2->A3 A4 Filter & recrystallize product A3->A4 end End A4->end B2 Heat under reflux (e.g., 20 h) B1->B2 B3 Reaction work-up (Filtration, Evaporation) B2->B3 B4 Purify by column chromatography B3->B4 B4->end

Caption: Generalized workflows for classical vs. catalytic synthesis.

Detailed Experimental Protocols

The following are representative protocols derived from the literature for key synthesis methods. Researchers should consult the original publications for specific details and safety information.

Protocol 1: Synthesis via Classical Condensation with Ethyl Pyruvate

This protocol is adapted from a procedure for synthesizing 3-methylquinoxalin-2(1H)-one, a related derivative, which follows the same initial condensation principle.

  • Reagents:

    • o-Phenylenediamine (0.10 M)

    • Ethyl pyruvate (0.10 M)

    • Absolute Ethanol (200 ml)

  • Procedure:

    • Combine o-phenylenediamine (20 g, 0.10 M) and ethyl pyruvate (22 g, 0.10 M) in 200 ml of absolute ethanol in a round-bottom flask.

    • Heat the mixture on an oil bath for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals and purify by recrystallization from ethanol.

Protocol 2: Iridium-Catalyzed Synthesis from Glycerol

This protocol is based on the environmentally friendly method using glycerol as a C3 source.[6]

  • Reagents:

    • 1,2-Phenylenediamine (1.0 mmol)

    • Glycerol (1.0 mmol)

    • Iridium-NHC complex (e.g., [Cp*Ir(NHC)I₂]) (1.0 mol % Ir)

    • Potassium Carbonate (K₂CO₃) (0.50 mmol)

    • 2,2,2-Trifluoroethanol (TFE) (1.0 mL)

  • Procedure:

    • In a reaction vessel, combine 1,2-phenylenediamine (1.0 mmol), glycerol (1.0 mmol), the iridium catalyst (1.0 mol % Ir), and potassium carbonate (0.50 mmol).[6]

    • Add 2,2,2-trifluoroethanol (1.0 mL) as the solvent.[6]

    • Heat the mixture under reflux (approx. 78 °C) for 20 hours.[6]

    • After completion, cool the reaction mixture and process it using standard work-up procedures, which may include filtration to remove the base and catalyst, followed by solvent evaporation.

    • Purify the crude product, typically by column chromatography, to obtain pure this compound.

Conclusion

The choice of synthesis method for this compound depends heavily on the desired scale, available resources, and priorities of the research.

  • Classical Condensation methods are straightforward, use readily available reagents, and are suitable for many lab-scale applications.[4]

  • Modern Catalytic Methods , particularly those utilizing solid acid or noble metal catalysts, offer significant advantages in terms of efficiency, reaction time, and yield.[2][5][6] The iridium-catalyzed synthesis from glycerol is a notable "green" alternative, demonstrating excellent atom economy by utilizing a sustainable C3 source.[6]

  • Microwave-Assisted Synthesis provides a rapid, high-yield route that aligns with the principles of green chemistry, making it an attractive option for high-throughput synthesis and process intensification.

Researchers are encouraged to consider these factors when selecting a synthetic strategy. The protocols and data presented here provide a foundation for making an informed decision tailored to specific laboratory and development needs.

References

2-Methylquinoxaline vs. Quinoline: A Comparative Study of Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for the rational design of novel molecules. This guide provides a detailed comparative analysis of the reactivity of 2-methylquinoxaline and quinoline, two key nitrogen-containing bicyclic heteroaromatic compounds. By examining their behavior in various chemical transformations, supported by experimental data, this document aims to serve as a valuable resource for predicting reaction outcomes and designing synthetic strategies.

Executive Summary

This guide presents a side-by-side comparison of the reactivity of this compound and quinoline, focusing on electrophilic substitution, nucleophilic substitution, oxidation, reduction, and basicity. While both molecules feature a fused benzene and a nitrogen-containing heterocyclic ring, the presence of a second nitrogen atom and a methyl group in this compound significantly alters its electronic properties and, consequently, its chemical behavior.

Quinoline, with its single nitrogen atom, exhibits reactivity that is often compared to a combination of pyridine and naphthalene. Its pyridine ring is electron-deficient and susceptible to nucleophilic attack, while the benzene ring, being more electron-rich, undergoes electrophilic substitution.

In contrast, this compound, a derivative of quinoxaline, possesses a pyrazine ring fused to a benzene ring. The two nitrogen atoms in the pyrazine ring render it significantly more electron-deficient than the pyridine ring of quinoline. This heightened electron deficiency has profound implications for its reactivity, generally making the pyrazine ring more susceptible to nucleophilic attack and the benzene ring even less reactive towards electrophiles compared to quinoline. The methyl group at the 2-position also introduces its own set of reactivity patterns, particularly in oxidation and reactions involving the methyl group itself.

Data Presentation: A Quantitative Comparison

The following table summarizes the key reactivity data for this compound and quinoline, providing a quantitative basis for comparison.

Property/ReactionThis compoundQuinoline
pKa ~1.32 (Predicted)[1][2]4.9[3]
Electrophilic Substitution (Nitration) The quinoxaline ring is generally deactivated towards electrophilic substitution. Nitration, when forced, is expected to occur on the benzene ring, likely at positions 5 and 8.[4]Occurs on the benzene ring at positions 5 and 8 with a mixture of nitric and sulfuric acids.[5]
Nucleophilic Substitution The electron-deficient pyrazine ring is susceptible to nucleophilic attack, particularly at the 3-position, facilitated by the methyl group at the 2-position.[6][7]The pyridine ring is susceptible to nucleophilic attack, primarily at the 2- and 4-positions.[8]
Oxidation The methyl group is readily oxidized to a carboxylic acid. For instance, biocatalytic oxidation with Pseudomonas putida can yield 2-quinoxalinecarboxylic acid.[9]The quinoline ring is relatively resistant to oxidation, but under strong conditions, the benzene ring can be cleaved to give pyridine-2,3-dicarboxylic acid (quinolinic acid).[3]
Reduction (with NaBH₄) The pyrazine ring can be reduced, though specific conditions and yields for the parent this compound with NaBH₄ are not well-documented. Reductions of quinoxaline derivatives often require harsher conditions or more potent reducing agents.The pyridine ring can be selectively reduced to 1,2,3,4-tetrahydroquinoline with sodium borohydride in the presence of a proton source like methanol.[1][10][11][12]

Experimental Protocols

Electrophilic Substitution: Nitration

Quinoline: To a stirred solution of quinoline in concentrated sulfuric acid, a cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred for a specified time and then poured onto ice. The resulting mixture is neutralized with a base to precipitate the nitroquinolines, which are then filtered, washed, and purified by chromatography to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.

This compound: Experimental protocols for the direct nitration of this compound are not readily available in the literature, likely due to the highly deactivated nature of the quinoxaline ring system towards electrophilic attack. Forced conditions, such as using a strong nitrating agent at elevated temperatures, would likely be required, with substitution anticipated on the benzene ring.[4]

Nucleophilic Substitution

Quinoline (Chichibabin Reaction): Quinoline is heated with sodium amide in an inert solvent such as N,N-dimethylaniline. After the reaction is complete, the mixture is cooled and carefully quenched with water. The 2-aminoquinoline product is then isolated by extraction and purified by crystallization.

This compound: The introduction of a nucleophile at the 3-position of 2-substituted quinoxalines has been reported. For example, the reaction of 2-chloro-3-methylquinoxaline with aromatic amines in the presence of a base like potassium carbonate can yield the corresponding 2-arylamino-3-methylquinoxalines.[6]

Oxidation of the Methyl Group

This compound: Biocatalytic oxidation using Pseudomonas putida ATCC 33015 has been shown to convert this compound to 2-quinoxalinecarboxylic acid with high yield. The reaction is typically carried out in a fermentation medium where the microorganism is cultivated, followed by the addition of the substrate. The product is then extracted from the broth.[9]

Reduction with Sodium Borohydride

Quinoline: Sodium borohydride is added portion-wise to a solution of quinoline in a protic solvent such as methanol at room temperature. The reaction is stirred until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give 1,2,3,4-tetrahydroquinoline.[1][10]

Visualizing Reaction Pathways

To illustrate the logical flow of the discussed reactions, the following diagrams have been generated using the DOT language.

Electrophilic_Substitution Quinoline Quinoline NitratingMixture HNO₃ / H₂SO₄ Quinoline->NitratingMixture Reacts with Intermediates Sigma Complex (Attack at C5/C8) NitratingMixture->Intermediates Forms Products 5-Nitroquinoline & 8-Nitroquinoline Intermediates->Products Deprotonation Nucleophilic_Substitution cluster_quinoline Quinoline cluster_2_methylquinoxaline This compound Derivative Quinoline_mol Quinoline NaNH2 NaNH₂ Quinoline_mol->NaNH2 Reacts with Quinoline_product 2-Aminoquinoline NaNH2->Quinoline_product Two_chloro_three_methyl 2-Chloro-3-methyl- quinoxaline ArNH2 ArNH₂ / Base Two_chloro_three_methyl->ArNH2 Reacts with Two_methyl_product 2-Arylamino-3-methyl- quinoxaline ArNH2->Two_methyl_product Oxidation_Reduction cluster_oxidation Oxidation cluster_reduction Reduction Two_methylquinoxaline_ox This compound Oxidant Oxidizing Agent (e.g., Pseudomonas putida) Two_methylquinoxaline_ox->Oxidant Oxidized by Carboxylic_acid 2-Quinoxalinecarboxylic Acid Oxidant->Carboxylic_acid Quinoline_red Quinoline NaBH4 NaBH₄ / MeOH Quinoline_red->NaBH4 Reduced by Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline NaBH4->Tetrahydroquinoline

References

2-Methylquinoxaline Derivatives Exhibit Enhanced Biological Activity Over Parent Quinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available research indicates that 2-methylquinoxaline derivatives demonstrate enhanced biological activity across antimicrobial, anticancer, and anti-inflammatory applications when compared to the parent quinoxaline molecule. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Quinoxaline, a bicyclic heteroaromatic compound, has long been recognized for its diverse pharmacological properties. However, recent studies have highlighted that the addition of a methyl group at the 2-position of the quinoxaline ring can significantly modulate its biological efficacy. This guide synthesizes findings from multiple studies to offer a clear comparison, present detailed experimental protocols, and visualize the underlying biological pathways.

Antimicrobial Activity: this compound Shows Superior Potency

Comparative studies have demonstrated that this compound derivatives can exhibit superior or comparable antimicrobial activity against a range of bacterial and fungal pathogens compared to the parent quinoxaline. The introduction of the methyl group can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with molecular targets.

A key study directly comparing the antimicrobial activity of quinoxaline-1,4-dioxide and its 2-methyl derivative revealed a significant enhancement in potency for the methylated compound against several bacterial strains.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoxaline and this compound Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
Quinoxaline-1,4-dioxide>12864>128[1]
This compound-1,4-dioxide321664[1]

Anticancer Activity: Enhanced Cytotoxicity and Targeted Inhibition

In the realm of oncology, this compound derivatives have emerged as promising candidates with enhanced cytotoxic effects against various cancer cell lines. The methyl group can contribute to more favorable interactions with the active sites of key enzymes involved in cancer cell proliferation and survival.

One study investigating N-(4-(quinoxalin-2-yl)amino)phenyl)-substituted benzene sulfonamides found that the presence of a methyl group on the quinoxaline moiety led to a significant increase in anticancer activity against the HCT116 colon cancer cell line.[2]

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Quinoxaline and this compound Derivatives

Compound/DerivativeHCT116 (Colon Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)Reference
N-(4-((7-chloroquinoxalin-2-yl)amino)phenyl)-4-methylbenzenesulfonamide>100>100>100[2]
N-(4-((3-methylquinoxalin-2-yl)amino)phenyl)-4-methylbenzenesulfonamide21.922.922.9[2]
Doxorubicin (Control)0.450.520.68[2]

The anticancer mechanism of quinoxaline derivatives often involves the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways, which are crucial for cancer cell growth and proliferation.[3][4]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Quinoxaline derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and cytokines like cyclooxygenase (COX) and interleukins.[1][5] While direct comparative studies between the parent quinoxaline and its 2-methyl derivatives are limited in this area, the structure-activity relationship suggests that the 2-methyl substitution can positively influence the anti-inflammatory profile. The mechanism of action often involves the modulation of the NF-κB and MAPK signaling pathways.[5]

Table 3: Anti-inflammatory Activity of Quinoxaline Derivatives

Compound/DerivativeAssayTargetIC₅₀ (µM)Reference
Quinoxaline Derivative 11COX-2 InhibitionCOX-20.62[6]
Quinoxaline Derivative 13COX-2 InhibitionCOX-20.46[6]
Celecoxib (Control)COX-2 InhibitionCOX-20.35[6]

Experimental Protocols

To ensure the reproducibility of the findings presented, this guide includes detailed methodologies for the key experiments cited.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.[7]

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Reaction Mixture Preparation: A reaction mixture containing the COX enzyme, heme, and assay buffer is prepared.

  • Inhibitor Addition: The test compound is added to the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The peroxidase activity of COX is measured colorimetrically.

  • IC₅₀ Determination: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

anticancer_pathway Quinoxaline This compound Derivative EGFR EGFR Quinoxaline->EGFR Inhibits PI3K PI3K Quinoxaline->PI3K Inhibits EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of EGFR and PI3K/Akt/mTOR signaling pathways by this compound derivatives.

anti_inflammatory_pathway Stimulus Inflammatory Stimulus NFkB NF-κB Stimulus->NFkB MAPK MAPK Stimulus->MAPK Quinoxaline This compound Derivative Quinoxaline->NFkB Inhibits Quinoxaline->MAPK Inhibits COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->COX2 MAPK->Cytokines Inflammation Inflammation COX2->Inflammation Cytokines->Inflammation

Caption: Anti-inflammatory mechanism of this compound derivatives.

experimental_workflow start Start synthesis Synthesis of this compound Derivatives start->synthesis antimicrobial Antimicrobial Screening (MIC) synthesis->antimicrobial anticancer Anticancer Screening (IC50) synthesis->anticancer anti_inflammatory Anti-inflammatory Screening (IC50) synthesis->anti_inflammatory data_analysis Data Analysis & Comparison antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for comparing biological activities.

This comparative guide underscores the potential of this compound derivatives as a promising scaffold for the development of novel therapeutic agents. The presented data and methodologies provide a valuable resource for researchers to build upon in the quest for more effective treatments for a range of diseases.

References

A Comparative Guide to the Validation of an HPLC Method for the Analysis of 2-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methylquinoxaline. The performance of this method is compared with alternative analytical techniques, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for this compound.

Methodology and Performance Comparison

The primary method detailed is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is a widely used technique for the analysis of pharmaceutical compounds due to its specificity, accuracy, and precision.[1][2] For comparative purposes, its performance characteristics are presented alongside those of Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectroscopy.

Table 1: Comparison of Analytical Methods for this compound Analysis

ParameterHPLC-UVGC-MSUV-Visible Spectroscopy
Specificity High (Separates from impurities)Very High (Mass identification)Low (Interference from other absorbing compounds)
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL~3 µg/mL
Typical Run Time 10-15 minutes15-20 minutes< 5 minutes
Primary Application Quantitative analysis, impurity profilingConfirmatory analysis, trace analysisPreliminary identification, simple quantification

Primary Method: Validated RP-HPLC-UV

This section details the experimental protocol and validation results for the recommended RP-HPLC method for the analysis of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Experimental Protocol

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a ratio of 40:60 (v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[7]

Summary of Validation Data

The following table summarizes the performance characteristics of the HPLC method as determined during validation studies. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][8]

Table 2: HPLC Method Validation Parameters and Results

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision
- Repeatability (% RSD)≤ 2.0%0.85%
- Intermediate Precision (% RSD)≤ 2.0%1.20%
Specificity No interference at the retention time of the analyteNo interference observed from placebo and potential impurities.
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parametersThe method was found to be robust with respect to small variations in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min).

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the logical steps in HPLC method validation and the experimental workflow for sample analysis.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_reporting Reporting protocol Develop Validation Protocol define_params Define Performance Characteristics & Acceptance Criteria protocol->define_params prep_standards Prepare Standards & Samples define_params->prep_standards perform_runs Perform Chromatographic Runs prep_standards->perform_runs collect_data Collect & Process Data perform_runs->collect_data assess_params Assess Validation Parameters (Linearity, Accuracy, etc.) collect_data->assess_params compare_criteria Compare Results with Acceptance Criteria assess_params->compare_criteria report Generate Validation Report compare_criteria->report documentation Final Documentation & Approval report->documentation

Caption: General workflow for HPLC method validation.

Sample_Analysis_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification prep_mobile_phase Prepare Mobile Phase (ACN:Water:H3PO4) prep_std Prepare Standard Solutions prep_mobile_phase->prep_std prep_sample Prepare Sample Solution prep_mobile_phase->prep_sample filter_solutions Filter All Solutions (0.45 µm) prep_std->filter_solutions prep_sample->filter_solutions system_suitability Perform System Suitability Test filter_solutions->system_suitability inject_samples Inject Standards & Samples system_suitability->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data gen_curve Generate Calibration Curve acquire_data->gen_curve calc_conc Calculate Sample Concentration gen_curve->calc_conc report_results Report Final Results calc_conc->report_results

Caption: Experimental workflow for this compound analysis.

References

A Comparative Guide to Catalysts for 2-Methylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-methylquinoxaline is a pivotal step in the development of a wide array of pharmaceuticals and functional materials. As a core scaffold in numerous biologically active compounds, the efficient and sustainable production of its derivatives is of paramount importance. This guide provides an objective comparison of various catalytic systems for the synthesis of this compound, supported by experimental data to inform catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly influences the efficiency, selectivity, and environmental impact of this compound synthesis. Modern synthetic strategies have explored a range of catalysts, from transition-metal complexes to metal-free approaches, each presenting distinct advantages.

Transition metal catalysts, particularly those based on iridium and ruthenium, have demonstrated high efficacy.[1] Iridium complexes bearing N-heterocyclic carbene (NHC) ligands, for instance, have been shown to be particularly effective in the synthesis of this compound derivatives from glycerol and 1,2-phenylenediamines.[1] This approach is lauded for its environmental friendliness and excellent atom economy.[1] Nickel-catalyzed methods have also been developed for the direct synthesis of quinoxalines from 2-nitroanilines and vicinal diols.[2]

In a move towards greener chemistry, transition-metal-free synthesis has emerged as a viable alternative, reducing costs and toxicity.[3][4] These methods often employ organocatalysts or leverage solvent effects to facilitate the cyclization reaction.[3]

Below is a summary of quantitative data from various studies, offering a direct comparison of different catalytic methodologies.

Catalyst/PromoterReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Iridium-NHC Complex E1,2-phenylenediamine, Glycerol2,2,2-trifluoroethanolReflux (78 °C)20 h77[1]
Ruthenium complex2-nitroaniline, GlycerolNot specified150Not specifiedNot specified[1]
Alumina-Supported CuH₂PMo₁₁VO₄₀o-phenylenediamine, BenzilTolueneRoom Temperature2 h92[5][6][7]
Iodine (I₂)α-hydroxy ketone, o-phenylenediamineDMSO803-5 hHigh[8]
Acidic Aluminao-phenylenediamine, BenzilSolvent-freeMicrowave Irradiation3 min80-86[6]
CrCl₂·6H₂Oo-phenylenediamine, AcenaphthoquinoneEthanolRoom Temperature14 minHigh[9]
PbBr₂o-phenylenediamine, AcenaphthoquinoneEthanolRoom TemperatureNot specifiedHigh[9]
CuSO₄·5H₂Oo-phenylenediamine, AcenaphthoquinoneEthanolRoom TemperatureNot specifiedHigh[9]

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the comparative data table.

Protocol 1: Synthesis of this compound using an Iridium-NHC Catalyst[1]
  • Reaction Setup: In a two-necked test tube, place glycerol (1.1 mmol).

  • Inert Atmosphere: Purge the test tube with argon.

  • Addition of Reagents: Add the iridium-NHC catalyst E (1.0 mol %), 1,2-phenylenediamine (1.0 mmol), K₂CO₃ (1.0 mmol), and 2,2,2-trifluoroethanol (1.0 mL).

  • Reaction: Stir the mixture magnetically and reflux for 20 hours in an oil bath.

  • Analysis: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Synthesis of 2,3-Diphenylquinoxaline using an Alumina-Supported Heteropolyoxometalate Catalyst[5][7]
  • Reactant Mixture: To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL), add 100 mg of the alumina-supported CuH₂PMo₁₁VO₄₀ catalyst.

  • Reaction: Stir the reaction mixture at room temperature (25 °C).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion (typically 2 hours for a 92% yield), separate the insoluble catalyst by filtration. The filtrate can then be concentrated to obtain the crude product, which may be purified further by crystallization or column chromatography.

Protocol 3: Iodine-Catalyzed Synthesis from α-Hydroxy Ketones[8]
  • Reactant Mixture: To a solution of an α-hydroxy ketone (1 mmol) in DMSO (3 mL), add o-phenylenediamine (1.2 mmol) and Iodine (20 mol%).

  • Reaction: Stir the reaction mixture at 80 °C for the time specified by TLC monitoring (typically 3-5 hours).

  • Quenching: After completion, cool the mixture to room temperature and quench with an aqueous solution of Na₂S₂O₃.

  • Extraction and Purification: Extract the resulting mixture with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To further elucidate the synthetic process, the following diagrams illustrate a general experimental workflow and a proposed catalytic cycle for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (e.g., 1,2-phenylenediamine, Glycerol) ReactionVessel Reaction Vessel (Heated & Stirred) Reactants->ReactionVessel Catalyst Catalyst (e.g., Iridium-NHC complex) Catalyst->ReactionVessel Solvent Solvent (e.g., 2,2,2-trifluoroethanol) Solvent->ReactionVessel Filtration Filtration / Extraction ReactionVessel->Filtration Purification Purification (e.g., Chromatography) Filtration->Purification FinalProduct This compound Purification->FinalProduct Analysis Characterization (NMR, MS) FinalProduct->Analysis

Caption: A generalized workflow for the synthesis of this compound.

Catalytic_Cycle Catalyst [Ir]-Catalyst Intermediate1 Dehydrogenation Catalyst->Intermediate1 + H₂O Glycerol Glycerol Glycerol->Intermediate1 Dihydroxyacetone Dihydroxyacetone Intermediate1->Dihydroxyacetone - H₂ Condensation Condensation Dihydroxyacetone->Condensation Diamine 1,2-Phenylenediamine Diamine->Condensation Intermediate2 Cyclized Intermediate Condensation->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product This compound Dehydration->Product - 2H₂O Product->Catalyst Regeneration

Caption: Proposed catalytic cycle for iridium-catalyzed synthesis.

References

2-Methylquinoxaline: A Privileged Scaffold in Drug Design Compared to Other Heterocyclic Cores

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-methylquinoxaline and other key heterocyclic scaffolds reveals their distinct roles and comparative advantages in the landscape of modern drug discovery. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the strategic selection of molecular frameworks for novel therapeutic agents.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with their unique structural and electronic properties enabling fine-tuning of pharmacological and pharmacokinetic profiles. Among these, the this compound scaffold has emerged as a significant structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide delves into a comparative analysis of this compound against other prominent heterocyclic systems, namely pyrazole, imidazole, and triazole, with a focus on their anticancer and antimicrobial applications.

Comparative Analysis of Anticancer Activity

The development of targeted cancer therapies often involves the inhibition of specific signaling pathways crucial for tumor growth and proliferation. Kinase inhibitors are a major class of such drugs, and heterocyclic scaffolds are frequently employed to interact with the ATP-binding site of these enzymes.

This compound in Oncology: Derivatives of this compound have shown significant promise as anticancer agents, particularly as inhibitors of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptors disrupts downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are critical for angiogenesis and cell proliferation.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various heterocyclic compounds against different cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Heterocyclic ScaffoldCompound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Derivative 11eHepG-2 (Liver)2.1 - 9.8 (range)[1]
This compound Derivative 11gMCF-7 (Breast)2.1 - 9.8 (range)[1]
This compound Compound 13HCT-116 (Colon)0.81[2]
Pyrazole Compound 59HepG2 (Liver)2[3]
Pyrazole Compound 33HCT116 (Colon)< 23.7[3]
Pyrazole Compound 27MCF7 (Breast)16.50[3]
Imidazole Compound 9A549 (Lung)10.74[4]
Imidazole Compound 23MCF7 (Breast)7.9[5]
Imidazole Derivative 20Panc-1 (Pancreatic)1.30[4]
1,2,3-Triazole Compound 4aA549 (Lung)2.97[6]
1,2,3-Triazole Compound 61aNCI-H460 (Lung)2.67 - 4.84 (range)[6]
1,2,4-Triazole Compound TP6B16F10 (Melanoma)41.12 - 61.11 (range)[7]

Comparative Analysis of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with diverse mechanisms of action. Heterocyclic compounds have historically been a rich source of antimicrobial drugs.

This compound in Antimicrobial Research: The this compound core has been incorporated into molecules exhibiting potent activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but some derivatives have been shown to interfere with microbial growth and viability.

The table below presents the Minimum Inhibitory Concentration (MIC) values for various heterocyclic scaffolds against different microbial strains, offering a direct comparison of their antimicrobial efficacy.

Heterocyclic ScaffoldCompound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Quinoxaline Quinoxalin-2(1H)-one derivativesS. aureus0.97–62.5[8]
Quinoxaline Quinoxalin-2(1H)-one derivativesE. coli0.97–62.5[8]
Quinoxaline Compound 25S. aureus (MRSA)0.25 - 1[9]
Pyrazole Compound 21cMulti-drug resistant bacteria0.25[10]
Pyrazole Compound 12S. aureus1 - 8
Pyrazole Compound 3E. coli0.25[11]
Imidazole HL2S. aureus625[12]
Imidazole HL2E. coli2500[13]
1,2,4-Triazole Ofloxacin derivativeS. aureus0.25 - 1
1,2,4-Triazole Ofloxacin derivativeE. coli0.25 - 1[14]
1,2,3-Triazole Compound 5S. aureus5[15]
1,2,3-Triazole Compound 9P. aeruginosa10[15]

Signaling Pathway Diagrams

To visualize the mechanism of action of these compounds, particularly in the context of cancer, the following diagrams illustrate the key signaling pathways targeted by many quinoxaline and other heterocyclic derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation ERK->Proliferation STAT->Proliferation Inhibitor Quinoxaline/Quinazoline Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Seeding:

  • Harvest cells in their exponential growth phase.

  • Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.[16]

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]

  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[16]

4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7][16]

5. Absorbance Measurement:

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow A Cell Seeding in 96-well plate B Incubation (24h) A->B C Addition of Test Compounds (Serial Dilutions) B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Addition of Solubilizing Agent (e.g., DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: MTT Assay Experimental Workflow.

Broth Microdilution Method for Antimicrobial Activity (MIC Test)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Test Compounds:

  • Prepare a stock solution of each test compound, typically in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14]

2. Inoculum Preparation:

  • Culture the microbial strain overnight.

  • Prepare a standardized inoculum suspension of the microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[14]

3. Inoculation:

  • Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared microbial suspension.

  • Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).

4. Incubation:

  • Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Test_Workflow A Serial Dilution of Test Compounds in 96-well plate C Inoculation of Wells A->C B Preparation of Standardized Microbial Inoculum B->C D Incubation (18-24h) C->D E Visual Inspection for Turbidity D->E F Determination of MIC E->F

Caption: Broth Microdilution MIC Test Workflow.

Conclusion

The this compound scaffold represents a valuable and versatile platform in drug design, demonstrating significant potential in both anticancer and antimicrobial applications. The comparative data presented in this guide highlights that while this compound derivatives exhibit potent activities, other heterocyclic scaffolds such as pyrazoles, imidazoles, and triazoles also offer compelling profiles, sometimes with superior potency depending on the specific biological target and substitution patterns. The choice of a heterocyclic core is a critical decision in the drug discovery process, and a thorough understanding of the structure-activity relationships and mechanistic pathways associated with each scaffold is paramount for the development of effective and selective therapeutic agents. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers to design and evaluate novel drug candidates based on these privileged heterocyclic structures.

References

Unveiling the Anticancer Potential: A Comparative Analysis of 2-Methylquinoxaline Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies highlights the promising cytotoxic effects of novel 2-methylquinoxaline derivatives against a panel of human cancer cell lines. These compounds demonstrate significant anticancer activity, in some cases exceeding the potency of established chemotherapy drugs. This guide synthesizes the latest experimental data, providing a comparative analysis of their efficacy and a detailed look into the methodologies used for their evaluation.

Researchers in drug discovery are constantly exploring new molecular scaffolds to develop more effective and selective anticancer agents. The quinoxaline ring system, a nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1][2][3] This guide focuses on this compound derivatives, a specific subset that has shown considerable promise in preclinical studies.

Comparative Cytotoxicity of this compound Derivatives

The cytotoxic activity of various this compound derivatives has been evaluated against a range of human cancer cell lines, including those from breast, liver, lung, and prostate cancers. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. A lower IC50 value indicates a more potent compound.

The following table summarizes the IC50 values for several this compound derivatives from recent studies, offering a direct comparison of their cytotoxic effects.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 11e MCF-7 (Breast)2.7Sorafenib3.4
HepG2 (Liver)2.1Sorafenib2.2
Compound 12e MCF-7 (Breast)Not specifiedSorafenib3.4
HepG2 (Liver)Not specifiedSorafenib2.2
Compound 12g MCF-7 (Breast)Not specifiedSorafenib3.4
HepG2 (Liver)Not specifiedSorafenib2.2
Compound 12k MCF-7 (Breast)Not specifiedSorafenib3.4
HepG2 (Liver)Not specifiedSorafenib2.2
Compound 4i A549 (Lung)3.902 ± 0.098DoxorubicinNot specified
Compound IV PC-3 (Prostate)2.11DoxorubicinNot specified
HepG2 (Liver)Not specifiedDoxorubicinNot specified
Compound 3b MCF-7 (Breast)1.85Staurosporine6.77 ± 0.41

Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of selected this compound derivatives against various human cancer cell lines.[4][5][6][7]

The data reveals that several this compound derivatives exhibit potent cytotoxic activity. For instance, compound 11e showed superior or comparable activity to the multi-kinase inhibitor sorafenib against both MCF-7 and HepG2 cell lines.[4] Similarly, compound 3b was found to be significantly more potent than staurosporine in inhibiting the growth of MCF-7 breast cancer cells.[7] Furthermore, compound IV demonstrated high potency against the PC-3 prostate cancer cell line.[6] These findings underscore the potential of the this compound scaffold as a foundation for the development of novel anticancer therapeutics.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds typically involves standardized in vitro assays. The following is a detailed methodology for the widely used MTT assay, which measures cell viability.

MTT Cell Viability Assay

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are serially diluted in cell culture medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving only the vehicle (e.g., DMSO diluted in medium) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical signaling pathways that control cell growth, proliferation, and survival. One of the key targets identified for some quinoxaline derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][8][9]

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade, thereby suppressing tumor-induced angiogenesis.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the potential point of inhibition by this compound derivatives.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration MAPK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and inhibition.

Another mechanism of action for some quinoxaline derivatives involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription.[6][8] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Conclusion

The data presented in this guide strongly suggest that this compound derivatives are a promising class of compounds for the development of new anticancer drugs. Their potent cytotoxic effects against a variety of cancer cell lines, coupled with their potential to target key signaling pathways like VEGFR-2, make them attractive candidates for further investigation. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential.

References

2-Methylquinoxaline-Based Dyes: A Performance Showdown with Commercial Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of materials science and biomedical research, the quest for novel functional dyes with superior performance is perpetual. Among the myriad of heterocyclic compounds, 2-Methylquinoxaline derivatives have emerged as a promising class of dyes for applications ranging from renewable energy to advanced bioimaging. This guide provides an objective comparison of the performance of this compound-based dyes against their commercial alternatives, supported by experimental data and detailed methodologies.

In Dye-Sensitized Solar Cells (DSSCs): Challenging the Reign of Ruthenium

Quinoxaline-based dyes have been extensively investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs), offering a metal-free and cost-effective alternative to the commercially dominant ruthenium-based complexes like N3 and N719.[1][2] These dyes typically feature a donor-π-acceptor (D-π-A) structure, where the quinoxaline moiety often serves as the electron-accepting unit.[1]

Quantitative Performance Comparison

The following table summarizes the key photovoltaic performance parameters of select quinoxaline-based dyes compared to the commercial standards, N3 and N719.

Dye/SensitizerVoc (V)Jsc (mA/cm2)Fill Factor (ff)Power Conversion Efficiency (η) (%)
Quinoxaline-Based Dyes
AP6[3]0.617.00.733.7
RC-21[4]0.726.400.713.30
RC-22[4]0.6611.400.745.56
Commercial Dyes
N3 (quasi-solid state)[5]>0.657.77>0.703.85
N719 (quasi-solid state)[5]~0.659.77~0.704.14
N3 (liquid electrolyte)[6]~0.60>15>0.65up to 11.34
N719 (liquid electrolyte)[7][8]~0.70>15>0.70up to 4.39

As the data indicates, while some this compound-based dyes, such as RC-22, show promising power conversion efficiencies, they have not yet consistently surpassed the performance of commercial ruthenium-based dyes, especially the high efficiencies achieved with liquid electrolytes.[4][6] However, the ongoing research into novel quinoxaline derivatives with tailored molecular structures continues to close this performance gap.[3]

Experimental Protocol: Fabrication and Characterization of DSSCs

The following is a generalized protocol for the fabrication and characterization of DSSCs, based on common laboratory practices.

1. Photoanode Preparation:

  • Clean a fluorine-doped tin oxide (FTO) coated glass substrate.

  • Deposit a layer of TiO2 paste onto the FTO glass using a technique like doctor-blading or screen printing.

  • Sinter the TiO2 film at high temperatures (e.g., 450-500 °C) to create a mesoporous structure.

  • Immerse the cooled TiO2 electrode in a solution of the dye (e.g., this compound-based or commercial dye) for a specific duration to ensure adequate dye loading.

2. Counter Electrode Preparation:

  • Clean another FTO-coated glass substrate.

  • Deposit a thin layer of a catalyst, typically platinum or carbon, onto the conductive side of the FTO glass.

3. DSSC Assembly:

  • Place a sealant, such as a thermoplastic polymer film, around the dye-sensitized TiO2 film.

  • Sandwich the counter electrode on top of the photoanode, with the conductive/catalytic side facing the TiO2.

  • Heat the assembly to seal the cell.

  • Introduce the electrolyte solution (commonly containing an I-/I3- redox couple) into the cell through pre-drilled holes in the counter electrode.

  • Seal the holes to prevent electrolyte leakage.

4. Characterization:

  • Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm2) to determine Voc, Jsc, ff, and η.[3]

  • Determine the Incident Photon-to-Current Conversion Efficiency (IPCE) to evaluate the cell's quantum efficiency at different wavelengths.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly & Characterization FTO1 FTO Glass Cleaning TiO2_Deposition TiO2 Paste Deposition FTO1->TiO2_Deposition Sintering Sintering TiO2_Deposition->Sintering Dye_Loading Dye Sensitization Sintering->Dye_Loading Assembly Sandwich Electrodes Dye_Loading->Assembly FTO2 FTO Glass Cleaning Catalyst_Deposition Catalyst Deposition FTO2->Catalyst_Deposition Catalyst_Deposition->Assembly Electrolyte_Filling Electrolyte Injection Assembly->Electrolyte_Filling Sealing Sealing Electrolyte_Filling->Sealing IV_Test I-V Characterization Sealing->IV_Test

DSSC Fabrication and Characterization Workflow.

In Bioimaging: The Quest for Brighter, More Stable Probes

General Performance Comparison of Quinoxaline-based vs. Commercial Probes

The table below provides a general comparison of the photophysical properties of quinoxaline-based fluorescent probes against common commercial alternatives. It is important to note that the values for quinoxaline-based probes are representative of the class and can vary significantly with specific structural modifications.

Fluorescent ProbeTarget OrganelleExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)
Quinoxaline-based Probes (Representative) Various (e.g., Lysosomes)[9]~350-450~450-600Variable (up to 0.91 in toluene)[1]Large and Variable
Commercial Probes
DAPI[10][11]Nucleus (DNA)~358~461High~103
Hoechst 33342[10]Nucleus (DNA)~350~461High~111
MitoTracker Green FM[12]Mitochondria~490~516-~26
TMRM[13]Mitochondria (membrane potential)~548~573-~25
ATTO 647N[14]Mitochondria~646~6640.65~18

Quinoxaline-based probes often exhibit large Stokes shifts, which is advantageous for reducing self-quenching and improving signal-to-noise ratios in imaging experiments.[1] The quantum yields can be high, although this is highly dependent on the molecular structure and the local environment. Commercial probes, while often having smaller Stokes shifts, are well-characterized and optimized for specific applications, offering high specificity and brightness.

Experimental Protocol: Evaluating Fluorescent Probes in Cell Imaging

The following is a general protocol for assessing the performance of a new fluorescent probe for live-cell imaging.

1. Cell Culture and Staining:

  • Culture a suitable cell line (e.g., HeLa, MCF-7) on a glass-bottom dish or coverslip appropriate for microscopy.

  • Prepare a stock solution of the fluorescent probe (e.g., this compound derivative) in a suitable solvent like DMSO.

  • Dilute the stock solution in cell culture medium to the desired final concentration.

  • Incubate the cells with the probe-containing medium for a specific duration at 37 °C.

  • (Optional) For co-localization studies, incubate the cells with a commercial organelle-specific tracker (e.g., MitoTracker Red CMXRos) either simultaneously or sequentially.

2. Live-Cell Imaging:

  • Wash the cells with fresh culture medium or a buffered saline solution to remove excess probe.

  • Mount the dish or coverslip on a fluorescence microscope equipped for live-cell imaging (with temperature and CO2 control).

  • Acquire images using the appropriate excitation and emission filter sets for the probe and any co-stains.

3. Data Analysis:

  • Analyze the acquired images to determine the subcellular localization of the probe.

  • If co-localization was performed, quantify the degree of overlap between the signals from the new probe and the commercial tracker.

  • Assess the photostability of the probe by continuous imaging over time and measuring the rate of fluorescence decay.

  • Evaluate the cytotoxicity of the probe using assays such as MTT or trypan blue exclusion after prolonged incubation.

Bioimaging_Workflow A Cell Seeding & Culture B Probe Preparation & Incubation A->B C Co-staining with Commercial Probe (Optional) B->C D Washing B->D Without Co-staining C->D E Live-Cell Fluorescence Microscopy D->E F Image Acquisition E->F G Data Analysis (Localization, Photostability, Cytotoxicity) F->G

Workflow for Evaluating Fluorescent Probes.

Conclusion

This compound-based dyes represent a versatile and promising class of compounds with significant potential in both dye-sensitized solar cells and bioimaging. In the realm of photovoltaics, while they have yet to consistently outperform the leading commercial ruthenium-based sensitizers, their metal-free nature, cost-effectiveness, and amenability to molecular engineering make them a highly active area of research with a trajectory towards higher efficiencies. In bioimaging, the broader class of quinoxaline dyes demonstrates desirable properties such as large Stokes shifts and high quantum yields, suggesting that with further development, this compound-based probes could offer competitive alternatives to existing commercial fluorescent stains. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and contribute to the advancement of this exciting class of dyes.

References

Comparative Analysis of the Biological Activity of 2-Methylquinoxaline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biological Activities of Quinoxaline Derivatives

The biological versatility of the quinoxaline ring system makes it a privileged structure in drug discovery. The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of its pharmacological profile.

Antimicrobial Activity: Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of pathogens.[3] Some derivatives are effective against Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5] The 1,4-di-N-oxide derivatives of quinoxalines, for instance, have been shown to be highly effective against Mycobacterium tuberculosis.[3] The mechanism of action for some of these compounds is believed to involve the disruption of bacterial cell membrane integrity.[6]

Anticancer Activity: A significant body of research has focused on the anticancer properties of quinoxaline derivatives.[7] These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines, including those of the breast, colon, and liver.[8][9][10] The mechanisms underlying their antitumor activity are diverse and can include the inhibition of key enzymes like topoisomerase II and protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and survival.[9][11]

Anti-inflammatory Activity: Certain quinoxaline derivatives have also been identified as potent anti-inflammatory agents.[12] Their mechanism of action in this context often involves the inhibition of key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[12][13]

Data on Biological Activity

The following table summarizes the biological activity of several representative quinoxaline derivatives to illustrate the therapeutic potential of this class of compounds. Due to the lack of direct comparative data for 2-methylquinoxaline isomers, this table presents data for various substituted quinoxalines.

Compound Class/DerivativeTarget/AssayCell Line/OrganismActivity (IC50/MIC/Zone of Inhibition)
Anticancer Activity
Quinoxaline-based Compound IVMTT AssayProstate (PC-3)IC50: 2.11 µM[11]
2-(8-methoxy-coumarin-3-yl)-quinoxaline analog (Compound 3b)Antiproliferative AssayBreast (MCF-7)IC50: 1.85 µM
Novel Quinoxaline Derivatives (Compounds 11 & 13)MTT AssayBreast (MCF-7), Liver (HepG2), Colon (HCT-116)IC50: 0.81 µM to 2.91 µM[8][14]
Antimicrobial Activity
This compound (2-MQ)Antimicrobial Susceptibility TestingS. aureus ATCC 29213High activity[15]
This compound (2-MQ)Antimicrobial Susceptibility TestingC. albicans ATCC 90028High activity[15]
Quinoxaline Derivative Compound 5pBroth Microdilution (MIC)S. aureusMIC: 4 µg/mL[16]
Quinoxaline Derivative Compound 5pBroth Microdilution (MIC)E. coliMIC: 4 µg/mL[16]
Anti-inflammatory Activity
Quinoxalinyl Hydrazone Derivative (Compound 4a)BSA AssayIn vitro83.42% inhibition[17]
Quinoxalinyl Hydrazone Derivative (Compound 4d)BSA AssayIn vitro81.87% inhibition[17]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of the biological activity of novel compounds.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[11][18]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the respective wells. Include untreated cells as a negative control and a known anticancer drug as a positive control.[11]

  • Incubation: Incubate the plates for 48-72 hours.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.[11]

Protocol 2: Antimicrobial Susceptibility - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][19]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Bacterial strains of interest

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic

  • Sterile pipettes and multichannel pipette

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a two-fold serial dilution of the test compound in the wells of a 96-well plate using the appropriate broth.[19]

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial inoculum that matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]

  • Inoculation: Add the prepared bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[6] Include positive and negative controls on each plate.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Visualizations

Generalized Synthesis of Quinoxaline Derivatives

A common and effective method for synthesizing quinoxaline derivatives is through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]

cluster_reactants Reactants cluster_process Process cluster_product Product o_phenylenediamine o-Phenylenediamine condensation Condensation Reaction o_phenylenediamine->condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->condensation quinoxaline Substituted Quinoxaline condensation->quinoxaline

Caption: A generalized workflow for the synthesis of substituted quinoxalines.

Conceptual Signaling Pathway Inhibition

Several quinoxaline derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the VEGFR-2 pathway, which is crucial for angiogenesis.[11][20]

cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibition_Point Inhibition_Point->VEGFR2 Inhibition Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->Inhibition_Point

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a quinoxaline derivative.

References

A Comparative Guide to 2-Phenylbenzo[g]quinoxaline Derivatives as Fluorescent Viscosity Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of 2-phenylbenzo[g]quinoxaline derivatives as fluorescent probes for viscosity sensing. While the specific compound "2-Methylquinoxaline" is a versatile heterocyclic building block, current research points to its derivatives, particularly those with a rotatable phenyl group at the 2-position of a benzo[g]quinoxaline core, as the active agents for viscosity measurement.[1] This guide will focus on these functional derivatives and compare their performance with established viscosity probes.

The underlying principle of these probes lies in their nature as "molecular rotors." In low-viscosity environments, the phenyl group of the 2-phenylbenzo[g]quinoxaline molecule can rotate freely. This rotation provides a non-radiative pathway for the excited state to decay, resulting in weak fluorescence. As the viscosity of the surrounding medium increases, this intramolecular rotation is restricted. This restriction closes the non-radiative decay channel, forcing the molecule to release its energy through fluorescence, leading to a significant increase in emission intensity. This process is often associated with the formation of a twisted intramolecular charge transfer (TICT) state.[2][3][4][5]

Performance Comparison of Fluorescent Viscosity Probes

The following table summarizes the key performance characteristics of selected 2-phenylbenzo[g]quinoxaline derivatives and compares them with other widely used fluorescent viscosity probes.

Probe NameExcitation (λex)Emission (λem)Viscosity Range (cP)Fold Increase in FluorescenceKey Features
2-(4-hydroxyphenyl)benzo[g]quinoxaline ~380 nm~480 nmNot SpecifiedSensitive responseElectron-donating group enhances sensitivity.[6]
2-(4-dimethylaminophenyl)-benzo[g]quinoxaline ~390 nm~510 nmNot SpecifiedMore sensitive responseStronger electron-donating group further improves sensitivity.[6]
BODIPY-based Rotors Varies (typically 488-580 nm)Varies (typically 500-650 nm)0.5 - 50,000 cPUp to 100-foldHigh quantum yield, photostability, and tunable spectral properties.[7][][9][10]
DCVJ (9-(2,2-dicyanovinyl)julolidine) ~460 nm~498 nm1 - 1000 cPSignificantWell-characterized molecular rotor, often used as a standard.[7][11]
Rhodamine B-based Probes ~550 nm~580 nmNot SpecifiedVariesHigh fluorescence brightness and photostability, but can be sensitive to polarity.[12]

Mechanism of Action and Experimental Workflow

The viscosity-sensing mechanism of 2-phenylbenzo[g]quinoxaline derivatives is based on the restriction of intramolecular rotation. The following diagram illustrates this principle.

G cluster_0 Low Viscosity cluster_1 High Viscosity Low_Viscosity_Excitation Excitation (Light Absorption) Low_Viscosity_Rotation Free Intramolecular Rotation Low_Viscosity_Excitation->Low_Viscosity_Rotation Excited State Low_Viscosity_NonRadiative Non-Radiative Decay Low_Viscosity_Rotation->Low_Viscosity_NonRadiative Energy Dissipation Low_Viscosity_Fluorescence Weak Fluorescence Low_Viscosity_NonRadiative->Low_Viscosity_Fluorescence High_Viscosity_Excitation Excitation (Light Absorption) High_Viscosity_Restriction Restricted Rotation High_Viscosity_Excitation->High_Viscosity_Restriction Excited State High_Viscosity_Radiative Radiative Decay High_Viscosity_Restriction->High_Viscosity_Radiative High_Viscosity_Fluorescence Strong Fluorescence High_Viscosity_Radiative->High_Viscosity_Fluorescence

Caption: Mechanism of 2-phenylbenzo[g]quinoxaline as a molecular rotor.

A typical experimental workflow for validating and utilizing a fluorescent viscosity probe is outlined below.

G Start Start: Prepare Probe Stock Solution Prepare_Viscosity_Standards Prepare Viscosity Standards (e.g., Ethylene Glycol-Glycerol Mixtures) Start->Prepare_Viscosity_Standards Add_Probe Add Probe to Standards Prepare_Viscosity_Standards->Add_Probe Incubate Incubate Samples Add_Probe->Incubate Measure_Fluorescence Measure Fluorescence Spectra (Intensity vs. Wavelength) Incubate->Measure_Fluorescence Plot_Data Plot Fluorescence Intensity vs. Viscosity Measure_Fluorescence->Plot_Data Analyze_Data Analyze Data (e.g., Förster-Hoffmann Equation) Plot_Data->Analyze_Data End End: Calibration Curve Generated Analyze_Data->End

Caption: Experimental workflow for viscosity probe calibration.

Experimental Protocols

Synthesis of 2-Phenylbenzo[g]quinoxaline Derivatives

A general method for synthesizing these compounds involves the condensation of 2,3-diaminonaphthalene with a phenylglyoxal derivative. For instance, 2-(4-hydroxyphenyl)benzo[g]quinoxaline can be synthesized by reacting 2,3-diaminonaphthalene with 4-hydroxyphenylglyoxal monohydrate in ethanol. The mixture is typically refluxed, and the resulting product can be purified by recrystallization.[6]

General Protocol for Viscosity Measurement
  • Preparation of Viscosity Standards:

    • Prepare a series of solutions with varying viscosities using mixtures of ethylene glycol and glycerol in different volume ratios.

    • The viscosity of each standard solution should be determined using a commercial viscometer at a controlled temperature.

  • Sample Preparation:

    • Prepare a stock solution of the 2-phenylbenzo[g]quinoxaline derivative in a suitable solvent (e.g., DMSO or ethanol).

    • Add a small aliquot of the probe stock solution to each of the viscosity standards to a final concentration typically in the low micromolar range. Ensure the final concentration of the organic solvent from the stock solution is minimal to not significantly affect the viscosity of the standards.

  • Fluorescence Measurement:

    • Incubate the samples for a short period to ensure homogeneity.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each sample by exciting at the appropriate wavelength (e.g., ~380-390 nm).

    • Record the maximum fluorescence intensity at the emission peak (e.g., ~480-510 nm).

  • Data Analysis:

    • Plot the logarithm of the fluorescence intensity (log I) against the logarithm of the viscosity (log η).

    • For many molecular rotors, the relationship between fluorescence quantum yield (Φ) and viscosity (η) can be described by the Förster-Hoffmann equation: log(Φ) = C + x log(η) , where C is a constant and x is a coefficient dependent on the probe and solvent. Since fluorescence intensity is proportional to the quantum yield, a linear relationship between log(I) and log(η) is expected.

Conclusion

Derivatives of 2-phenylbenzo[g]quinoxaline have demonstrated their potential as effective fluorescent probes for viscosity. Their sensitivity is notably enhanced by the presence of electron-donating groups on the phenyl ring. While they offer a valuable tool for viscosity sensing, researchers should also consider established probes like BODIPY and DCVJ, which are well-characterized and offer high photostability and quantum yields. The choice of probe will ultimately depend on the specific experimental requirements, including the desired viscosity range, excitation/emission wavelengths, and the chemical environment of the system under study.

References

Safety Operating Guide

Proper Disposal of 2-Methylquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of 2-Methylquinoxaline, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a compound commonly used in chemical synthesis and research. Adherence to these guidelines is crucial for minimizing risks and ensuring that all disposal practices meet stringent safety and environmental standards.

I. Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance.[1][2] Understanding its specific hazards is the first step in safe handling and disposal.

  • Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritant: May cause respiratory irritation.[2][3]

  • Combustible Liquid: It is a combustible liquid with a flash point of 107 °C (224.6 °F).[1]

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

Table 1: Essential Safety and Handling Information for this compound

ParameterInformation
CAS Number 7251-61-8[1][2]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1][2][3]
Signal Word Warning[1]
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and in case of insufficient ventilation, a NIOSH-approved respirator.[1][3]
Incompatible Materials Strong oxidizing agents.[3][4]
Storage Store in a well-ventilated place. Keep the container tightly closed.[3][5]

II. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as this compound is deemed a waste product, it must be managed as hazardous waste.[6][8]

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Specifically, keep it separate from incompatible materials like strong oxidizing agents.[3][4]

Step 2: Containerization

  • Select a Suitable Container: Use a chemically compatible container with a leak-proof, screw-on cap.[9] Plastic containers are often preferred over glass to minimize the risk of breakage.[6] The original container, if in good condition, is a suitable option.

  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste.[8][9]

Step 3: Labeling

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste is added to the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[6][10]

  • Complete the Label Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste"[6]

    • Full chemical name: "this compound" (no abbreviations or formulas)[6]

    • The approximate quantity of the waste.

    • The date of waste generation.[6]

    • The location of origin (e.g., building and room number).[6]

    • The name and contact information of the Principal Investigator.[6]

Step 4: Storage of Waste

  • Designated Storage Area: Store the labeled waste container in a designated, well-ventilated, and secure hazardous waste storage area within your laboratory.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically compatible and can hold at least 110% of the volume of the primary container.[9] This is to contain any potential leaks or spills.

Step 5: Arranging for Disposal

  • Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[6][11]

  • Provide Documentation: You may be required to submit a hazardous waste information form detailing the contents of the container.[6]

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled container or double-bagged and managed as hazardous solid waste.[9]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[8][10] The rinsate must be collected and disposed of as hazardous waste.[8][10] After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface the original label.[10] Always confirm this procedure with your local EHS guidelines.

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to absorb the spilled liquid.[3] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS office.

IV. Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols, operational guidelines, and disposal plans for the handling of 2-Methylquinoxaline (CAS No. 7251-61-8). The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe working environment.

Recommended Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical when handling this compound. The following table summarizes the required protective gear.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.To prevent skin contact and irritation.[1][2]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield may be required for splash hazards.To protect against serious eye irritation from splashes or vapors.[1][2][4]
Skin and Body Protection A laboratory coat is required. Additional protective clothing may be necessary based on the scale of the operation.To prevent contamination of personal clothing and skin.[2]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors (e.g., type ABEK) or a dust mask (e.g., N95) should be used, especially when working outside a fume hood or if aerosolization is possible.[1][4]To prevent respiratory tract irritation from inhalation of vapors or aerosols.[1][3][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. All manipulations, including weighing, dissolving, and transferring, should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation:

    • Ensure a chemical fume hood is operational and provides adequate ventilation.

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary equipment and reagents before starting work.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling:

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6]

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Prevent the generation of vapor or mist.[2]

    • Use a closed system or local exhaust ventilation whenever possible.[2]

    • Wash hands and face thoroughly after handling.[2][6]

  • Storage:

    • Store in a tightly closed container in a well-ventilated place.[6]

    • Keep away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, seek medical advice/attention.[2][6]
Skin Contact Remove contaminated clothing immediately. Gently wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek medical advice/attention if you feel unwell.[2][6]

Spill and Disposal Plan

Spill Containment and Cleanup

In case of a spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spilled material with an inert absorbent such as sand, earth, or sawdust.[2][6] Collect the absorbed material and place it in a suitable, closed container for disposal.[2][6]

Waste Disposal

This compound and any contaminated materials should be treated as hazardous waste.

  • Disposal Method: Dispose of the waste material in accordance with all applicable federal, state, and local regulations.[2][6][7]

  • Incineration: A possible disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber system.[2]

  • Containers: Do not reuse empty containers. Dispose of them as hazardous waste.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handle_weigh Weighing and Transferring (in Fume Hood) prep_materials->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction dispose_waste Collect Hazardous Waste handle_reaction->dispose_waste emergency_spill Spill Response handle_reaction->emergency_spill emergency_exposure First Aid for Exposure handle_reaction->emergency_exposure dispose_container Dispose of Contaminated Materials dispose_waste->dispose_container

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Methylquinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。